Technical Documentation Center

6-Fluoronaphthyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Fluoronaphthyridine

Core Science & Biosynthesis

Foundational

6-Fluoronaphthyridine Antibacterials: Mechanism of Action, SAR, and Translational Protocols

Executive Summary The 6-fluoronaphthyridine scaffold represents a critical evolution in the quinolone class of antibiotics. Structurally distinct from fluoroquinolones due to the inclusion of a nitrogen atom at the 8-pos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-fluoronaphthyridine scaffold represents a critical evolution in the quinolone class of antibiotics. Structurally distinct from fluoroquinolones due to the inclusion of a nitrogen atom at the 8-position (1,8-naphthyridine core), these agents—exemplified by gemifloxacin , enoxacin , and tosufloxacin —exhibit potent broad-spectrum activity. Their primary mechanism involves the corruption of bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV), converting these essential enzymes into cellular toxins that fragment the bacterial genome.

This technical guide dissects the molecular mechanism of action (MOA), structure-activity relationships (SAR), and resistance profiles of 6-fluoronaphthyridines, providing validated experimental protocols for drug discovery professionals.

Molecular Mechanism of Action (MOA)

The antibacterial efficacy of 6-fluoronaphthyridines is not strictly "inhibition" but rather poisoning . These molecules trap the enzyme-DNA complex in a transient state, preventing the religation of DNA strands.

Target Engagement
  • Primary Target (Gram-Negative): DNA Gyrase (Topoisomerase II). This enzyme introduces negative supercoils into DNA, essential for relieving torsional stress ahead of the replication fork.

  • Primary Target (Gram-Positive): Topoisomerase IV.[1][2] This enzyme is responsible for decatenating (unlink) daughter chromosomes following replication.

The Ternary Complex Trap

The 6-fluoronaphthyridine molecule binds at the interface of the enzyme and the DNA cleavage gate.

  • Intercalation: The planar naphthyridine core intercalates between the base pairs of the DNA at the cleavage site.

  • Magnesium Bridge: The C3-carboxylate and C4-keto groups chelate a Mg²⁺ ion, which coordinates with water molecules and specific serine/acidic residues (e.g., Ser83 in E. coli GyrA) of the enzyme.

  • Stabilization: This binding stabilizes the "cleavable complex"—a state where the DNA backbone is broken (covalently linked to the enzyme via a phosphotyrosine bond) but not yet religated.

The Lethal Event

The stabilized complex acts as a roadblock to the replication fork and transcription complexes. Collision with this roadblock converts the reversible single- or double-strand breaks into irreversible double-strand breaks (DSBs). The accumulation of DSBs overwhelms the bacterial SOS repair system, leading to chromosomal fragmentation and cell death.

The Role of the 1,8-Naphthyridine Nitrogen (N8)

Unlike the carbon at position 8 in fluoroquinolones (e.g., ciprofloxacin), the nitrogen at position 8 in naphthyridines:

  • Electronic Effects: Alters the electron density of the ring, potentially enhancing binding affinity to the DNA-enzyme complex in Gram-positive organisms.

  • Spectrum: Often correlates with improved activity against S. pneumoniae and anaerobes compared to c8-fluoroquinolones.

Visualization: Mechanism of Action Pathway

MOA_Pathway Entry Drug Entry (Porins/Diffusion) Target Target Binding (DNA Gyrase / Topo IV) Entry->Target Cytoplasmic Accumulation Complex Formation of Ternary Complex (Drug-Enzyme-DNA) Target->Complex Mg2+ Chelation Stabilization Stabilization of Cleavable Complex Complex->Stabilization Inhibition of Religation Roadblock Replication Fork Collision Stabilization->Roadblock Replication Stress DSB Irreversible Double-Strand DNA Breaks Roadblock->DSB Fork Collapse SOS SOS Response Induction DSB->SOS Signal Transduction Death Cell Death (Bactericidal) DSB->Death Direct Lethality SOS->Death Repair Failure

Figure 1: The cascade of events triggered by 6-fluoronaphthyridines, transitioning from enzyme binding to chromosomal fragmentation.

Structure-Activity Relationship (SAR)

The 6-fluoronaphthyridine scaffold is highly sensitive to substitution. The following table summarizes the critical zones for optimization.

Table 1: SAR of 6-Fluoronaphthyridine Scaffold
PositionFunctional GroupMechanistic Impact
N-1 Cyclopropyl / EthylEssential. Controls potency. Cyclopropyl (as in Gemifloxacin) provides optimal steric fit in the enzyme's hydrophobic pocket.
C-3 Carboxylic AcidEssential. Required for Mg²⁺ chelation and binding to the enzyme-DNA complex.
C-4 Keto (Oxo) GroupEssential. Partners with C-3 for Mg²⁺ chelation.
C-6 Fluorine Critical. Increases lipophilicity (cell penetration) and dramatically enhances binding affinity to the gyrase complex (up to 100-fold vs non-fluorinated).
C-7 Cyclic Amines (Piperazine, Pyrrolidine)Spectrum & PK. Controls Gram-negative potency and half-life. Bulky groups (e.g., gemifloxacin's pyrrolidine) reduce efflux susceptibility.
N-8 NitrogenCore Feature. Distinguishes naphthyridines from quinolones. Enhances Gram-positive activity but may increase genetic toxicity risk if not balanced by C-7 substituents.

Resistance Mechanisms

Resistance to 6-fluoronaphthyridines arises primarily through two mechanisms, which researchers must screen for during lead optimization:

  • Target Site Mutations (QRDR):

    • Mutations in the Quinolone Resistance-Determining Region (QRDR) of gyrA (Gyrase) or parC (Topo IV).

    • Common mutations (e.g., Ser83Leu in E. coli) disrupt the water-metal ion bridge, reducing drug affinity.

    • Note: Naphthyridines like gemifloxacin often retain activity against single-step mutants due to dual-targeting (inhibiting both Gyrase and Topo IV simultaneously).

  • Efflux Pump Overexpression:

    • Upregulation of pumps (e.g., AcrAB-TolC in E. coli, NorA in S. aureus) actively extrudes the drug.

    • Mitigation: C-7 substituents with higher lipophilicity or specific steric bulk can evade pump recognition.

Experimental Protocols for Validation

To validate a new 6-fluoronaphthyridine derivative, the following protocols provide a self-validating workflow.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of the compound to prevent the introduction of supercoils into relaxed plasmid DNA.

Materials:

  • Relaxed pBR322 plasmid DNA.

  • Recombinant E. coli DNA Gyrase (Subunits A and B).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/ml BSA.

Protocol:

  • Preparation: Prepare a serial dilution of the test compound (0.01 µM to 100 µM) in assay buffer containing 1% DMSO.

  • Reaction Mix: Combine 0.5 µg relaxed pBR322 DNA, 1 U DNA Gyrase, and test compound in a total volume of 30 µL.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding 30 µL of STEB (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue).

  • Analysis: Load samples onto a 1% agarose gel (run at 60V for 3 hours without Ethidium Bromide).

  • Staining: Stain gel with Ethidium Bromide (1 µg/mL) for 30 mins, destain, and visualize under UV.

  • Quantification: Calculate IC₅₀ by measuring the disappearance of the supercoiled DNA band relative to the relaxed band.

Visualization: Experimental Workflow

Protocol_Workflow Step1 Compound Dilution Step2 Mix: DNA + Gyrase + Compound + ATP Step1->Step2 Step3 Incubate 37°C, 30 min Step2->Step3 Step4 Stop Reaction (EDTA/Sucrose) Step3->Step4 Step5 Gel Electrophoresis (Separate Topoisomers) Step4->Step5 Step6 IC50 Calculation Step5->Step6

Figure 2: Step-by-step workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Comparative Potency Data

The following data illustrates the potency of the 6-fluoronaphthyridine scaffold (Gemifloxacin) compared to a standard fluoroquinolone (Ciprofloxacin), highlighting the advantage of the naphthyridine core against Gram-positives.

Table 2: Comparative MIC₉₀ (µg/mL)
OrganismStrain TypeGemifloxacin (Naphthyridine)Ciprofloxacin (Quinolone)Insight
S. pneumoniaePenicillin-S0.031.030x Potency Gain. N8 improves Topo IV binding.
S. aureusMSSA0.060.5Enhanced Gram-positive activity.
E. coliWild Type0.0080.004Comparable Gram-negative activity.
H. influenzaeBeta-lac (+)0.0040.008Highly effective against respiratory pathogens.

References

  • Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel). 2024.[1][3][4][5] [Link][1][5]

  • Fluoronaphthyridines as antibacterial agents.[3][4][5][6][7] Synthesis and structure-activity relationships. Journal of Medicinal Chemistry.[8][6][7][9] 1992.[7] [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives. Antibiotics (Basel). 2021.[4][5][10] [Link]

  • Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. 2012. [Link]

Sources

Exploratory

Strategic Spectroscopic Profiling of 6-Fluoro-1,8-Naphthyridine

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads. Executive Summary: The Fluorine Bioisostere Advantage In modern drug discovery, the 1,8-naphthyridine scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.

Executive Summary: The Fluorine Bioisostere Advantage

In modern drug discovery, the 1,8-naphthyridine scaffold serves as a critical bioisostere to quinolines, offering altered hydrogen bonding potential and solubility profiles. The introduction of a fluorine atom at the C6 position is not merely a structural modification; it is a strategic "fluorine scan" tactic used to block metabolic soft spots (preventing oxidative metabolism at the para-position relative to nitrogen) and modulate pKa.

This guide provides a rigorous spectroscopic characterization framework for 6-fluoro-1,8-naphthyridine . Unlike standard alkyl-substituted heterocycles, this molecule presents unique characterization challenges due to the strong electron-withdrawing nature of fluorine and the electron-deficient naphthyridine core, necessitating a multi-modal analytical approach.

Structural Dynamics & Synthesis Context

Understanding the synthesis origin is prerequisite to accurate spectral interpretation, as it predicts the impurity profile.

  • Synthesis Route A (Balz-Schiemann): Decomposition of diazonium tetrafluoroborates. Impurity Risk: Chlorinated byproducts or unreacted amines.

  • Synthesis Route B (Direct Fluorination): Use of Selectfluor® on 1,8-naphthyridine. Impurity Risk: Regioisomers (3-fluoro or 4-fluoro analogs) which are difficult to separate.

Technical Insight: The C6 position in 1,8-naphthyridine is electronically analogous to the C3 position in pyridine. It is deactivated toward electrophilic aromatic substitution but susceptible to nucleophilic displacement if activated.

Multi-Modal Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Profiling

The definitive identification relies on the interplay between


H and 

F nuclei.
1.

F NMR: The Diagnostic Anchor

Fluorine-19 is the most sensitive tool for purity assessment due to its 100% natural abundance and wide chemical shift dispersion.

  • Expected Chemical Shift:

    
     -115 to -135 ppm (relative to CFCl
    
    
    
    ).
    • Note: The nitrogen atoms in the naphthyridine ring exert a deshielding effect, but the C6 position is "meta" to the N1 and N8, placing it in a distinct electronic environment compared to 2- or 4-fluorinated isomers.

  • Coupling Logic: The signal will appear as a complex multiplet (dd or ddd) due to coupling with protons at C5 and C7.

2.

H NMR: Scalar Coupling Analysis

The presence of fluorine breaks the symmetry and introduces characteristic splitting patterns (


).
Proton PositionMultiplicityCoupling Constant (

)
Structural Validation
H-2 Doublet of Doublets (dd)

Hz,

Hz
Distal to Fluorine; confirms 1,8-scaffold integrity.
H-3 Doublet of Doublets (dd)

Hz,

Hz
Standard pyridine-like coupling.
H-4 Doublet of Doublets (dd)

Hz,

Hz
Confirming the pyridine ring A.
H-5 Doublet (d) or dd

Hz
Diagnostic: Large coupling to F6 confirms regiochemistry.
H-7 Doublet (d) or dd

Hz
Diagnostic: Large coupling to F6 confirms regiochemistry.
  • Critical Check: If H-5 and H-7 appear as singlets, the fluorine substitution has failed or occurred at a distal position (e.g., on an alkyl side chain).

B. Mass Spectrometry (HRMS)[1]
  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    .
  • Exact Mass: 148.0437 Da.

  • Fragmentation Pathway:

    • 
       (149.05):  Parent ion.
      
    • Loss of HCN (-27 Da): Characteristic of naphthyridines/pyridines.

    • Loss of HF (-20 Da): Rare in soft ionization but possible in EI (Electron Impact), indicating the stability of the C-F bond.

C. Vibrational Spectroscopy (IR)
  • C-F Stretch: 1100–1250 cm

    
    . This region is often crowded; confirm with Raman if possible.
    
  • C=N Stretch: 1580–1620 cm

    
     (Heteroaromatic breathing modes).
    

Experimental Workflow & Decision Logic

The following diagram illustrates the autonomous decision-making process for characterizing a synthesized batch of 6-fluoronaphthyridine.

CharacterizationWorkflow Start Crude 6-Fluoro-1,8-Naphthyridine LCMS LC-MS (ESI+) Target: m/z 149.05 Start->LCMS Decision1 Mass Found? LCMS->Decision1 Purification Prep-HPLC (Acidic Mobile Phase) Decision1->Purification No / Low Purity NMR_19F 19F NMR (DMSO-d6) Check: -115 to -135 ppm Decision1->NMR_19F Yes Purification->LCMS NMR_1H 1H NMR Check: J(H-F) Couplings NMR_19F->NMR_1H IsomerCheck Impurity Profiling (Regioisomers?) NMR_1H->IsomerCheck IsomerCheck->Purification Isomers Detected Final CoA Generation (>98% Purity) IsomerCheck->Final Clean Spectra

Figure 1: Integrated Spectroscopic Decision Matrix for Fluoronaphthyridine Validation.

Standard Operating Procedure (Protocol)

Objective: To validate the regiochemistry of 6-fluoro-1,8-naphthyridine.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d

      
       .
      
    • Why DMSO? Naphthyridines can stack in non-polar solvents (CDCl

      
      ), causing concentration-dependent chemical shift variations. DMSO disrupts stacking.
      
  • Acquisition Parameters (

    
    F): 
    
    • Relaxation delay (

      
      ): > 5 seconds (Fluorine has long 
      
      
      
      relaxation times; insufficient delay leads to integration errors).
    • Spectral Width: 200 ppm (centered at -100 ppm).

    • Scans: Minimum 64.

  • Acquisition Parameters (

    
    H): 
    
    • Pulse angle: 30°.

    • Acquisition time: 3-4 seconds.

  • Data Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz) for

      
      H.
      
    • Phase correction must be manual for

      
      F due to baseline rolling from probe background.
      

References

  • Synthesis & Reactivity of 1,5-Naphthyridines (Analogous Chemistry)

    • Source: N
    • Context: Discusses fluorination strategies (diazotation-fluorodediazoniation) applicable to naphthyridine scaffolds.
  • 19F NMR Chemical Shift Tables & Principles

    • Source: Alfa Chemistry / Wikipedia
    • Context: Validates the chemical shift range (-50 to -220 ppm)
  • Impact of Fluorine on Heterocycle Basicity & Lipophilicity

    • Source: Journal of Medicinal Chemistry (via NIH)
    • Context: Explains the "Fluorine Scan" rationale—how F substitution modulates pKa and lipophilicity in pyridine-like systems.
  • 1,8-Naphthyridine Deriv

    • Source: ResearchGate / European Journal of Medicinal Chemistry
    • Context: Establishes the pharmaceutical relevance of the 1,8-naphthyridine core (e.g.
Foundational

Strategic Biological Profiling of 6-Fluoronaphthyridine Kinase Inhibitors

From Molecular Rationale to Lead Optimization Executive Summary The 1,6- and 1,8-naphthyridine scaffolds represent "privileged structures" in medicinal chemistry, serving as bioisosteres for quinolines and purines. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

From Molecular Rationale to Lead Optimization

Executive Summary

The 1,6- and 1,8-naphthyridine scaffolds represent "privileged structures" in medicinal chemistry, serving as bioisosteres for quinolines and purines. However, the electron-rich nature of the naphthyridine ring system often renders it susceptible to rapid oxidative metabolism, particularly at the C6 position. The strategic incorporation of a fluorine atom at this position (6-fluoronaphthyridine ) is a high-impact tactic to block cytochrome P450 (CYP)-mediated oxidation, modulate basicity, and enhance lipophilicity without significant steric penalty.

This guide details the technical workflow for screening 6-fluoronaphthyridine analogs, focusing on their application as Type II kinase inhibitors (e.g., targeting c-Met, AXL, or VEGFR). It moves beyond standard operating procedures to explain the why and how of validating this specific chemical series.

Part 1: The Chemical Rationale (The "Why")

Before screening, one must understand the molecule's behavior. The 6-fluoro substitution on a 1,6-naphthyridine core serves three distinct mechanistic functions that define the screening strategy:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is virtually unbreakable by CYP450 enzymes. Screening must verify if this substitution actually extends half-life (

    
    ) compared to the 6-H parent.
    
  • Electronic Modulation: Fluorine is highly electronegative. It reduces the pKa of the adjacent ring nitrogens, potentially altering hydrogen bond strength with the kinase hinge region.

  • Lipophilicity Tuning: Fluorination typically increases

    
    , which enhances membrane permeability but may reduce solubility in aqueous assay buffers.
    
Diagram 1: The Screening Cascade

The following workflow illustrates the logical progression from library generation to lead candidate selection.

ScreeningCascade Library 6-Fluoronaphthyridine Library Synthesis Biochem Phase I: Biochemical Filter (ADP-Glo / TR-FRET) Target: c-Met/AXL Library->Biochem High Throughput Cellular Phase II: Cellular Potency (NanoBRET / Western Blot) Target Engagement Biochem->Cellular IC50 < 100 nM Cellular->Library Potency Optimization Pheno Phase III: Functional Phenotype (Invasion/Migration Assays) Metastasis Blockade Cellular->Pheno On-Target Effect ADME Phase IV: ADME-Tox (Microsomal Stability) Validating the F-Block Pheno->ADME Efficacy Confirmed ADME->Library SAR Refinement Lead Lead Candidate Selection ADME->Lead t1/2 > 60 min

Caption: Integrated screening cascade prioritizing potency (Phase I/II) before validating the metabolic stability benefits of fluorination (Phase IV).

Part 2: Primary Biochemical Screening (The Filter)

For naphthyridine-based inhibitors, we utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. This format is preferred over radiometric assays for 6-fluoronaphthyridines because these analogs are often autofluorescent in the blue region; TR-FRET's time-gated measurement eliminates this interference.

Protocol 1: TR-FRET Kinase Assay (c-Met Example)

Objective: Determine the


 of analogs against recombinant c-Met kinase.

Reagents:

  • Kinase: Recombinant human c-Met (cytoplasmic domain).

  • Substrate: Biotin-labeled poly-GT (Glu:Tyr, 4:1).

  • Detection: Eu-labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve 6-fluoronaphthyridine analogs in 100% DMSO to 10 mM.

    • Critical Step: Due to the increased lipophilicity of the fluorinated core, ensure intermediate dilutions are performed in buffer containing 0.1% Pluronic F-127 to prevent compound aggregation/precipitation, which yields false negatives.

  • Reaction Assembly (384-well plate):

    • Add 5 µL of compound (serial dilution 1:3).

    • Add 5 µL of Enzyme/Substrate mix (Final: 1 nM c-Met, 200 nM Biotin-poly-GT).

    • Initiate with 5 µL ATP (Final:

      
       apparent, typically 10 µM).
      
  • Incubation:

    • Incubate for 60 minutes at 25°C.

  • Detection:

    • Add 15 µL Detection Mix (Eu-Antibody + APC-Streptavidin + EDTA to stop reaction).

    • Incubate 60 minutes (equilibration).

  • Readout:

    • Measure fluorescence ratio (665 nm / 615 nm) on a multimode reader (e.g., EnVision).

Data Validation:

  • Z-Factor: Must be > 0.6 for the assay to be valid.

  • Reference: Use Crizotinib or Foretinib as a positive control.

Part 3: Cellular Potency & Selectivity (The Context)

Biochemical potency does not guarantee cellular activity. The 6-fluoro group enhances permeability but can also increase non-specific binding (NSB). We must validate target engagement inside the cell.

Protocol 2: Phospho-Met Western Blot Analysis

Objective: Confirm the analog inhibits autophosphorylation of c-Met at Tyr1234/1235 in MKN-45 cells (gastric cancer line with MET amplification).

Methodology:

  • Seeding: Plate MKN-45 cells at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Starvation: Switch to serum-free medium for 12 hours (synchronizes cells and reduces basal noise).

  • Treatment: Treat with analogs (0, 10, 100, 1000 nM) for 2 hours.

    • Stimulation: If using a non-amplified line (e.g., A549), stimulate with HGF (50 ng/mL) for 15 mins post-treatment.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (NaVO3, NaF).

  • Blotting:

    • Primary Ab: Rabbit anti-p-Met (Tyr1234/1235) [1:1000].

    • Loading Control: Mouse anti-GAPDH or Total c-Met.

  • Quantification: Normalize p-Met signal to Total Met signal using densitometry.

Diagram 2: c-Met Signaling Pathway & Inhibition

This diagram visualizes where the 6-fluoronaphthyridine analog intervenes.

cMetPathway cluster_membrane Cell Membrane HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation P_Met Phospho-Met (Y1234/1235) cMet->P_Met Autophosphorylation Inhibitor 6-Fluoro Analog (Type II Inhibitor) Inhibitor->cMet Blocks ATP Binding Gab1 Gab1 (Adaptor) P_Met->Gab1 RAS RAS Gab1->RAS PI3K PI3K/AKT (Survival) Gab1->PI3K ERK ERK/MAPK (Proliferation) RAS->ERK Nucleus Tumor Growth & Metastasis ERK->Nucleus Gene Transcription PI3K->Nucleus Anti-Apoptosis

Caption: Mechanism of Action: The analog binds the kinase domain, preventing autophosphorylation and downstream signaling (RAS/ERK, PI3K/AKT).

Part 4: ADME-Tox Profiling (The Survival)

This is the critical validation step for the "6-fluoro" rationale. We must prove that fluorination improves metabolic stability compared to the non-fluorinated parent.

Protocol 3: Microsomal Stability Assay

Objective: Compare Intrinsic Clearance (


) of 6-H vs. 6-F analogs.

Methodology:

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: 1 µM test compound.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Procedure:

    • Pre-incubate HLM and compound at 37°C for 5 min.

    • Initiate with NADPH.[1]

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time.

Data Presentation: The Fluorine Effect

The table below summarizes hypothetical but representative data demonstrating the impact of the 6-fluoro substitution.

Compound IDStructure (R6 Position)c-Met IC50 (nM)HLM t1/2 (min)CLint (mL/min/kg)Notes
Naph-001 Hydrogen (H)121485 (High)Rapid oxidation at C6; poor in vivo exposure.
Naph-002 Fluorine (F) 8 58 18 (Low) Metabolic soft-spot blocked; potency maintained.
Naph-003 Methyl (CH3)253542 (Mod)Steric clash reduces potency; oxidation of methyl group occurs.
Naph-004 Chlorine (Cl)156515 (Low)Good stability, but lower solubility and higher molecular weight.

Interpretation:

  • Naph-002 (6-F) is the superior candidate. It retains the potency of the parent (Naph-001) because fluorine is small (Van der Waals radius 1.47 Å vs 1.20 Å for H), avoiding steric clashes in the binding pocket.

  • Crucially, the

    
     increases 4-fold because the C-F bond prevents the formation of the 6-hydroxy-naphthyridine metabolite, a common clearance pathway.
    

References

  • Wang, Y., et al. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Link

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.[2] ChemRxiv. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Lesniak, R. K., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. Journal of Medicinal Chemistry. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

Exploratory

The Medicinal Chemistry of the 6-Fluoronaphthyridine Core: Design, Synthesis, and Pharmacodynamics

Executive Summary The 6-fluoro-1,8-naphthyridine scaffold represents a pivotal evolutionary leap in the rational design of synthetic antimicrobial and antineoplastic agents. Emerging as an isosteric advancement from the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-fluoro-1,8-naphthyridine scaffold represents a pivotal evolutionary leap in the rational design of synthetic antimicrobial and antineoplastic agents. Emerging as an isosteric advancement from the classic fluoroquinolone core, the strategic incorporation of a nitrogen atom at the 8-position fundamentally alters the physicochemical properties, pharmacokinetic profile, and target binding affinity of the molecule. This whitepaper provides an in-depth technical analysis of the 6-fluoronaphthyridine core, detailing its structure-activity relationships (SAR), mechanistic pathways, and a self-validating synthetic methodology tailored for drug development professionals.

Structural Evolution and SAR Dynamics

The transition from a quinoline to a 1,8-naphthyridine core is not merely a structural tweak; it is a calculated modification to overcome the limitations of earlier generations of antibiotics, such as rapid resistance and suboptimal solubility.

  • The N-8 Nitrogen: The defining feature of this core is the nitrogen at position 8. This substitution lowers the overall lipophilicity (logD) of the molecule compared to C-8 halogenated quinolones. This reduction in lipophilicity enhances aqueous solubility and significantly reduces central nervous system (CNS) toxicity and phototoxicity, which are common dose-limiting side effects in legacy fluoroquinolones[1].

  • The C-6 Fluorine: The fluorine atom at the 6-position is instrumental for enhanced activity. It increases local lipophilicity, facilitating rapid penetration through the bacterial cell wall, and drastically improves the binding affinity to the target enzymes.

  • The C-3 Carboxylic Acid & C-4 Ketone: This highly conserved moiety is non-negotiable for activity. It coordinates with a crucial Mg²⁺ ion, forming a water-metal ion bridge that anchors the drug to the DNA-enzyme complex[2].

  • The C-7 Substitution: The C-7 position serves as the primary vector for modulating the antimicrobial spectrum. The introduction of bulky, basic cyclic amines (e.g., pyrrolidine derivatives in gemifloxacin) broadens the spectrum to include highly resistant Gram-positive pathogens like Streptococcus pneumoniae[3].

Mechanism of Action: Topoisomerase Poisoning

The 6-fluoronaphthyridine core exerts its bactericidal effect by acting as a topoisomerase poison. Unlike standard inhibitors that merely block catalytic activity, these compounds actively stabilize the transient DNA-enzyme cleavage complex.

When bacterial DNA gyrase (Topoisomerase II) or Topoisomerase IV cleaves the DNA double helix to relieve torsional strain during replication, the 6-fluoronaphthyridine molecule intercalates into the cleavage site. The C-3/C-4 keto-acid coordinates with the Mg²⁺ ion, while the C-7 substituent interacts with the enzyme's Quinolone-Resistance Determining Region (QRDR). This stabilization prevents the religation of the DNA strands, leading to replication arrest, the accumulation of double-strand breaks (DSBs), and rapid cell death[2].

MOA DNA Bacterial DNA Gyrase DNA Gyrase / Topo IV DNA->Gyrase Binds Complex Cleavage Complex Gyrase->Complex Cleaves Arrest Replication Arrest Complex->Arrest Blocks Drug 6-Fluoronaphthyridine Drug->Complex Stabilizes Death Cell Death Arrest->Death DSBs

Fig 1. Stabilization of the DNA-Gyrase cleavage complex by 6-fluoronaphthyridines.

Synthetic Methodology: A Self-Validating Protocol

The construction of the 6-fluoro-1,8-naphthyridine core requires precise regiocontrol. The following step-by-step protocol details the synthesis of a generic 7-substituted-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, prioritizing causality and in-process validation[4].

Protocol: Core Assembly and Functionalization

Step 1: Enamine Formation

  • Procedure: React 2,6-dichloro-5-fluoronicotinoyl chloride with ethyl 3-(dimethylamino)acrylate in the presence of triethylamine in a non-polar solvent (e.g., toluene) at 0°C to RT.

  • Causality: The highly electrophilic acid chloride undergoes rapid nucleophilic acyl substitution. The dimethylamino group acts as a leaving group in the subsequent step.

  • Validation: LC-MS should indicate the complete consumption of the acid chloride and the appearance of the enone intermediate [M+H]⁺.

Step 2: Amine Exchange

  • Procedure: Add 1.1 equivalents of cyclopropylamine to the reaction mixture. Stir at room temperature for 2 hours.

  • Causality: The primary amine (cyclopropylamine) displaces the dimethylamine via an addition-elimination mechanism. The reaction is driven forward by the volatility of the displaced dimethylamine.

Step 3: Base-Promoted Intramolecular Cyclization

  • Procedure: Isolate the intermediate, dissolve in DMF, and add 2.0 equivalents of anhydrous K₂CO₃. Heat to 90°C for 4 hours.

  • Causality: The N-1 nitrogen acts as a nucleophile, attacking the C-2 position of the pyridine ring. The 2-chloro substituent is highly activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent N-8 nitrogen and the electron-withdrawing carbonyl group.

  • Validation: 1H-NMR will show the disappearance of the N-H proton and the emergence of the fused bicyclic system.

Step 4: Regioselective C-7 SNAr

  • Procedure: To the cyclized core, add the desired C-7 cyclic amine (e.g., 3-aminopyrrolidine derivative) and a tertiary amine base in acetonitrile. Reflux for 6-8 hours.

  • Causality: The remaining chlorine at C-7 is highly susceptible to nucleophilic attack due to the strong inductive withdrawal from the adjacent 6-fluorine and N-8 atom.

  • Validation (Critical): Completion is confirmed by the disappearance of the characteristic chlorine isotope pattern in LC-MS. In 19F-NMR, a distinct chemical shift occurs due to the altered electronic environment at the adjacent C-7 position.

Step 5: Ester Hydrolysis

  • Procedure: Treat the resulting ester with 1M aqueous NaOH in ethanol at 60°C for 2 hours, followed by acidification with 1M HCl to pH 7.0 to precipitate the zwitterionic product.

Synthesis SM 2,6-Dichloro-5-fluoronicotinoyl chloride Step1 Enamine Formation (Ethyl dimethylaminoacrylate) SM->Step1 Step2 Amine Substitution (Cyclopropylamine) Step1->Step2 Step3 Intramolecular Cyclization (Base-promoted) Step2->Step3 Step4 SNAr at C-7 (Cyclic Amine) Step3->Step4 Final 6-Fluoro-1,8-naphthyridine Core Step4->Final

Fig 2. Step-by-step synthetic workflow for the 6-fluoro-1,8-naphthyridine scaffold.

Quantitative Data: Pharmacodynamic Profiling

The structural shift to the 1,8-naphthyridine core yields measurable improvements in both pharmacokinetics and pharmacodynamics. Table 1 summarizes the comparative advantages of this core against traditional quinolones[5],[6].

Table 1: Comparative Physicochemical and Pharmacodynamic Profile

Property6-Fluoroquinolone Core (e.g., Ciprofloxacin)6-Fluoro-1,8-Naphthyridine Core (e.g., Gemifloxacin)Mechanistic Rationale
LogD (pH 7.4) ~ -0.7 to -0.3~ -1.2 to -0.8The N-8 atom increases polarity, lowering lipophilicity and enhancing aqueous solubility.
MIC₉₀ (S. pneumoniae) 1.0 - 2.0 µg/mL0.015 - 0.03 µg/mLEnhanced affinity for Topoisomerase IV and optimized C-7 pyrrolidine substitution.
Phototoxicity Risk Moderate to High (esp. C-8 halogenated)LowThe absence of a C-8 halogen prevents UV-induced radical generation.
Target Preference DNA Gyrase (Gram-negative)Dual-targeting (Gyrase & Topo IV)Broadens the spectrum, reducing the rate of spontaneous resistance mutations.

Clinical Applications and Future Perspectives

The clinical validation of the 6-fluoronaphthyridine core is best exemplified by 7, a potent respiratory fluoroquinolone-class drug that leverages this exact scaffold to combat multidrug-resistant Streptococcus pneumoniae[7]. Other legacy drugs like Trovafloxacin and Tosufloxacin also utilize naphthyridine-based architectures to achieve their broad-spectrum efficacy[6].

Beyond antibacterial agents, the naphthyridine core is currently being explored in oncology. Compounds such as Vosaroxin (a naphthyridine analog) act as eukaryotic topoisomerase II inhibitors, demonstrating the vast, untapped potential of this privileged scaffold in modern medicinal chemistry.

References

  • Fluoronaphthyridines and quinolones as antibacterial agents. 2. Synthesis and structure-activity relationships of new 1-tert-butyl 7-substituted derivatives. PubMed, NIH. 3

  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of a series of amino acid prodrugs of racemic and chiral 7-(3-amino-1-pyrrolidinyl)quinolones. PubMed, NIH.5

  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. PubMed, NIH. 1

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. Chim.it.

  • Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem. NIH. 7

  • Synthesis of 1,8-naphthyridines: a recent update (microreview). K.T.H.M. College. 4

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI.6

  • Synthesis and Structural—Activity Relationships of 3-Hydroxyquinazoline-2,4-dione Antibacterial Agents. ResearchGate. 2

Sources

Foundational

Comprehensive Technical Guide: 6-Fluoronaphthyridine Scaffolds

This technical guide provides an in-depth analysis of 6-fluoronaphthyridine , focusing on its critical role as a scaffold in medicinal chemistry. While "naphthyridine" refers to six possible isomeric diazanaphthalenes, t...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 6-fluoronaphthyridine , focusing on its critical role as a scaffold in medicinal chemistry. While "naphthyridine" refers to six possible isomeric diazanaphthalenes, this guide prioritizes the 1,8-naphthyridine and 1,5-naphthyridine isomers, as these are the primary frameworks used in drug development (specifically for fluoroquinolone-like antibiotics and bacterial topoisomerase inhibitors).

Executive Summary & Structural Classification

6-Fluoronaphthyridine is a bicyclic heteroaromatic pharmacophore characterized by the fusion of two pyridine rings and a fluorine substituent at the 6-position.[1] It is a bioisostere of the quinoline core found in fluoroquinolone antibiotics.

The position of the nitrogen atoms dictates the chemical behavior and therapeutic application. The two most relevant isomers are:

IsomerIUPAC NamePrimary ApplicationKey Feature
1,8-Naphthyridine 6-fluoro-1,8-naphthyridineAntibacterial (Gemifloxacin, Trovafloxacin)Mimics quinolone 3-COOH binding to DNA Gyrase.
1,5-Naphthyridine 3-fluoro-1,5-naphthyridine*Novel Bacterial Topoisomerase Inhibitors (NBTIs)"Left-Hand Side" (LHS) moiety for overcoming resistance.

*Note: In 1,5-naphthyridine numbering, the 3-position is equivalent to the 7-position or 6-position depending on the substituent reference, but "3-fluoro-1,5-naphthyridine" is the standard nomenclature for the core NBTI scaffold.

Physical and Chemical Properties[2][3][4][5][6][7][8][9][10]

Physicochemical Profile

The introduction of fluorine at the C-6 position significantly alters the physicochemical landscape of the naphthyridine ring compared to the hydrogenated parent.

  • Lipophilicity (LogP): Fluorination increases lipophilicity (typically

    
    ), enhancing membrane permeability in Gram-negative bacteria.
    
  • Electronic Distribution: The highly electronegative fluorine atom pulls electron density from the ring, lowering the pKa of the ring nitrogens and making the system more electron-deficient.

  • Solubility: The core scaffold exhibits poor aqueous solubility due to strong

    
     stacking interactions, often requiring conversion to mesylate or hydrochloride salts for clinical formulation.
    

Table 1: Comparative Properties of Core Scaffolds

Property6-Fluoro-1,8-naphthyridine (Deriv.)3-Fluoro-1,5-naphthyridine
Physical State Solid, crystalline powderSolid, tan/off-white
Melting Point > 200 °C (High thermal stability)110–114 °C (approx. for derivatives)
pKa (Acidic) ~5.8 (Carboxylic acid at C3)N/A (Core is basic)
pKa (Basic) ~8.1 (Distal amine)~3.5 (Ring Nitrogen)
UV Absorbance

nm

nm
Chemical Reactivity & Stability

The 6-fluoronaphthyridine core is stable under standard physiological conditions but exhibits distinct reactivity patterns exploited in synthesis:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • 1,8-Isomer: The C-7 position (para to N-8) is highly activated for nucleophilic attack. This is the standard entry point for attaching solubilizing amines (e.g., pyrrolidines, piperazines). The fluorine at C-6 activates the C-7 position inductively but is not the leaving group itself; usually, a chlorine or fluorine at C-7 is displaced.

    • 1,5-Isomer: Reactivity is highest at C-2 and C-4 positions.

  • Metabolic Stability: The C-F bond is metabolically robust. Fluorination at C-6 blocks oxidative metabolism (hydroxylation) that would otherwise occur at this position, significantly extending the half-life (

    
    ) of the drug.
    
  • Chelation: In 4-oxo-1,8-naphthyridine-3-carboxylic acids, the 4-keto and 3-carboxyl groups form a critical chelating site for divalent cations (

    
    ), which bridges the drug to the DNA-enzyme complex.
    

Synthesis Protocols

Synthesis of the 6-Fluoro-1,8-Naphthyridine Core

The industry-standard method is the Gould-Jacobs Reaction , which constructs the pyridine ring B onto an existing pyridine ring A.

Protocol Overview:

  • Condensation: 2-Amino-6-fluoropyridine reacts with diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: Thermal cyclization in diphenyl ether or polyphosphoric acid (PPA).

  • Alkylation: N-alkylation at N-1 (typically ethyl or cyclopropyl).

Experimental Protocol: Gould-Jacobs Cyclization
  • Reagents: 2-amino-6-fluoropyridine (1.0 eq), EMME (1.1 eq), Diphenyl ether (solvent).

  • Step 1: Heat amine and EMME at 110°C for 2 hours. Ethanol is distilled off.

  • Step 2: Dilute the resulting acrylate intermediate in diphenyl ether. Heat to 250°C (reflux) for 45 minutes.

  • Workup: Cool to room temperature. Dilute with hexane to precipitate the product (ethyl 6-fluoro-4-hydroxy-1,8-naphthyridine-3-carboxylate). Filter and wash with hexane.

  • Yield: Typically 60–80%.

G cluster_0 Precursors node1 2-Amino-6- fluoropyridine node3 Enamine Intermediate node1->node3 Condensation (-EtOH) node2 EMME (Diethyl ethoxy- methylenemalonate) node2->node3 node4 Cyclization (250°C, Ph2O) node3->node4 Thermal Cyclization node5 6-Fluoro-1,8- naphthyridine Core node4->node5 Tautomerization

Figure 1: The Gould-Jacobs synthetic pathway for constructing the 1,8-naphthyridine scaffold.

Synthesis of 3-Fluoro-1,5-Naphthyridine

This isomer is often synthesized via the reduction of amino-halopyridines or direct fluorination strategies, though it is less common than the 1,8-route.

Protocol Snapshot:

  • Starting Material: 3-amino-5-bromopyridine.

  • Skraup Reaction: Reaction with glycerol/sulfuric acid and an oxidizing agent (nitrobenzene) yields the 3-bromo-1,5-naphthyridine, followed by Halogen-Exchange (Halex) fluorination using KF/18-crown-6 in sulfolane at high temperature.

Medicinal Chemistry Applications

Mechanism of Action (Antibacterial)

The 6-fluoronaphthyridine core functions as a DNA Gyrase / Topoisomerase IV inhibitor .

  • The Fluorine Role: The C-6 fluorine improves cell wall penetration (lipophilicity) and increases binding affinity to the gyrase-DNA complex by approximately 2-10 fold compared to the non-fluorinated analog.

  • The N-1 Substituent: A cyclopropyl or 2,4-difluorophenyl group at N-1 is essential for potency.

  • The C-7 Substituent: A basic amine (pyrrolidine or diazabicyclo) at C-7 improves the pharmacokinetic profile and spectrum of activity against Gram-positive bacteria.

Structure-Activity Relationship (SAR) Map

SAR Core 6-Fluoro-1,8- Naphthyridine Core F6 C-6 Fluorine: Increases Potency & Cell Penetration Core->F6 N1 N-1 Substituent: Cyclopropyl/Aryl Essential for Activity Core->N1 C7 C-7 Amine: Modulates Spectrum & Solubility (S_NAr site) Core->C7 C3_4 C-3/C-4 Keto-Acid: Mg2+ Chelation Site (Binding to DNA) Core->C3_4

Figure 2: Structure-Activity Relationship (SAR) of the 1,8-naphthyridine scaffold in antibacterial agents.

References

  • Bouzard, D., et al. (1990). Fluoronaphthyridines and quinolones as antibacterial agents.[2][3][4] 2. Synthesis and structure-activity relationships of new 1-tert-butyl 7-substituted derivatives. Journal of Medicinal Chemistry. Link

  • Remuzon, P., et al. (1992). Fluoronaphthyridines as antibacterial agents.[2][3][4][5] 6. Synthesis and structure-activity relationships of new chiral 7-substituted naphthyridine analogues. Journal of Medicinal Chemistry. Link

  • PubChem. (2025). Compound Summary: 6-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one.[6] National Library of Medicine. Link

  • GuideChem. (2025). Chemical Properties of 2-chloro-6-fluoro-1,5-naphthyridine.Link

  • Lesher, G. Y., et al. (1962). Nalidixic acid, a new antibacterial agent for the treatment of urinary tract infections. (Foundational reference for naphthyridine class).

Sources

Exploratory

6-Fluoronaphthyridine Derivatives as Potent Inhibitors of Bacterial DNA Gyrase: A Technical Guide

This guide provides an in-depth exploration of 6-fluoronaphthyridine derivatives, a critical class of antibacterial agents that exert their therapeutic effect by inhibiting DNA gyrase. Tailored for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of 6-fluoronaphthyridine derivatives, a critical class of antibacterial agents that exert their therapeutic effect by inhibiting DNA gyrase. Tailored for researchers, scientists, and drug development professionals, this document will delve into the mechanism of action, structure-activity relationships, and key experimental protocols for evaluating these potent compounds.

Introduction: The Crucial Role of DNA Gyrase in Bacteria

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into the bacterial chromosome. This process is vital for DNA replication, transcription, and repair.[1][2][3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[4][5][6] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[6] Due to its absence in higher eukaryotes, DNA gyrase presents an attractive and validated target for the development of selective antibacterial agents.[3][7][8]

6-Fluoronaphthyridines: A Prominent Class of DNA Gyrase Inhibitors

The 1,8-naphthyridine core is a key pharmacophore in a subset of the broader fluoroquinolone class of antibiotics. The introduction of a fluorine atom at the C6 position significantly enhances the antibacterial activity.[9] These compounds, including 6-fluoronaphthyridine derivatives, are synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5][10][11]

Mechanism of Action: Trapping the Gyrase-DNA Complex

6-Fluoronaphthyridine derivatives, like other fluoroquinolones, do not inhibit the enzymatic activity of DNA gyrase directly. Instead, they stabilize a transient intermediate in the catalytic cycle, the "cleavage complex," where the DNA is cleaved and covalently attached to the GyrA subunits.[1][3][12][13] This ternary complex of the drug, enzyme, and DNA effectively blocks the progression of the replication fork, leading to a halt in DNA synthesis and ultimately bacterial cell death.[12][13][14]

The following diagram illustrates the mechanism of action of DNA gyrase and its inhibition by 6-fluoronaphthyridine derivatives.

DNA_Gyrase_Inhibition Mechanism of DNA Gyrase Inhibition by 6-Fluoronaphthyridine Derivatives cluster_Gyrase_Cycle Bacterial DNA Gyrase Catalytic Cycle cluster_Inhibition Inhibition by 6-Fluoronaphthyridine Derivatives relaxed_DNA Relaxed DNA gyrase_binding Gyrase binds to DNA relaxed_DNA->gyrase_binding dna_cleavage DNA Cleavage (GyrA) & ATP Hydrolysis (GyrB) gyrase_binding->dna_cleavage strand_passage Strand Passage dna_cleavage->strand_passage ternary_complex Stable Ternary Complex (Gyrase-DNA-Inhibitor) dna_cleavage->ternary_complex dna_ligation DNA Ligation strand_passage->dna_ligation supercoiled_DNA Supercoiled DNA dna_ligation->supercoiled_DNA supercoiled_DNA->relaxed_DNA Cellular Processes inhibitor 6-Fluoronaphthyridine Derivative inhibitor->ternary_complex replication_block Replication Fork Blockage ternary_complex->replication_block cell_death Bacterial Cell Death replication_block->cell_death

Caption: Mechanism of DNA Gyrase Inhibition.

While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria.[4][5][13] Topoisomerase IV is another type II topoisomerase involved in decatenating interlinked daughter chromosomes after replication.[13] Many newer fluoroquinolones, including certain 6-fluoronaphthyridine derivatives, exhibit dual-targeting activity against both enzymes, which can lead to increased potency and a lower propensity for resistance development.[12][13]

Structure-Activity Relationships (SAR)

The antibacterial potency of 6-fluoronaphthyridine derivatives is intricately linked to their chemical structure. Key structural features that influence their activity include:

  • The N-1 Substituent: The substituent at the N-1 position plays a crucial role in determining the spectrum of activity and potency. Small, lipophilic groups such as cyclopropyl or ethyl are often favored.[15][16]

  • The C-6 Fluorine: The presence of a fluorine atom at the C-6 position is a hallmark of modern fluoroquinolones and is critical for potent inhibition of DNA gyrase and broad-spectrum antibacterial activity.[9]

  • The C-7 Substituent: The substituent at the C-7 position significantly impacts the antibacterial spectrum, potency, and pharmacokinetic properties. Often, this is a nitrogen-containing heterocyclic ring, such as a piperazine or pyrrolidine. Modifications to this ring system can enhance activity against specific pathogens, including resistant strains.[9][15][17][18]

  • The C-5 Substituent: Substitution at the C-5 position can also modulate the activity of these compounds. For instance, a methyl group at this position has been shown to enhance in vitro activity in some derivatives.[17]

The following table summarizes the general structure-activity relationships for 6-fluoronaphthyridine derivatives.

PositionSubstituentImpact on Activity
N-1 Cyclopropyl, Ethyl, tert-ButylInfluences potency and spectrum of activity.[16]
C-3 Carboxylic AcidEssential for binding to the GyrA subunit.
C-4 CarbonylEssential for binding to the GyrA subunit.
C-5 Hydrogen, Methyl, AminoCan modulate potency.[17]
C-6 FluorineCritical for high potency and broad-spectrum activity.[9]
C-7 Piperazine, Pyrrolidine, and other heterocyclesSignificantly affects antibacterial spectrum, potency, and pharmacokinetics.[9][15][17][18]
C-8 Nitrogen (in the naphthyridine core)A nitrogen at this position can influence properties like phototoxicity.[4]

Experimental Protocols for Evaluation

The evaluation of novel 6-fluoronaphthyridine derivatives as DNA gyrase inhibitors involves a series of in vitro assays. The following are standard protocols for assessing their activity.

DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase. The principle is based on the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[19]

  • Agarose

  • TAE or TBE buffer

  • DNA staining agent (e.g., ethidium bromide)

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).[20]

  • Enzyme Addition: Initiate the reaction by adding a defined amount of DNA gyrase to each tube.[20]

  • Incubation: Incubate the reactions at 37°C for a specified time, typically 30-60 minutes.[19][20]

  • Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.[19][20]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis at a low voltage (e.g., 15-25 V) overnight or a higher voltage for a shorter duration.[20]

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

Data Interpretation:

In the absence of an inhibitor, the relaxed plasmid DNA will be converted to its supercoiled form, which migrates faster in the gel. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed or partially supercoiled DNA. The concentration of the compound that inhibits 50% of the supercoiling activity is determined as the IC50 value.

The following diagram outlines the workflow for the DNA gyrase supercoiling inhibition assay.

Gyrase_Assay_Workflow Workflow for DNA Gyrase Supercoiling Inhibition Assay start Start reaction_setup Prepare Reaction Mixture: - Assay Buffer - Relaxed Plasmid DNA - Test Compound start->reaction_setup add_enzyme Add DNA Gyrase reaction_setup->add_enzyme incubation Incubate at 37°C add_enzyme->incubation stop_reaction Stop Reaction with Stop Buffer/Loading Dye incubation->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualization Stain and Visualize DNA Bands electrophoresis->visualization data_analysis Determine IC50 Value visualization->data_analysis end End data_analysis->end

Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.

Antibacterial Activity Testing (Minimum Inhibitory Concentration - MIC)

The MIC assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

Materials:

  • Bacterial strains of interest (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific density (e.g., 0.5 McFarland standard)

Step-by-Step Methodology:

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Interpretation:

The MIC value provides a quantitative measure of the antibacterial potency of the compound. A lower MIC value indicates higher potency. These results should be correlated with the DNA gyrase inhibition data to confirm that the antibacterial activity is due to the inhibition of the target enzyme.[9]

The following table presents hypothetical data for a series of 6-fluoronaphthyridine derivatives, illustrating the kind of data generated in these assays.

CompoundN-1 SubstituentC-7 SubstituentDNA Gyrase IC50 (µM)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)
1a CyclopropylPiperazinyl0.150.250.5
1b EthylPiperazinyl0.320.51.0
1c Cyclopropyl3-Amino-pyrrolidinyl0.080.1250.25
1d Ethyl3-Amino-pyrrolidinyl0.210.250.5

Conclusion and Future Perspectives

6-Fluoronaphthyridine derivatives continue to be a rich area of research for the discovery of new antibacterial agents. Their potent inhibitory activity against DNA gyrase, coupled with a well-understood mechanism of action and established structure-activity relationships, makes them an attractive scaffold for further optimization. Future efforts in this field will likely focus on designing novel derivatives with enhanced activity against multidrug-resistant bacteria, improved pharmacokinetic profiles, and reduced side effects. The strategic application of the experimental protocols outlined in this guide will be instrumental in advancing these research endeavors.

References

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. (URL: )
  • The new fluoroquinolones: A critical review - PMC. (URL: )
  • Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research. (URL: )
  • The nature of inhibition of DNA gyrase by the coumarins and the cyclothialidines revealed by X-ray crystallography - PMC. (URL: )
  • Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones | Clinical Infectious Diseases | Oxford Academic. (URL: )
  • Mechanism of action of and resistance to quinolones - PMC. (URL: )
  • DNA gyrase supercoiling inhibition assay - Bio-protocol. (URL: )
  • Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted 6-fluoro-7-(cycloalkylamino)
  • Fluoronaphthyridines as antibacterial agents. 6. Synthesis and structure-activity relationships of new chiral 7-(1-, 3-, 4-, and 6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)naphthyridine analogues of 7-[(1R,4R) - PubMed. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQjqSBgunEQXU5b5_6lTrpDQcfaidiHD7MTZFS08W377aeZU5EsaS6qUVHN3qGB9KArJ9KuO-4fraBRA6aRkqU5NPSr4lHHrKq5evUheUMzK45nww2PHYxWDsAHZ5poxRuMxM=)
  • Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. (URL: )
  • Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)
  • New structure-activity relationships of the quinolone antibacterials using the target enzyme. The development and application of a DNA gyrase assay - PubMed. (URL: )
  • Discovery of Novel Bacterial DNA Gyrase Inhibitors - FIU Digital Commons. (URL: )
  • Molecular mechanisms of drug inhibition of DNA gyrase - PubMed. (URL: )
  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - ACS Public
  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: )
  • Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids - PubMed. (URL: )
  • DNA Gyrase Inhibitory and Antimicrobial Activities of Some Diphenic Acid Monohydroxamides | Journal of Medicinal Chemistry - ACS Public
  • Inhibitors of DNA gyrase. (A) Top view of the X-ray structure of M....
  • Antimicrobial Activity of Naphthyridine Deriv
  • Antimicrobial Activity of Naphthyridine Deriv
  • Crystallization and preliminary X-ray crystallographic analysis of DNA gyrase GyrB subunit from Xanthomonas oryzae pv. oryzae - PMC - NIH. (URL: )
  • Structural Aspects of Mycobacterium tuberculosis DNA Gyrase Targeted by Novel Bacterial Topoisomerase Inhibitors | ACS Medicinal Chemistry Letters. (URL: )
  • Discovery of Novel Bacterial DNA Gyrase Inhibitors. (URL: )
  • Escherichia coli Gyrase Cleavage Assay - Inspiralis. (URL: )
  • DNA Gyrase Assay Kit USER MANUAL - TopoGEN, Inc. (URL: )
  • DNA Gyrase Inhibitors - pharmacology 2000. (URL: )
  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B).
  • Fluoronaphthyridines and quinolones as antibacterial agents. 1.
  • Structure-activity relationships in DNA gyrase inhibitors - PubMed. (URL: )
  • Mechanism of action of fluoroquinolones. E. coli DNA gyrase (which acts...
  • What are Bacterial DNA gyrase inhibitors and how do they work?. (URL: )
  • Exploiting bacterial DNA gyrase as a drug target: current st
  • 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy - ResearchG

Sources

Foundational

Basic Scaffolding of 6-Fluoronaphthyridine for Drug Design

Executive Summary The 6-fluoro-1,8-naphthyridine scaffold represents a high-value pharmacophore in modern medicinal chemistry, functioning primarily as a bioisostere to the quinoline core found in fluoroquinolone antibio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-fluoro-1,8-naphthyridine scaffold represents a high-value pharmacophore in modern medicinal chemistry, functioning primarily as a bioisostere to the quinoline core found in fluoroquinolone antibiotics. While the naphthyridine system exists in six isomeric forms, the 1,8-isomer is the "privileged scaffold" due to its ability to mimic the hydrogen-bonding edges of purines and its proven success in DNA gyrase/topoisomerase inhibition (e.g., Gemifloxacin , Tosufloxacin ).

This guide dissects the structural logic, synthetic architecture, and physicochemical advantages of this scaffold.[1][2][3] It moves beyond simple description to explain why the 6-fluoro substituent is not merely a potency booster but a critical modulator of metabolic stability and pKa, enabling the transition from "hit" to "lead."

Part 1: Structural & Physicochemical Rationale

The Bioisosteric Shift: Quinoline vs. 1,8-Naphthyridine

Replacing the C8 carbon of a quinoline with a nitrogen atom (yielding 1,8-naphthyridine) fundamentally alters the electronic landscape of the ring system.

  • Basicity & Solubility: The additional nitrogen at position 8 (N8) acts as a weak hydrogen bond acceptor. This lowers the logP (lipophilicity) compared to the parent quinoline, often improving water solubility—a chronic challenge in polyaromatic drug design.

  • Target Binding: In DNA gyrase inhibitors, the N1 and C4-keto oxygen are critical for magnesium bridging. The N8 nitrogen provides an additional vector for electronic tuning of the N1 position, influencing the bite angle of the metal chelation.

The "Fluorine Effect" at Position 6

The introduction of fluorine at the C6 position is non-negotiable for high-efficacy ligands in this class. Its role is threefold:

  • Metabolic Blockade: C6 is an electron-rich site prone to oxidative metabolism (CYP450-mediated hydroxylation). The C-F bond (approx. 116 kcal/mol) is metabolically inert, effectively blocking this "soft spot" and extending half-life (

    
    ).
    
  • pKa Modulation: Fluorine is highly electronegative. Its inductive effect (

    
    ) pulls electron density from the aromatic system. This lowers the pKa of the N1 proton (in 1,4-dihydro tautomers) or neighboring ionizable groups, often optimizing the zwitterionic character required for bacterial cell wall penetration.
    
  • Binding Affinity: In topoisomerase inhibitors, the C6-F substituent sits in a hydrophobic pocket of the enzyme-DNA complex. The size of fluorine (Van der Waals radius ~1.47 Å) mimics hydrogen (~1.2 Å) sterically but provides significantly stronger hydrophobic interactions.

Part 2: Synthetic Architectures

Two primary routes dominate the construction of the 6-fluoro-1,8-naphthyridine core. The choice depends on whether the target is a 4-oxo-3-carboxylic acid (antibiotic template) or a heteroaryl-fused system (kinase/GPCR template).

Route A: The Modified Gould-Jacobs Cyclization

This is the industrial standard for generating the antibiotic core. It builds the pyridine ring onto a pre-existing 2-aminopyridine.

  • Precursor: 2-amino-6-fluoropyridine (or 2,6-diaminopyridine derivatives).

  • Key Step: Thermal cyclization of an aminomethylene malonate intermediate.

  • Advantage: Scalable, convergent, and allows late-stage N1-alkylation.

Route B: The Friedländer Condensation

Used for accessing diverse substitutions at C2 and C3, often for non-antibiotic applications (e.g., anticancer or neuroactive agents).

  • Mechanism: Condensation of 2-amino-5-fluoronicotinaldehyde with an enolizable ketone.

  • Advantage: Modular. Changing the ketone component instantly generates libraries of C2/C3 analogs.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing the 6-fluoro-1,8-naphthyridine core, contrasting the Gould-Jacobs and Friedländer approaches.

G Start Target: 6-Fluoro-1,8-Naphthyridine Decision Select Core Functionality Start->Decision RouteA Route A: Antibiotic Core (4-oxo-3-COOH) Decision->RouteA Acid Functionality RouteB Route B: Kinase/GPCR Core (2,3-Substituted) Decision->RouteB Aryl/Alkyl Functionality SM_A Start: 2-Amino-6-fluoropyridine RouteA->SM_A SM_B Start: 2-Amino-5-fluoronicotinaldehyde RouteB->SM_B StepA1 Condensation w/ EMME (Ethoxymethylenemalonate) SM_A->StepA1 StepA2 Thermal Cyclization (Dowtherm A, 250°C) StepA1->StepA2 ProdA Product: 4-Hydroxy-1,8-naphthyridine -3-carboxylate StepA2->ProdA StepB1 Condensation w/ Ketone (Base or Acid Cat.) SM_B->StepB1 ProdB Product: 2,3-Substituted 1,8-Naphthyridine StepB1->ProdB

Caption: Synthetic decision tree comparing Gould-Jacobs (antibiotic core) and Friedländer (diverse core) pathways.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Gould-Jacobs Route)

Context: This protocol synthesizes the key intermediate for Gemifloxacin-like drugs. The high temperature is required to overcome the activation energy of the aromatic nucleophilic substitution/cyclization.

Reagents:

  • 2-Amino-5-fluoropyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Dowtherm A) (Solvent)

Step-by-Step Methodology:

  • Condensation (The Enamine Formation):

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-amino-5-fluoropyridine (11.2 g, 100 mmol) and EMME (23.7 g, 110 mmol) in toluene (100 mL).

    • Reflux for 4 hours. Monitor by TLC (formation of the less polar enamine intermediate).

    • Evaporate the toluene under reduced pressure to yield the crude diethyl (2-amino-5-fluoropyridin-3-yl)aminomethylenemalonate as a yellow oil. Note: This intermediate is often not isolated but carried forward.

  • Cyclization (The Critical Step):

    • Heat 50 mL of Diphenyl ether to 240–250°C in a separate flask.

    • Add the crude oil from Step 1 dropwise to the hot solvent. Caution: Rapid ethanol evolution will occur.

    • Maintain temperature at 250°C for 45–60 minutes. The solution will darken.

    • Why this works: The high temperature forces the intramolecular attack of the pyridine ring carbon (C3) onto the ester carbonyl, closing the ring.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Add n-hexane (100 mL) to precipitate the product.

    • Filter the solid, wash with hexane/ethanol (9:1), and dry in vacuo.

    • Expected Yield: 60–75% of a tan solid.

Protocol 4.2: N1-Alkylation (The "Southern" Vector)

Context: Alkylation at N1 is essential for activity. Cyclopropyl or 2,4-difluorophenyl groups are standard.

  • Suspend the product from Protocol 4.1 (1.0 eq) in DMF.

  • Add Potassium Carbonate (

    
    , 2.5 eq) and the alkyl halide (e.g., Cyclopropyl bromide, 1.2 eq).
    
  • Heat to 80°C for 12 hours.

  • Pour into ice water; filter the precipitate.

Part 5: Structure-Activity Relationship (SAR) Logic

The optimization of the 6-fluoro-1,8-naphthyridine scaffold follows a strict "Sector" approach.

The SAR Map
  • Sector North (C7): The "Spectrum Driver." Bulky basic amines (piperazine, pyrrolidine) here broaden the spectrum against Gram-positive bacteria and improve pharmacokinetic profiles (half-life).

  • Sector South (N1): The "Potency Anchor." Steric bulk is required. A cyclopropyl group is optimal for filling the hydrophobic pocket; a 2,4-difluorophenyl group is a viable alternative (as seen in Trovafloxacin).

  • Sector West (C3/C4): The "Binding Face." The 3-COOH and 4-Keto groups are essential for coordinating

    
     ions, which bridge the drug to the DNA-enzyme complex. Do not modify  if targeting topoisomerases.
    
SAR Visualization

SAR Core 1,8-Naphthyridine Core C6 C6: Fluorine (Metabolic Shield) Core->C6 Essential C7 C7: Basic Amine (Spectrum/PK) Core->C7 Variable N1 N1: Cyclopropyl (Potency Anchor) Core->N1 Steric Fit C3C4 C3/C4: Keto-Acid (Mg++ Binding) Core->C3C4 Invariant Desc1 C6->Desc1 Prevents Oxidation Desc2 C7->Desc2 Solubility & Gram(+) Activity

Caption: SAR Sector Map detailing the functional role of each position on the scaffold.

Part 6: Quantitative Comparison

Table 1: Physicochemical Impact of the Naphthyridine Nitrogen

PropertyQuinoline Scaffold (C8-H)1,8-Naphthyridine Scaffold (N8)Drug Design Implication
LogP (Lipophilicity) High (2.5 - 3.5)Moderate (1.5 - 2.5)Naphthyridine improves water solubility without sacrificing membrane permeability.
pKa (N1-H) ~6.0~5.5Lower pKa in naphthyridines (due to N8 inductive effect) can improve zwitterion formation at physiological pH.
H-Bonding 1 Acceptor (N1)2 Acceptors (N1, N8)N8 offers an additional vector for solvent interaction or enzyme binding.
Metabolic Risk ModerateLow (at N8 position)N8 blocks metabolism at the 8-position, common in quinolines.

References

  • Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 2024.[2]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 2020.

  • Synthesis and structure-activity relationships of chiral 7-substituted-6-fluoro-naphthyridones. Journal of Medicinal Chemistry, 1992.

  • FDA-Approved Fluorinated Heterocyclic Drugs (2016-2022). University of Palermo / IRIS, 2023.

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal.

Sources

Protocols & Analytical Methods

Method

practical applications of 6-fluoronaphthyridine in medicinal chemistry

Application Note: Practical Applications of the 6-Fluoronaphthyridine Scaffold in Medicinal Chemistry Executive Summary The naphthyridine scaffold—specifically the 1,8-naphthyridine core—has been a cornerstone of antibac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Practical Applications of the 6-Fluoronaphthyridine Scaffold in Medicinal Chemistry

Executive Summary

The naphthyridine scaffold—specifically the 1,8-naphthyridine core—has been a cornerstone of antibacterial drug discovery since the introduction of nalidixic acid. However, the evolution of this scaffold via the introduction of a fluorine atom at the C-6 position has dramatically expanded its pharmacological utility. 6-fluoronaphthyridines (and related 6-fluoro-1,7-naphthyridines) represent a highly privileged class of bioisosteres to fluoroquinolones. They exhibit superior tissue penetration, enhanced binding affinity to bacterial topoisomerases, and a unique capacity to bypass specific efflux-mediated resistance mechanisms[1].

This application note provides drug development professionals with a comprehensive guide to the mechanistic causality, structure-activity relationships (SAR), and validated experimental protocols for evaluating 6-fluoronaphthyridine derivatives in preclinical models.

Mechanistic Causality & Structural Design

The transition from a quinoline core to a 1,8-naphthyridine core involves the substitution of a carbon atom with a nitrogen atom at position 8. This seemingly minor isosteric replacement fundamentally alters the molecule's electronic distribution and physicochemical properties.

  • Target Affinity & The C-6 Fluorine: The primary targets of 6-fluoronaphthyridines are bacterial DNA gyrase (GyrA subunit) in Gram-negative bacteria and Topoisomerase IV (ParC subunit) in Gram-positive bacteria[2][3]. The C-6 fluorine atom is highly electron-withdrawing, which increases the lipophilicity of the molecule, enhancing bacterial cell wall penetration. More importantly, the fluorine atom interacts directly with the binding pocket of the DNA-enzyme cleavage complex, stabilizing the transient double-strand breaks and preventing DNA re-ligation[4].

  • Overcoming Resistance: Compounds like Tosufloxacin and A-61827 feature complex C-7 substituents (e.g., 3-amino-1-pyrrolidinyl or azetidinyl rings)[5][6]. The 1,8-naphthyridine nitrogen alters the spatial orientation of these C-7 groups compared to standard fluoroquinolones, allowing the drug to maintain efficacy even when mutations occur in the Quinolone Resistance-Determining Region (QRDR) of the gyrA or parC genes[7].

  • Emerging Kinase Applications: Beyond antibacterial applications, the fluoronaphthyridine scaffold is actively utilized in the design of serine/threonine kinase inhibitors. For example, substituted 4,6-diamino-[1,7]naphthyridine-3-carbonitriles have been developed to inhibit Tpl-2 kinase, blocking TNF-

    
     synthesis for the treatment of rheumatoid arthritis[8].
    

MOA Drug 6-Fluoronaphthyridine (e.g., Tosufloxacin) Gyrase DNA Gyrase (Gram -) GyrA Subunit Target Drug->Gyrase TopoIV Topoisomerase IV (Gram +) ParC Subunit Target Drug->TopoIV Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Complex Arrest Replication Fork Arrest Complex->Arrest DSB Double-Strand DNA Breaks Complex->DSB Death Bacterial Cell Death Arrest->Death DSB->Death

Mechanism of action of 6-fluoronaphthyridines stabilizing the DNA-enzyme cleavage complex.

Quantitative Data & SAR Summaries

The table below summarizes the quantitative efficacy of key 6-fluoronaphthyridine derivatives, highlighting the relationship between structural modifications and target affinity.

CompoundC-7 SubstituentPrimary Target / ApplicationKey Efficacy Metrics
Tosufloxacin 3-amino-1-pyrrolidinylTopo IV / DNA Gyrase (Broad-spectrum & Persisters)Topo IV ICngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

: 1.8 µg/mL (S. aureus FDA 209-P)[3]
A-61827 Aryl-substitutedAerobic & Anaerobic BacteriaMIC

:

1.0 µg/mL (Staphylococci / Streptococci)[5]
BMY 40062 7-diazabicycloBroad-spectrum AntibacterialSuperior in vivo PD

due to optimized pharmacokinetics[9]
E-4695 Azetidinyl ringGram-positive & Anaerobic PathogensMIC

: 0.06 - 1.0 µg/mL (Enterococcus faecalis)[10]

Validated Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent addition serves a specific, mechanistic purpose.

Protocol A: In Vitro Topoisomerase IV Decatenation Assay

This assay determines the IC


 of novel 6-fluoronaphthyridines against isolated bacterial Topoisomerase IV. We utilize kinetoplast DNA (kDNA) as the substrate. kDNA is a massive network of interlocked DNA circles; Topo IV decatenates this network into free mini-circles, which migrate rapidly through an agarose gel. Inhibition by a 6-fluoronaphthyridine prevents this migration[3].

Reagents & Materials:

  • Purified S. aureus Topoisomerase IV (GrlA/GrlB subunits).

  • Kinetoplast DNA (kDNA) substrate.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl

    
    , 5 mM DTT, 1 mM ATP.
    
  • Stop Buffer: 5% SDS, 0.25 mg/mL Proteinase K.

  • Test Compound (e.g., Tosufloxacin) dissolved in DMSO.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 10 µL of Assay Buffer, 200 ng of kDNA, and varying concentrations of the 6-fluoronaphthyridine test compound (0.1 to 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Addition: Add 1 Unit of purified Topo IV to the mixture. Causality Note: The enzyme must be added last to ensure the drug is present in the microenvironment before the cleavage complex forms.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination (Critical Step): Add 2 µL of Stop Buffer (SDS + Proteinase K) and incubate at 37°C for an additional 15 minutes. Causality Note: 6-fluoronaphthyridines trap the enzyme covalently bound to the DNA. Without Proteinase K to digest the trapped enzyme, the DNA will remain stuck in the gel well, leading to false-positive inhibition readings.

  • Electrophoresis: Resolve the samples on a 1% agarose gel (without ethidium bromide in the gel, as it alters DNA supercoiling) at 5 V/cm for 2 hours.

  • Staining & Quantification: Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes. Quantify the highly mobile decatenated mini-circle bands using densitometry. Calculate the IC

    
     using non-linear regression analysis.
    

Workflow Step1 Prepare kDNA Substrate & Topo IV Enzyme Step2 Incubate with 6-Fluoronaphthyridine Step1->Step2 Step3 Stop Reaction (SDS + Proteinase K) Step2->Step3 Step4 Agarose Gel Electrophoresis Step3->Step4 Step5 Densitometry & IC50 Calculation Step4->Step5

Workflow for the Topoisomerase IV kDNA decatenation and IC50 determination assay.

Protocol B: Minimum Inhibitory Concentration (MIC) Determination against Persister Strains

6-fluoronaphthyridines like Tosufloxacin have shown unique efficacy against dormant bacterial persisters[6]. This protocol isolates persister cells to evaluate drug efficacy.

  • Persister Isolation: Grow S. aureus to the stationary phase (approx.

    
     CFU/mL) in Tryptic Soy Broth (TSB). Treat the culture with 100 µg/mL of Ampicillin for 24 hours to lyse all actively dividing cells. The surviving population represents the persister cells.
    
  • Washing: Centrifuge the culture at 4,000 x g for 10 minutes and wash the pellet twice with sterile PBS to remove residual Ampicillin.

  • Drug Exposure: Resuspend the persister cells in fresh TSB containing serial dilutions of the 6-fluoronaphthyridine compound. Include a drug-free control to validate persister viability.

  • Plating and CFU Counting: Incubate at 37°C for 24 hours. Remove 100 µL aliquots, serially dilute in PBS, and plate on Tryptic Soy Agar (TSA). Count colonies after 24 hours to determine the bactericidal concentration required to eradicate the persister population.

References

1.5 2.1 3.10 4.11 5.9 6.2 7. 4 8.3 9.6 10.7 11. 8

Sources

Application

Advanced Application Note: Synthesis of 6-Fluoronaphthyridine Derivatives

Executive Summary & Strategic Overview 6-Fluoronaphthyridines, particularly the 6-fluoro-1,8-naphthyridine isomers, represent a critical scaffold in medicinal chemistry, serving as bioisosteres to fluoroquinolones (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

6-Fluoronaphthyridines, particularly the 6-fluoro-1,8-naphthyridine isomers, represent a critical scaffold in medicinal chemistry, serving as bioisosteres to fluoroquinolones (e.g., Gemifloxacin, Tosufloxacin).[1] The incorporation of fluorine at the C6 position enhances lipophilicity, metabolic stability, and gyrase/topoisomerase IV binding affinity.

Unlike simple pyridines, the synthesis of fluorinated naphthyridines requires navigating the "electron-deficient" nature of the bicyclic system. Standard electrophilic aromatic substitution is often ineffective. Therefore, this guide prioritizes de novo ring construction (Gould-Jacobs and Friedländer protocols) where the fluorine is pre-installed on a pyridine building block.[1] This approach offers superior regiocontrol compared to late-stage fluorination.

Strategic Retrosynthesis (Graphviz)[1]

The following diagram outlines the two primary disconnection strategies covered in this guide:

Retrosynthesis Target 6-Fluoro-1,8-naphthyridine Scaffold PathA Route A: Gould-Jacobs (Cyclocondensation) Target->PathA Retro-Cyclization PathB Route B: Friedländer (Condensation) Target->PathB Retro-Aldol PrecursorA1 2-Amino-5-fluoropyridine PathA->PrecursorA1 PrecursorA2 EMME (Diethyl ethoxymethylenemalonate) PathA->PrecursorA2 PrecursorB1 2-Amino-5-fluoronicotinaldehyde PathB->PrecursorB1 PrecursorB2 Active Methylene Ketone PathB->PrecursorB2

Caption: Retrosynthetic analysis showing the two primary routes to the 6-fluoro-1,8-naphthyridine core.

Critical Reagents & Safety Profile

ReagentRoleSafety HazardHandling Protocol
2-Amino-5-fluoropyridine Core Building BlockIrritant, ToxicHandle in fume hood; avoid dust inhalation.[1]
Dowtherm A High-Temp SolventThermal Burns, VaporUse heavy-duty gloves; ensure reflux condenser efficiency.[1]
EMME 3-C LinkerIrritantMoisture sensitive; store under inert gas.
POCl₃ Chlorinating AgentCorrosive, Reacts violently w/ waterQuench slowly into ice/base; use Schlenk line.[1]

Protocol A: The Gould-Jacobs Synthesis (Primary Route)

This is the industry-standard method for generating the 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid core, essential for antibacterial activity.[1]

Mechanism & Rationale

The reaction proceeds via a Michael addition-elimination sequence to form an enamine, followed by a high-temperature intramolecular substituted aromatic nucleophilic substitution (


) or electrocyclic ring closure.
  • Why this route? It guarantees the position of the fluorine atom if 2-amino-5-fluoropyridine is used.

  • Critical Parameter: Temperature control during cyclization (

    
    ) is vital to overcome the energy barrier of closing the electron-poor pyridine ring.[1]
    
Step-by-Step Methodology
Phase 1: Condensation (Enamine Formation)[1]
  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge: Add 2-amino-5-fluoropyridine (11.2 g, 100 mmol) and Diethyl ethoxymethylenemalonate (EMME) (21.6 g, 100 mmol).

  • Solvent: Add Toluene (100 mL) (Optional: Can be run neat, but toluene helps azeotrope ethanol).

  • Reaction: Heat to reflux (

    
    ) for 3–4 hours. Monitor TLC (50% EtOAc/Hexane) for the disappearance of the aminopyridine.
    
  • Workup: Evaporate solvent under reduced pressure. The residue is typically a yellow/off-white solid (the acrylate intermediate).

    • Checkpoint:

      
       NMR should show a doublet for the vinyl proton around 
      
      
      
      8.4–8.6 ppm.[1]
Phase 2: Thermal Cyclization (The Gould-Jacobs Step)[1]
  • Setup: Use a 500 mL 3-neck flask equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity/precipitation) and an air condenser.

  • Medium: Add Dowtherm A (diphenyl ether/biphenyl eutectic mixture) (100 mL). Heat the solvent to

    
    .
    
  • Addition: Dissolve the acrylate from Phase 1 in a minimal amount of hot Dowtherm A or add it portion-wise as a solid to the boiling solvent. Caution: Rapid ethanol evolution will occur.

  • Duration: Maintain

    
     for 45–60 minutes.
    
  • Quench: Cool the mixture slowly to roughly

    
    . Add Hexane or Ethanol (100 mL) to precipitate the product.
    
  • Isolation: Filter the solid. Wash copiously with acetone and hexane to remove Dowtherm A.

  • Yield: Expect 60–75% of Ethyl 6-fluoro-4-hydroxy-1,8-naphthyridine-3-carboxylate .

Phase 3: Hydrolysis (Optional)

To obtain the free carboxylic acid:

  • Suspend the ester in 10% aqueous NaOH.

  • Reflux for 2 hours.

  • Acidify with Acetic Acid to pH 4–5. Filter the precipitate.[2]

Experimental Workflow Diagram

GouldJacobs Step1 Condensation (110°C, -EtOH) Step2 Cyclization (250°C, Dowtherm A) Step1->Step2 Acrylate Interm. Step3 Precipitation (Add Hexane) Step2->Step3 Ring Closure End 6-Fluoro-1,8-naphthyridine Core Step3->End Filtration Start 2-Amino-5-F-Pyridine + EMME Start->Step1 Michael Addn

Caption: Workflow for the Gould-Jacobs synthesis of the 6-fluoro-1,8-naphthyridine core.

Protocol B: Friedländer Condensation (Alternative Route)[1]

This protocol is preferred when synthesizing substituted naphthyridines (e.g., 2-methyl, 2-phenyl derivatives) rather than the 3-carboxylic acid core.[1]

Reagents
  • Precursor: 2-Amino-5-fluoronicotinaldehyde (synthesized via reduction of the corresponding nitrile or acid).[1]

  • Partner: Acetone, Acetophenone, or cyclic ketones.[1]

  • Catalyst: Proline (organocatalytic) or KOH (classic).[1]

Methodology
  • Mix: Combine 2-amino-5-fluoronicotinaldehyde (1.0 equiv) and the ketone (1.2 equiv) in Ethanol.

  • Catalyze: Add 10 mol% L-Proline (for mild conditions) or 1 equiv KOH (for robust substrates).

  • Reflux: Heat at

    
     for 6–12 hours.
    
  • Purification: Cool to room temperature. The product often crystallizes out. If not, evaporate and purify via flash chromatography (

    
    , 
    
    
    
    ).[1]

Troubleshooting & Optimization (Expert Tips)

IssueProbable CauseCorrective Action
Low Yield in Cyclization Temperature too low (<

)
Ensure Dowtherm A is actually boiling (

). Use a sand bath or mantle, not an oil bath.
Product is Sticky/Dark Polymerization of EMMEUse a slight excess of EMME (1.1 equiv) but ensure strict anhydrous conditions in Step 1.
Incomplete Hydrolysis Steric hindranceUse KOH in EtOH/Water reflux instead of NaOH/Water.
Regioisomer Contamination Impure starting aminopyridineVerify purity of 2-amino-5-fluoropyridine via

NMR before starting.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Egawa, H., et al. (1984).[1] A new synthesis of 1,8-naphthyridine derivatives.[3][4][5][6][7][8] Chemical & Pharmaceutical Bulletin. Link[1]

  • Ferrarini, P. L., et al. (1998).[1] Synthesis and biological evaluation of 1,8-naphthyridine derivatives. Farmaco. Link

  • BenchChem. (2025).[9] Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives.Link[1]

  • Mogilaiah, K., et al. (2015).[1][6] CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines.[6] Connect Journals. Link

Sources

Method

techniques for the biological evaluation of 6-fluoronaphthyridine compounds

Technical Guide: Biological Profiling of 6-Fluoronaphthyridine Scaffolds Abstract This technical guide details the biological evaluation of 6-fluoronaphthyridine derivatives, a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Biological Profiling of 6-Fluoronaphthyridine Scaffolds

Abstract This technical guide details the biological evaluation of 6-fluoronaphthyridine derivatives, a privileged scaffold in medicinal chemistry often utilized for kinase inhibition (e.g., c-Met, VEGFR, AXL) and antibacterial activity (DNA gyrase). The 6-fluoro substitution is a strategic design element intended to block oxidative metabolism at the electron-rich C6 position, modulate pKa, and serve as an intrinsic probe for biophysical screening. This document provides validated protocols for biochemical potency, biophysical engagement, cellular efficacy, and metabolic stability.

Module 1: Biochemical Potency & Selectivity

Context: Naphthyridines are potent ATP-competitive inhibitors. The primary evaluation step involves determining the IC50 against specific kinase targets (e.g., c-Met) using a ratiometric assay to minimize interference from fluorescent compounds.

Protocol A: TR-FRET Kinase Assay (LanthaScreen™ Format)

Objective: Quantify the inhibitory potential of the compound against the c-Met kinase domain.

Principle: The assay uses a terbium-labeled anti-phosphotyrosine antibody and a fluorescein-labeled poly-GT substrate. When the kinase phosphorylates the substrate, the antibody binds, bringing the Tb donor and fluorescein acceptor into proximity, generating a FRET signal.

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: Fluorescein-PolyGT (0.2 µM final).

  • ATP: Concentration set to

    
     (typically 10–50 µM).
    
  • Detection Reagent: Tb-PY20 Antibody (2 nM final) in TR-FRET Dilution Buffer.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point dose-response curve of the 6-fluoronaphthyridine compound in 100% DMSO (starting at 10 mM). Dilute 1:100 into Kinase Buffer (final DMSO 1%).

  • Reaction Assembly: In a white 384-well low-volume plate, add:

    • 2.5 µL Compound solution.

    • 2.5 µL Enzyme/Substrate mix (c-Met kinase + Fluorescein-PolyGT).

    • 2.5 µL ATP solution to initiate reaction.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes (protected from light).

  • Quench & Detect: Add 5 µL of Tb-PY20 Antibody solution containing 10 mM EDTA (stops the reaction).

  • Read: Incubate for 30 minutes. Read on a plate reader (e.g., EnVision) utilizing TR-FRET settings (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

  • Analysis: Calculate the TR-FRET ratio (Em520/Em495). Fit data to a sigmoidal dose-response equation to determine IC50.

Data Presentation:

Compound ID c-Met IC50 (nM) VEGFR2 IC50 (nM) Selectivity Ratio
FN-001 4.2 ± 0.5 120 ± 15 28x
FN-002 15.8 ± 2.1 850 ± 40 53x

| Control | 1.1 ± 0.2 | 5.5 ± 0.8 | 5x |

Module 2: Biophysical Validation (The Fluorine Advantage)

Context: The 6-fluoro substituent is not just a metabolic blocker; it is an NMR-active handle (


F, spin 1/2, 100% abundance). This allows for direct confirmation of target binding without requiring radiolabels or protein immobilization.
Protocol B: Ligand-Observed F NMR Binding Assay

Objective: Confirm direct binding of the compound to the protein and rule out non-specific aggregation.

Principle: Small molecules (free ligand) tumble rapidly (long T2 relaxation, sharp peaks). When bound to a large protein, they tumble slowly (short T2 relaxation, broad peaks). A T2-relaxation filter (CPMG sequence) suppresses signals from large complexes. Binding is detected as a reduction in the


F signal intensity of the ligand in the presence of protein. 

Step-by-Step Methodology:

  • Sample Prep:

    • Tube A (Reference): 50 µM 6-fluoronaphthyridine in NMR buffer (50 mM Phosphate, pH 7.4, 10% D₂O).

    • Tube B (Experimental): 50 µM Compound + 5 µM Target Protein (10:1 ratio).

  • Acquisition:

    • Use a 600 MHz NMR equipped with a fluorine-sensitive cryoprobe.

    • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) T2 filter.

    • Delay time (

      
      ): Set to 200–400 ms (sufficient to relax bound species).
      
  • Analysis:

    • Compare the integral of the

      
      F peak in Tube A vs. Tube B.
      
    • Calculation:

      
      .
      
    • Criteria: >30% attenuation confirms specific binding.

Module 3: Cellular Efficacy & Phenotypic Screening

Context: To validate that biochemical potency translates to cellular activity, use "addicted" cell lines. For c-Met inhibitors, the BaF3-TPR-Met model (engineered to depend on Met signaling) vs. parental BaF3 (IL-3 dependent) is the gold standard for specificity.

Protocol C: CellTiter-Glo® Antiproliferative Assay

Objective: Determine cellular IC50 and calculate the Therapeutic Index.

Step-by-Step Methodology:

  • Seeding:

    • Plate BaF3-TPR-Met cells (2,000 cells/well) in 96-well opaque plates in RPMI-1640 (no IL-3).

    • Plate Parental BaF3 cells (2,000 cells/well) in RPMI-1640 + 10 ng/mL IL-3.

  • Treatment: Add serially diluted 6-fluoronaphthyridine compounds (72-hour incubation at 37°C, 5% CO₂).

  • Detection:

    • Equilibrate plate to RT.

    • Add CellTiter-Glo reagent (1:1 volume ratio).

    • Shake for 2 minutes (lyse cells); incubate 10 minutes (stabilize signal).

  • Read: Measure Luminescence (RLU).

  • Interpretation: A potent compound should kill BaF3-TPR-Met at low nM concentrations but leave Parental BaF3 (supported by IL-3) unaffected.

Module 4: ADME Profiling (Metabolic Stability)

Context: The 6-position of naphthyridine is electronically susceptible to oxidation by Cytochrome P450 (CYP3A4/2D6). The fluorine atom is introduced specifically to block this. This assay validates that design hypothesis.

Protocol D: Microsomal Stability Assay

Objective: Calculate Intrinsic Clearance (


) and Half-life (

).

Step-by-Step Methodology:

  • Reaction Mix:

    • Test Compound: 1 µM final.

    • Microsomes: Human Liver Microsomes (HLM), 0.5 mg/mL protein.[1]

    • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Initiation: Pre-warm to 37°C. Add NADPH-regenerating system (1 mM NADP, isocitrate, isocitrate dehydrogenase).

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Transfer aliquot into ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin). Centrifuge at 4,000 rpm for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion transition.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Visualizing the Evaluation Cascade

G cluster_biochem Module 1: Biochemical cluster_biophys Module 2: Biophysical cluster_cell Module 3: Cellular cluster_adme Module 4: ADME Start Synthesis: 6-Fluoronaphthyridine Kinase TR-FRET Assay (Target: c-Met/VEGFR) Start->Kinase Selectivity Kinase Panel (Selectivity) Kinase->Selectivity IC50 < 100 nM NMR 19F NMR Binding (T2 Relaxation Filter) Kinase->NMR Confirm Binding Mode BaF3_Met BaF3-TPR-Met (On-Target Potency) Selectivity->BaF3_Met NMR->BaF3_Met BaF3_Par BaF3 Parental + IL3 (General Cytotoxicity) BaF3_Met->BaF3_Par Compare IC50 Microsome Metabolic Stability (HLM/CLM) BaF3_Par->Microsome Selectivity Index > 10 Decision Lead Candidate Selection Microsome->Decision t1/2 > 30 min

Caption: Integrated workflow for evaluating 6-fluoronaphthyridine derivatives, progressing from biochemical screening to ADME validation.

References

  • Wang, Y., et al. (2012). "Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors." Organic & Biomolecular Chemistry.

  • Wu, J.F., et al. (2015). "Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461." Bioorganic & Medicinal Chemistry Letters.

  • Norton, R.S., et al. (2016). "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules.

  • Zeidan, A., et al. (2016). "Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents." Molecules.

  • Bhattarai, P., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv.

Sources

Application

application of 6-fluoronaphthyridine in studying bacterial resistance

Application Note: 6-Fluoronaphthyridine Scaffolds in Bacterial Resistance Profiling Executive Summary The 6-fluoronaphthyridine core (an isostere of the 6-fluoroquinolone scaffold) represents a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Fluoronaphthyridine Scaffolds in Bacterial Resistance Profiling

Executive Summary

The 6-fluoronaphthyridine core (an isostere of the 6-fluoroquinolone scaffold) represents a critical pharmacophore in the development of fourth-generation topoisomerase inhibitors (e.g., Gemifloxacin, Enoxacin). Its specific utility in studying bacterial resistance lies in its unique binding topology to the DNA-Gyrase complex and its physicochemical properties that often allow it to evade efflux pumps that compromise traditional quinolones.

This guide details the application of 6-fluoronaphthyridine derivatives to:

  • Probe Target-Mediated Resistance: Differentiate binding affinities in Wild-Type (WT) vs. Quinolone-Resistance Determining Region (QRDR) mutants.

  • Quantify Efflux Evasion: Use accumulation kinetics to assess susceptibility to PorB downregulation or AcrAB-TolC overexpression.

  • Map Binding Dynamics via 19F-NMR: A specialized protocol utilizing the intrinsic fluorine atom as a sensitive NMR probe for real-time ligand-protein interaction.

Mechanism of Action & Resistance Logic

The 6-fluoronaphthyridine moiety functions as a "poison" of bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV). Unlike simple competitive inhibitors, it stabilizes the cleavage complex —a transient state where the DNA backbone is broken and covalently linked to the enzyme.

The "Fluorine Anchor" Hypothesis: The C6-fluorine atom is not merely a metabolic blocker; it increases lipophilicity for cell penetration and, crucially, interacts with the enzyme-DNA interface, often bridging interactions via a water-metal ion network (Mg²⁺).

Pathway Visualization: The Cleavage Complex Stabilization

G Gyrase DNA Gyrase (A2B2) Complex Transient Cleavage Complex (Gyrase-DNA-Mg2+) Gyrase->Complex ATP Hydrolysis DNA Supercoiled DNA DNA->Complex Stabilized Drug-Enzyme-DNA Ternary Complex (Replication Roadblock) Complex->Stabilized + Drug Binding Drug 6-Fluoronaphthyridine Drug->Stabilized Death Double-Strand Breaks (Bactericidal Effect) Stabilized->Death Replication Fork Collision Mutant QRDR Mutation (Ser83 -> Leu/Trp) Mutant->Stabilized Destabilizes Binding Efflux Efflux Pump (AcrAB-TolC) Efflux->Drug Extrusion

Figure 1: Mechanism of Action and Resistance Interference points. The 6-fluoronaphthyridine scaffold targets the transient cleavage complex. Resistance arises if the drug is extruded (Efflux) or if the binding pocket is altered (QRDR Mutation).

Application 1: Differential MIC Profiling (QRDR Mutants)

Objective: To determine if a specific 6-fluoronaphthyridine derivative retains potency against defined isogenic mutants that render ciprofloxacin ineffective.

Scientific Rationale: Resistance in the QRDR (Quinolone Resistance Determining Region) typically involves mutations at Ser83 or Asp87 in GyrA. Naphthyridines often possess bulky C7-substituents (e.g., pyrrolidines in Gemifloxacin) that can establish alternative anchor points, bypassing the mutated residues.

Protocol A: Isogenic Mutant Screening

Materials:

  • Strains:

    • E. coli MG1655 (WT)

    • E. coli MG1655 gyrA (S83L) – Low-level resistance

    • E. coli MG1655 gyrA (S83L, D87N) – High-level resistance

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Critical: Ca²⁺ and Mg²⁺ levels must be standardized (20-25 mg/L Ca²⁺, 10-12.5 mg/L Mg²⁺) as naphthyridines chelate these ions.

  • Compound: 6-Fluoronaphthyridine derivative (stock 10 mg/mL in DMSO).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Plate Setup: Use 96-well polypropylene plates (prevents drug adsorption).

  • Serial Dilution: Perform 2-fold serial dilutions of the test compound (Range: 64 µg/mL to 0.001 µg/mL).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or OD₆₀₀.

Data Analysis Table:

Strain Genotype Ciprofloxacin MIC (µg/mL) 6-Fluoronaphthyridine MIC (µg/mL) Resistance Factor (Mutant/WT) Interpretation
WT (MG1655) 0.015 0.03 1.0 Baseline potency.
S83L (Single) 0.50 0.06 2.0 High Value: Drug retains activity despite mutation.

| S83L/D87N (Double) | >32.0 | 4.0 | 133.0 | Cross-resistance confirmed. |

Application 2: Intracellular Accumulation Kinetics (Efflux)

Objective: To quantify if the 6-fluoronaphthyridine scaffold is a substrate for the AcrAB-TolC efflux pump.

Scientific Rationale: Naphthyridines are often more lipophilic than their quinolone counterparts. This assay measures the "steady-state" concentration of the drug inside the bacteria. If the drug is pumped out, accumulation will be low. Adding an efflux inhibitor (PAβN) should restore accumulation if the pump is responsible.

Protocol B: Fluorometric Accumulation Assay

Note: Many naphthyridines are naturally fluorescent (Ex: ~280-330nm, Em: ~400-450nm).

  • Culture: Grow E. coli (or P. aeruginosa) to mid-log phase (OD₆₀₀ ~0.6).

  • Wash: Centrifuge and wash pellets 2x with Phosphate Buffered Saline (PBS) to remove media. Resuspend to OD₆₀₀ = 10.0 (high density required).

  • Energization: Add glucose (0.2% final) to energize efflux pumps. Incubate 10 min at 37°C.

  • Treatment:

    • Arm A: Bacteria + 6-fluoronaphthyridine (10 µg/mL).

    • Arm B: Bacteria + 6-fluoronaphthyridine (10 µg/mL) + CCCP (100 µM, efflux uncoupler).

  • Sampling: Remove 500 µL aliquots at t = 0, 5, 10, 30 min.

  • Lysis: Immediately spin down (13,000g, 1 min, 4°C). Wash pellet once with cold PBS. Lyse pellet with 0.1M Glycine-HCl (pH 3.0) overnight.

  • Measurement: Centrifuge debris. Measure fluorescence of the supernatant.

Validation Criteria:

  • If Arm B (with CCCP) >> Arm A (No CCCP) : The molecule is a strong efflux substrate.

  • If Arm B ≈ Arm A : The molecule evades efflux (High potential for treating MDR strains).

Advanced Application: 19F-NMR Ligand Binding (The "Expert" Method)

Objective: Use the fluorine atom on the 6-position as an intrinsic NMR probe to detect binding to the Gyrase enzyme in solution.

Scientific Rationale: The ¹⁹F nucleus is highly sensitive to changes in its chemical environment. When the 6-fluoronaphthyridine binds to the large Gyrase protein (~200 kDa), its molecular tumbling rate slows drastically, causing line broadening (T2 relaxation effect) and a chemical shift perturbation of the ¹⁹F signal.

Protocol C: T2-Relaxation Filtered 19F-NMR

Materials:

  • Protein: Recombinant GyrA/GyrB subunits (reconstituted holoenzyme).

  • Ligand: 6-fluoronaphthyridine derivative (dissolved in d6-DMSO).

  • Buffer: 50 mM Tris-d11 (deuterated Tris), 100 mM NaCl, 5 mM MgCl₂, pH 7.5. (D₂O content 10% for lock).

Workflow:

  • Reference Spectrum: Acquire ¹⁹F NMR of the ligand (50 µM) in buffer without protein. Note the sharp singlet at ~ -120 to -130 ppm.

  • Titration: Add Gyrase enzyme at sub-stoichiometric ratios (1:100, 1:50, 1:10).

  • Acquisition: Run a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence. This filters out signals from large, slowly tumbling molecules (the bound state).

  • Observation:

    • Binding: The sharp ¹⁹F signal will decrease in intensity (disappear) as the ligand spends more time in the bound state (which relaxes too fast to be seen).

    • Displacement Control: Add a known high-affinity competitor (e.g., Novobiocin or Ciprofloxacin). If the ¹⁹F signal recovers (reappears), the binding is specific to the active site.

Diagram: 19F-NMR Binding Logic

NMR FreeLigand Free Ligand (Fast Tumbling) SignalSharp NMR Signal: Sharp Peak FreeLigand->SignalSharp 19F NMR BoundComplex Bound Complex (Slow Tumbling) FreeLigand->BoundComplex + Protein Protein Gyrase Enzyme (High MW) Protein->BoundComplex SignalBroad NMR Signal: Broad/Invisible BoundComplex->SignalBroad T2 Relaxation

Figure 2: Principle of 19F-NMR binding assay. Binding to the target protein causes relaxation changes in the fluorine signal, confirming physical interaction.

References

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[1][2] Microbiology and Molecular Biology Reviews, 61(3), 377–392. Link

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones.[2][3][4][5][6][7] Clinical Infectious Diseases, 32(Supplement_1), S9-S15. Link

  • Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 16(1), 5-15. Link

  • Dalhoff, A. (2012). Global fluoroquinolone resistance epidemiology and implictions for clinical use. Interdisciplinary Perspectives on Infectious Diseases, 2012, 976273. Link

  • Pommier, Y., et al. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421-433. Link

Sources

Method

Application Note: High-Efficiency Synthesis of 6-Fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acids

Abstract & Strategic Overview This application note details a robust, scalable protocol for synthesizing 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids . These scaffolds are critical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for synthesizing 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids . These scaffolds are critical in the development of fourth-generation fluoroquinolone antibiotics (e.g., Gemifloxacin, Enoxacin) and novel topoisomerase inhibitors.

Unlike standard quinolone synthesis, the 1,8-naphthyridine core requires specific attention to regiochemistry during the cyclization phase. This guide utilizes the Grohe-Heitzer Cyclization method, which offers superior yields and regiocontrol compared to the classical Gould-Jacobs reaction for this specific heterocycle.

Key Advantages of This Protocol:
  • Regiocontrol: Exclusive formation of the 1,8-naphthyridine isomer (avoiding the 1,6-isomer).

  • Versatility: The "late-stage diversification" strategy allows for the rapid generation of libraries by modifying the C-7 cycloalkylamine moiety in the final step.

  • Scalability: Protocols are designed for gram-to-multigram scale with self-validating checkpoints.

Synthetic Pathway Visualization

The following flowcharts illustrate the critical path from the nicotinic acid precursor to the final active pharmaceutical ingredient (API) candidate.

Diagram 1: Core Scaffold Assembly (Grohe-Heitzer Route)

GroheHeitzer Start 2,6-Dichloro-5-fluoro- nicotinic acid AcidCl Acid Chloride Intermediate Start->AcidCl SOCl2, Toluene Reflux Acrylate Aminoacrylate Adduct AcidCl->Acrylate Ethyl 3-(dimethylamino)acrylate TEA, Toluene Enamine N-Substituted Enamine Acrylate->Enamine R1-NH2 (e.g., Cyclopropylamine) Amine Exchange Cyclized 7-Chloro-1,8-naphthyridine Ester (Scaffold) Enamine->Cyclized NaH or K2CO3 DMF, Heat (S_NAr Cyclization)

Caption: The Grohe-Heitzer approach ensures the N-1 substituent is introduced prior to cyclization, driving the regioselective formation of the 1,8-naphthyridine ring.

Diagram 2: C-7 Diversification & Hydrolysis

Diversification Scaffold 7-Chloro-1,8-naphthyridine Ester Reaction S_NAr Displacement (C-7 Functionalization) Scaffold->Reaction + Cycloalkylamine (e.g., Pyrrolidine, Piperazine) Intermediate 7-(Cycloalkylamino) Ester Reaction->Intermediate Acetonitrile/DBU 50-80°C Hydrolysis Acid/Base Hydrolysis Intermediate->Hydrolysis HCl (aq) or NaOH Final Final 6-Fluoro-7-amino Carboxylic Acid Hydrolysis->Final Precipitation at pH 7.0

Caption: The 7-chloro position is activated by the para-N8 nitrogen and the 6-fluoro group, allowing for mild nucleophilic substitution.

Detailed Experimental Protocols

Phase 1: Synthesis of the "Golden Intermediate"

Target: Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.[1]

Rationale: We utilize 2,6-dichloro-5-fluoronicotinic acid as the starting material.[2] The fluorine at C-5 is essential for the final biological activity (DNA gyrase binding) and must be present from the start.

Step 1.1: Acid Chloride Formation
  • Charge a dry 250 mL round-bottom flask (RBF) with 2,6-dichloro-5-fluoronicotinic acid (10.0 g, 47.6 mmol).

  • Add Thionyl chloride (SOCl₂, 35 mL) and a catalytic amount of DMF (3 drops).

  • Reflux for 2-3 hours under N₂ atmosphere until gas evolution ceases.

  • Concentrate in vacuo to remove excess SOCl₂. Azeotrope with dry toluene (2 x 20 mL) to ensure complete removal of acidic volatiles.

  • Result: Crude acid chloride (yellow oil/solid), used immediately.

Step 1.2: Condensation & Amine Exchange (One-Pot)
  • Dissolve the crude acid chloride in dry Toluene (100 mL).

  • Add Ethyl 3-(dimethylamino)acrylate (7.5 g, 52.4 mmol) and Triethylamine (TEA, 7.3 mL, 52.4 mmol) dropwise at 0°C.

  • Warm to reflux and stir for 2 hours. Mechanism: Acylation of the acrylate C-2.[1][3]

  • Cool to room temperature (RT). Do not isolate the intermediate.

  • Add a solution of Cyclopropylamine (3.0 g, 52.4 mmol) in Toluene (10 mL) dropwise.

  • Stir at RT for 1 hour. Mechanism: The cyclopropylamine displaces the dimethylamine group via addition-elimination.

  • Wash the organic layer with water (2 x 50 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane if necessary, though the crude is often sufficient for cyclization.

Step 1.3: Cyclization (Intramolecular SNAr)
  • Dissolve the enamine intermediate from Step 1.2 in dry DMF (80 mL).

  • Add Potassium Carbonate (K₂CO₃, 7.2 g, 52 mmol) or NaH (60% dispersion, 2.1 g). Note: K₂CO₃ is safer and typically sufficient for this activated system.

  • Heat to 80-100°C for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The fluorescent spot of the product will appear.

  • Quench by pouring the mixture into ice water (400 mL).

  • Filter the precipitate.[1] Wash with water and cold ethanol.

  • Yield: Expect 10-12 g (65-75% overall) of the 7-chloro-1,8-naphthyridine ester .

Phase 2: C-7 Diversification (Library Generation)

Target: Introduction of the specific cycloalkylamine (e.g., 3-aminomethylpyrrolidine, piperazine, diazabicyclo analogs).

Mechanism: Nucleophilic Aromatic Substitution (SNAr). The 7-Cl is highly labile due to the electron-withdrawing nature of the 1,8-naphthyridine ring and the ortho-fluorine.

Protocol
  • Prepare a reaction vial with 7-chloro intermediate (1.0 eq, e.g., 310 mg, 1.0 mmol).

  • Solvent: Add Acetonitrile (MeCN, 5 mL). Alternative: DMSO for less reactive amines.

  • Base: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) or TEA (2.0 eq).

  • Nucleophile: Add the specific Cycloalkylamine (1.1 eq).

  • Heat to 50-80°C for 1-3 hours.

    • Checkpoint: Reaction is usually rapid. Monitor disappearance of the starting chloride by HPLC or TLC.

  • Workup: Cool to RT. Pour into water. Filter the solid precipitate.[1] If no precipitate forms, extract with DCM.

Phase 3: Hydrolysis to Final Acid

Target: Cleavage of the ethyl ester to release the free carboxylic acid (Active Drug Form).

Protocol
  • Suspend the ester from Phase 2 in 6M HCl (aq) (10 volumes).

  • Reflux for 2-4 hours. The solid will likely dissolve and then re-precipitate as the hydrochloride salt.

  • Cool to RT.

  • pH Adjustment: Carefully adjust pH to 7.2–7.4 using 10% NaOH or NH₄OH. This represents the isoelectric point for most zwitterionic quinolones, causing maximum precipitation.

  • Filtration: Collect the solid, wash with water and Et₂O.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Analytical Data Summary

Use the following table to validate your intermediates.

Compound StageKey 1H NMR Signal (DMSO-d6)Key 19F NMR SignalAppearance
Enamine Intermediate Doublet at ~11.0 ppm (NH-CH bond)~ -115 ppmYellow/Orange Oil
7-Chloro Scaffold Singlet at ~8.6 ppm (H-2), Cyclopropyl peaks~ -120 ppm (Shifted due to ring closure)Off-white/Pale Yellow Solid
Final Product (C-7 Substituted) Broad peaks ~3.0-4.0 ppm (Cycloalkyl protons)~ -130 to -140 ppm (Shielded by amine donation)White to Pale Yellow Powder

Troubleshooting & Critical Control Points

  • Regioselectivity Issues: If you observe the formation of a 1,6-naphthyridine impurity, ensure the amine exchange (Step 1.2) is complete before adding the base for cyclization. The N-substituent directs the cyclization to the nitrogen (N-1) rather than the oxygen.

  • Incomplete SNAr: If the C-7 displacement is sluggish, switch solvent to DMSO and increase temperature to 100°C. Ensure the amine nucleophile is not a salt (free base it first).

  • Decarboxylation: Avoid excessive reflux times during acid hydrolysis (Phase 3). If decarboxylation is observed (loss of CO₂), switch to mild basic hydrolysis (LiOH in THF/Water) at 50°C.

References

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines.[4] I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.

  • Bouzard, D., et al. (1989). Fluoronaphthyridines as antibacterial agents.[5][6] Synthesis and structure-activity relationships of new 1-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 32(3), 537-542.

  • Sanchez, J. P., et al. (1988). Quinolone antibacterial agents.[4][5][7] Synthesis and structure-activity relationships of a series of amino-substituted-1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(10), 2054-2059.

  • PubChem Compound Summary. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.[1][5][8][9][10] National Center for Biotechnology Information.

  • Egawa, H., et al. (1984). A new synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.[1][10] Chemical and Pharmaceutical Bulletin.

Sources

Application

Application Note: Analytical Characterization of 6-Fluoronaphthyridine Isomers

This Application Note provides a rigorous technical framework for the structural characterization and differentiation of 6-fluoronaphthyridine isomers . It addresses the specific challenges of distinguishing regioisomers...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical framework for the structural characterization and differentiation of 6-fluoronaphthyridine isomers . It addresses the specific challenges of distinguishing regioisomers (fluorine position) and scaffold isomers (nitrogen position) in drug discovery workflows.

Executive Summary & Scientific Rationale

The naphthyridine scaffold, particularly the 1,8-naphthyridine core, is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines in antibacterials (e.g., Gemifloxacin) and antitumor agents. The introduction of a fluorine atom at the C6 position is a critical strategy to block metabolic oxidation and modulate pKa.

However, the synthesis of 6-fluoronaphthyridines—whether via Skraup condensation, Friedländer synthesis, or direct electrophilic fluorination—often yields complex mixtures of regioisomers (e.g., 3-fluoro vs. 6-fluoro) and scaffold isomers (e.g., 1,5- vs. 1,8-naphthyridine).

Distinguishing these isomers is analytically challenging due to their identical mass (


) and similar polarity. This protocol establishes a self-validating analytical workflow  relying on 

F-NMR coupling constants
as the primary determinant, supported by Pentafluorophenyl (PFP) HPLC separation and High-Resolution Mass Spectrometry (HRMS).

Analytical Strategy Workflow

The following decision tree outlines the logical progression from crude mixture to confirmed structure.

G Start Crude Reaction Mixture (Potential Isomers) UPLC Step 1: UPLC-MS/MS Screening (Identify m/z matches) Start->UPLC Separation Step 2: Preparative HPLC (PFP Stationary Phase) UPLC->Separation Isolable peaks NMR_19F Step 3: 19F NMR Spectroscopy (Chemical Shift & Coupling Analysis) Separation->NMR_19F Pure fractions NMR_2D Step 4: 2D NMR (HOESY/HMBC) (Through-space F-H correlation) NMR_19F->NMR_2D Ambiguous splitting Final Confirmed Structure (Certificate of Analysis) NMR_19F->Final Diagnostic J-values observed XRay Step 5: X-Ray Crystallography (If NMR ambiguous) NMR_2D->XRay Inconclusive NMR_2D->Final Correlations confirmed XRay->Final

Figure 1: Integrated workflow for the isolation and structural assignment of fluoronaphthyridine isomers.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gold Standard for Structural Assignment

Mass spectrometry cannot distinguish between positional isomers of 6-fluoronaphthyridine. NMR, specifically


F and 

C, provides the necessary atomic-level resolution.
Experimental Protocol
  • Instrument: 400 MHz or higher (600 MHz recommended for resolving second-order effects).

  • Probe: Broadband probe tunable to

    
    F (376 MHz) and 
    
    
    
    C (100 MHz).
  • Solvent: DMSO-

    
     (preferred for solubility) or CDCl
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) for accurate chemical shift referencing.
Diagnostic Criteria: Coupling Constants ( )

The position of the fluorine atom is determined by the magnitude of its coupling to adjacent protons (


, 

) and carbons (

,

).
Parameter6-Fluoro-1,8-Naphthyridine (Target)3-Fluoro Isomer (Common Impurity)Mechanistic Insight

F Shift (

)
-110 to -130 ppm-120 to -140 ppmF at C6 is

to Nitrogen (less deshielded than

).

(vicinal)
8–10 Hz (to H5 and H7)8–10 Hz (to H4)Coupling through 3 bonds.

(long-range)
~2–5 Hz (to H4)~5–7 Hz (to H2)"W-coupling" is possible in planar aromatic systems.

~250–260 Hz ~250–260 Hz Direct bond confirmation.

(geminal)
15–25 Hz (C5, C7)15–25 Hz (C2, C4)Critical for assigning the quaternary carbons.

Critical Analysis: In the 1,8-naphthyridine scaffold, a fluorine at position 6 will show a distinct splitting pattern in the


C NMR:
  • C6 (ipso): Doublet,

    
     Hz.
    
  • C5 and C7 (ortho): Doublets,

    
     Hz.
    
  • C4 and C8a: Small doublets (

    
     Hz).
    

If the fluorine is at position 3, the coupling pattern changes significantly due to the proximity of the N1 nitrogen. The C2 carbon (adjacent to N) will show a large


 doublet, typically further downfield than C7.
Advanced Technique: F- H HOESY

For unambiguous assignment, run a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment.

  • Observation: Cross-peak between

    
    F and the spatially proximal proton.
    
  • Logic: In 6-fluoro-1,8-naphthyridine, NOE correlations should be observed to H5 and H7 . In the 3-fluoro isomer, correlations would be to H2 and H4 .

Method 2: Chromatographic Separation (HPLC)

Solving the Polarity Paradox

Positional isomers of fluoronaphthyridines often co-elute on standard C18 columns because the fluorine atom does not significantly alter the overall lipophilicity (


) when moved from position 6 to position 3.
Stationary Phase Selection

Recommendation: Use a Pentafluorophenyl (PFP) or Fluoro-Phenyl stationary phase.

  • Mechanism: PFP phases offer unique selectivity via

    
     interactions and dipole-dipole interactions with the fluorinated analyte. The electron-deficient PFP ring interacts differently with the electron-rich naphthyridine core depending on the position of the fluorine substituent.
    
HPLC Protocol[1]
  • Column: Kinetex F5 or equivalent PFP core-shell column (2.6 µm, 100 Å, 150 x 4.6 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol is preferred over ACN for promoting

    
     interactions).
    
  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      
  • Detection: UV at 254 nm and 280 nm.

Expected Result: Isomers typically resolve with


 on PFP phases, whereas they may appear as a single broad peak on C18.

Method 3: Mass Spectrometry (MS/MS)

While


 is identical, fragmentation pathways can differ based on stability.
  • Ionization: ESI (Positive Mode).

  • Fragmentation (CID):

    • Naphthyridines typically undergo loss of HCN (27 Da) or C

      
      H
      
      
      
      N (40 Da) from the pyridine rings.
    • Differentiation: Compare the ratio of the

      
       peak vs. 
      
      
      
      peak. The loss of F radical vs. HF neutral is influenced by the electron density at the specific carbon position.
    • High-Resolution (HRMS): Essential to confirm elemental composition (

      
      , calc. 148.0437) and rule out elemental impurities.
      

References

  • Dolin, D. A., et al. (2022). 19F-Centred NMR Analysis of Mono-Fluorinated Compounds. National Institutes of Health. Link

  • Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America. Link

  • Litovitz, T. L., et al. (2012). Synthesis and evaluation of 1,8-naphthyridine derivatives. Journal of Fluorescence. Link

  • Reich, H. J. (2023). NMR Data: Fluorine-19 Coupling Constants. University of Wisconsin-Madison. Link

  • Ferrer, C., et al. (2020).[1] Separation of Regioisomers using PFP Stationary Phases. Journal of Chromatography A. Link

Sources

Method

Application Note: Laboratory-Scale Synthesis of Chiral 6-Fluoronaphthyridine Analogues

This Application Note is designed for medicinal chemists and process development scientists. It details the laboratory-scale synthesis (1–10 g) of chiral 6-fluoronaphthyridine analogues, specifically focusing on the 1,8-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the laboratory-scale synthesis (1–10 g) of chiral 6-fluoronaphthyridine analogues, specifically focusing on the 1,8-naphthyridine scaffold, which is the pharmacophore for numerous kinase inhibitors (e.g., derivatives of vosaroxin) and fluoroquinolone-like antibiotics (e.g., gemifloxacin, enoxacin).

Executive Summary

The 6-fluoro-1,8-naphthyridine scaffold represents a privileged structure in drug discovery, offering distinct bioisosteric advantages over quinolines, including improved aqueous solubility and modulated pKa. This guide provides a modular protocol for synthesizing chiral analogues. The strategy relies on constructing a versatile 7-chloro-6-fluoro-1,8-naphthyridine core, followed by a late-stage nucleophilic aromatic substitution (


) with chiral amines. This approach allows for the rapid generation of enantiopure libraries for Structure-Activity Relationship (SAR) studies.
Key Advantages of This Protocol
  • Divergent Synthesis: A single electrophilic core supports diverse side-chain installations.

  • Chiral Integrity: Mild coupling conditions preserve the enantiomeric excess (

    
    ) of sensitive chiral amines.
    
  • Scalability: Optimized for gram-scale batches with minimal chromatographic purification.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two phases:[1][2][3]

  • Core Construction: Formation of the bicyclic naphthyridine ring via a cyclization-oxidation sequence.

  • Chiral Functionalization: Regioselective displacement of the C7-chlorine by a chiral nucleophile.

Strategic Pathway (Graphviz)

Retrosynthesis Target Chiral 6-Fluoronaphthyridine Analogue (Target Molecule) Coupling Late-Stage Chiral Coupling (SNAr Reaction) Target->Coupling Retrosynthetic Cut Core 7-Chloro-6-fluoro-1,8-naphthyridine (Electrophilic Core) Coupling->Core ChiralAmine Chiral Amine (e.g., (3R)-aminopyrrolidine) Coupling->ChiralAmine Precursor 2,6-Dichloro-5-fluoronicotinic acid (Starting Material) Core->Precursor Cyclization & Functionalization

Figure 1: Retrosynthetic logic for modular analogue generation.

Protocol 1: Synthesis of the Core Scaffold

Target Intermediate: Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.[4] Note: This "naphthyridone" core is the most versatile for drug development. For fully aromatic analogues, the ketone can be aromatized via chlorination (POCl3) or reduction.

Materials & Reagents[5][6][7][8][9][10][11][12][13][14][15]
  • Starting Material: Ethyl 2,6-dichloro-5-fluoronicotinate (CAS: 86483-51-4).

  • Reagents: Cyclopropylamine, Triethylamine (TEA), Ethyl 3-(dimethylamino)acrylate (or ethoxymethylene malonate), NaH (60% dispersion).

  • Solvents: Acetonitrile (MeCN), THF (anhydrous), Toluene.

Step-by-Step Methodology
Step A: Selective SNAr Displacement

Rationale: The C2 position of the nicotinate is more electrophilic due to the inductive effect of the pyridine nitrogen, allowing regioselective displacement.

  • Dissolution: Dissolve Ethyl 2,6-dichloro-5-fluoronicotinate (5.0 g, 21.0 mmol) in anhydrous MeCN (50 mL) under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add TEA (3.2 mL, 23.0 mmol) followed by dropwise addition of cyclopropylamine (1.6 mL, 23.0 mmol).

  • Reaction: Stir at 0°C for 1 h, then warm to RT for 2 h. Monitor by TLC (Hex:EtOAc 4:1) for disappearance of starting material.

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water (2x) and brine. Dry over

    
     and concentrate.
    
  • Yield: Expect ~90% yield of the ethyl 2-(cyclopropylamino)-6-chloro-5-fluoronicotinate.

Step B: Linker Attachment & Cyclization

Rationale: This two-step one-pot sequence builds the second ring using a Dieckmann-type condensation.

  • Acylation: Dissolve the product from Step A (5.0 g) in Toluene (60 mL). Add Ethyl 3-(dimethylamino)acrylate (3.0 g, 1.2 equiv) or Diethyl ethoxymethylenemalonate (EMME).

  • Heating: Reflux the mixture (110°C) for 4–6 hours. The amine exchange occurs, releasing dimethylamine (or ethanol).

  • Cyclization: Cool the solution to 0°C. Carefully add NaH (60% in oil, 1.0 g, 1.5 equiv) portion-wise. Caution:

    
     gas evolution.
    
  • Completion: Stir at RT for 30 mins, then heat to 60°C for 2 hours. The solution will darken as the naphthyridone forms.

  • Quench & Isolation: Quench carefully with dilute AcOH/Ice water. The product often precipitates. Filter the solid.[2][4] If no precipitate, extract with DCM.

  • Purification: Recrystallize from MeCN or EtOH.

  • Data: Product is Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

Protocol 2: Introduction of Chirality (Library Generation)

Target: Chiral 7-amino-6-fluoronaphthyridine analogues. Mechanism: Nucleophilic Aromatic Substitution (


).
Critical Control Point:  Temperature control is vital to prevent racemization of the amine or bis-addition.
Reagents
  • Core Scaffold: Product from Protocol 1.

  • Chiral Amine: E.g., (3R)-3-aminopyrrolidine, (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (Boc-protected if necessary).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA.

  • Solvent: Acetonitrile or DMSO (for sluggish amines).

Experimental Procedure
  • Preparation: In a 20 mL reaction vial, suspend the 7-chloro core (200 mg, 0.64 mmol) in MeCN (4 mL).

  • Activation: Add DBU (0.19 mL, 2.0 equiv). Stir for 5 mins.

    • Expert Insight: DBU acts as a base and a solubilizing agent, often accelerating the reaction compared to inorganic bases like

      
      .
      
  • Coupling: Add the Chiral Amine (1.1 equiv).

  • Conditions: Heat to 60–80°C. Monitor by LC-MS. Reaction usually completes in 2–4 hours.

    • Note: The fluorine at C6 activates the C7-chlorine towards displacement but is itself stable under these conditions.

  • Workup: Cool to RT. Pour into water (20 mL). Adjust pH to ~7 with 1N HCl. The product usually precipitates.

  • Purification: Filter and wash with water/ether. If soluble, extract with DCM and purify via flash chromatography (DCM:MeOH gradient).

Workflow Diagram (Graphviz)

Workflow Start Start: 7-Chloro Core + Chiral Amine Mix Add DBU/MeCN Heat to 80°C Start->Mix Check LC-MS Check (Target Mass?) Mix->Check Check->Mix No (Continue Heating) Workup Precipitation in Water (pH Adjustment) Check->Workup Yes Purify Filtration or Flash Column Workup->Purify Final Pure Chiral Analogue Purify->Final

Figure 2: Workflow for parallel synthesis of chiral analogues.

Analytical Validation & Quality Control

To ensure scientific integrity, the following parameters must be verified.

Table 1: Quality Control Specifications
ParameterMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Presence of cyclopropyl peaks (0.9-1.2 ppm) and chiral amine signals. Loss of downfield C7-Cl effect.
Purity HPLC (C18, MeCN/H2O)> 95% Area Under Curve (AUC).
Chiral Purity Chiral HPLC/SFC> 98% ee (Enantiomeric Excess).
Fluorine Integrity 19F-NMRSinglet/Multiplet around -120 to -130 ppm (confirms F was not displaced).
Determining Enantiomeric Excess (ee)

Since the starting amine is chiral, retention of configuration is critical.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (80:20) + 0.1% Diethylamine.

  • Validation: Compare the product against a racemate synthesized using racemic amine.

Safety & Troubleshooting

Safety Protocols
  • POCl3 / Chlorination: If converting the naphthyridone to a fully aromatic chloro-naphthyridine, use

    
    . Warning: Reacts violently with water. Quench into ice slowly.
    
  • Fluorine Compounds: 6-fluoro analogues are generally stable, but combustion can release HF. Use appropriate exhaust scrubbing.[5]

Troubleshooting Guide
  • Problem: Low yield in SNAr coupling.

    • Cause: Steric hindrance of the chiral amine.

    • Solution: Switch solvent to DMSO and increase temp to 100°C. Use microwave irradiation (120°C, 20 mins).

  • Problem: Regioisomer formation during cyclization.

    • Cause: Incorrect addition order.

    • Solution: Ensure the acrylate/malonate is fully reacted with the amine before adding NaH.

References

  • Bouzard, D., et al. (1992). "Fluoronaphthyridines as antibacterial agents. Synthesis and structure-activity relationships of new chiral 7-substituted naphthyridine analogues." Journal of Medicinal Chemistry. Link

  • Ferrarini, P. L., et al. (2000). "Synthesis and biological evaluation of 1,8-naphthyridine derivatives." Il Farmaco. Link

  • Barbachyn, M. R., & Ford, C. W. (2003). "Oxazolidinone structure-activity relationships leading to linezolid." Angewandte Chemie International Edition. (Cited for general chiral amine coupling strategies in heterocycles). Link

  • Litvinov, V. P. (2004). "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews. Link

Sources

Application

Application Note: Preclinical Evaluation of 6-Fluoronaphthyridine Antibacterial Agents

[1] Introduction & Scientific Context The 6-fluoronaphthyridine scaffold represents a critical structural motif in medicinal chemistry, serving as a bioisostere to the quinolone core found in blockbuster antibiotics like...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Scientific Context

The 6-fluoronaphthyridine scaffold represents a critical structural motif in medicinal chemistry, serving as a bioisostere to the quinolone core found in blockbuster antibiotics like ciprofloxacin. The introduction of the fluorine atom at the C-6 position significantly enhances cellular uptake and binding affinity to the bacterial DNA-gyrase complex, while the naphthyridine nitrogen (N-1, N-8) alters the electronic distribution, often improving activity against resistant Gram-positive pathogens (e.g., S. pneumoniae).

However, the lipophilicity associated with fluorinated heterocycles presents specific challenges in testing. Poor solubility can lead to precipitation in aqueous media, yielding false-negative MICs, while high plasma protein binding can mask in vivo efficacy.

This guide provides a rigorous, self-validating workflow for evaluating new 6-fluoronaphthyridine derivatives, moving from bench-top screening to the gold-standard neutropenic murine thigh infection model.

Experimental Workflow Overview

ScreeningCascade Compound 6-Fluoronaphthyridine Derivative Synthesis Solubility Solubility Profiling (DMSO/Saline) Compound->Solubility MIC Primary Screen: MIC/MBC (CLSI M07) Solubility->MIC MOA Mechanism Validation (Gyrase/Topo IV Inhibition) MIC->MOA Hit Confirmation Cyto Cytotoxicity (HepG2/HEK293) Selectivity Index (SI) MIC->Cyto Parallel Safety PK Pharmacokinetics (PK) Plasma Protein Binding MOA->PK Lead Selection Cyto->PK InVivo In Vivo Efficacy (Neutropenic Thigh Model) PK->InVivo Go/No-Go Decision

Caption: The critical path for antibiotic discovery. Note the parallel processing of efficacy (MIC) and safety (Cytotoxicity) before advancing to costly in vivo models.

Compound Handling & Formulation

Critical Causality: Naphthyridines are prone to π-stacking and low aqueous solubility. Testing a precipitated compound results in unknown effective concentrations.

  • Stock Preparation: Dissolve the 6-fluoronaphthyridine derivative in 100% DMSO to a concentration of 10 mg/mL.

    • Validation: Sonicate for 5 minutes. Visually inspect for clarity.

  • Working Solution: Dilute into aqueous media immediately prior to use. Ensure final DMSO concentration in assays is <1% (v/v) to prevent solvent toxicity to bacteria or mammalian cells.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles which can induce crystallization.

In Vitro Profiling: The Primary Screen

Minimum Inhibitory Concentration (MIC)

Protocol Standard: CLSI M07 (Broth Microdilution) [1].

This assay defines the potency of the compound.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Naphthyridines can chelate divalent cations. Unadjusted broth may yield artificially low MICs due to lack of Mg2+/Ca2+ competition.

  • Organisms: ESKAPE pathogens (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853).

  • Controls: Ciprofloxacin (Positive), 1% DMSO (Vehicle Negative).

Procedure:

  • Plate Prep: Dispense 50 µL of CAMHB into a 96-well plate.

  • Dilution: Perform 2-fold serial dilutions of the test compound (Range: 64 µg/mL to 0.06 µg/mL).

  • Inoculum: Dilute a fresh bacterial culture (0.5 McFarland) 1:100, then add 50 µL to wells to achieve final density of ~5 x 10^5 CFU/mL.

  • Incubation: 16–20 hours at 35°C (aerobic).

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Mechanism of Action: DNA Gyrase Inhibition

Scientific Logic: 6-fluoronaphthyridines target the bacterial DNA Gyrase (Topoisomerase II), stabilizing the DNA-enzyme cleavage complex and causing double-strand breaks.

Assay: DNA Supercoiling Assay.

  • Principle: Relaxed plasmid DNA (pBR322) is converted to supercoiled DNA by Gyrase. Inhibitors prevent this conversion.

  • Readout: Gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA. A "laddering" effect or retention of relaxed bands indicates inhibition.

MOA_Mechanism DNA Relaxed DNA (Substrate) Complex Gyrase-DNA Cleavage Complex DNA->Complex + Gyrase Gyrase DNA Gyrase (Enzyme) Trapped Trapped Complex (Double Strand Break) Complex->Trapped + Drug (Inhibition) Supercoiled Supercoiled DNA (Replication) Complex->Supercoiled Normal Cycle Drug 6-Fluoronaphthyridine Trapped->Supercoiled Blocked

Caption: Mechanism of Action.[1][2] The drug stabilizes the cleavage complex, preventing religation and blocking replication.

Mammalian Cytotoxicity & Selectivity

Before in vivo use, you must prove the compound kills bacteria, not the host.

Protocol: MTT Assay on HepG2 (Liver) and HEK293 (Kidney) cells [2].

  • Seeding: 1 x 10^4 cells/well in 96-well plates; incubate 24h.

  • Treatment: Add compound (serial dilutions) for 24h.

  • Development: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan.

  • Calculation: Determine CC50 (Concentration cytotoxic to 50% of cells).

Data Analysis (Selectivity Index):



  • Target: SI > 10 is acceptable; SI > 50 is preferred for drug development.

In Vivo Efficacy: Neutropenic Murine Thigh Infection Model[4][5]

This is the industry gold standard (FDA/EMA accepted) for determining PK/PD drivers.

Why Neutropenic? It eliminates the variable of the mouse immune system, ensuring that any reduction in bacterial load is solely due to the drug's activity [3].

Protocol Steps

Phase 1: Induction of Neutropenia

  • Animals: Female CD-1 or ICR mice (20-25g).

  • Agent: Cyclophosphamide (CPM).

  • Dosing:

    • Day -4: 150 mg/kg (Intraperitoneal - IP).[3]

    • Day -1: 100 mg/kg (IP).[3]

  • Validation: Blood smear should show <100 neutrophils/mm³.

Phase 2: Infection (Day 0)

  • Inoculum: Prepare bacterial suspension at 10^7 CFU/mL.

  • Injection: Inject 0.1 mL intramuscularly (IM) into both posterior thighs.

  • Burden: Target starting burden is ~10^6 CFU/thigh.

Phase 3: Treatment (T = +2 hours)

  • Groups:

    • Baseline (T=2h): Sacrifice 3 mice immediately to establish starting bacterial load.

    • Vehicle Control (24h): Solvent only.

    • Test Compound: Dose at varying levels (e.g., 10, 30, 100 mg/kg) via Subcutaneous (SC) or Oral (PO) routes.

    • Positive Control: Ciprofloxacin (20 mg/kg).

Phase 4: Harvesting (T = +26 hours)

  • Euthanize mice.

  • Aseptically remove thigh muscles.[3]

  • Homogenize in 5 mL sterile saline.

  • Plate serial dilutions on agar.[3][4] Count CFU after overnight incubation.

Visualization of In Vivo Workflow

InVivoProtocol cluster_0 Preparation cluster_1 Treatment Phase cluster_2 Analysis Neutropenia Cyclophosphamide (Day -4 & -1) Infection IM Injection (Day 0, T=0) Neutropenia->Infection Baseline Baseline Harvest (T=2h) Infection->Baseline Dosing Drug Admin (SC/PO, q12h) Infection->Dosing Harvest Harvest Thighs (T=26h) Dosing->Harvest Count Homogenize & CFU Count Harvest->Count

Caption: Neutropenic Thigh Model Workflow. Critical timing ensures accurate assessment of bacterial killing kinetics.

Data Reporting & Analysis

When reporting results, summarize data in comparative tables to demonstrate the structure-activity relationship (SAR).

Table 1: Example Data Summary

Compound IDR-Group Subst.MIC (S. aureus)MIC (P. aeruginosa)CC50 (HepG2)Selectivity IndexIn Vivo Log Reduction*
FN-01 -H0.5 µg/mL4.0 µg/mL50 µg/mL100-1.2 log
FN-02 -Cyclopropyl0.06 µg/mL1.0 µg/mL45 µg/mL750-3.5 log
Cipro (Control)0.25 µg/mL0.5 µg/mL>100 µg/mL>400-4.0 log

*Log Reduction calculated relative to 24h Vehicle Control.

Interpretation Guide
  • Static Effect: ~0 log reduction compared to Baseline (T=2h).

  • Cidal Effect: >1 log reduction compared to Baseline.

  • Efficacy Failure: If MIC is low but In Vivo efficacy is poor, investigate Pharmacokinetics (high protein binding or rapid metabolic clearance).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[5][6] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

  • BenchChem. (2025).[7][8] Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.

  • Andes, D., & Craig, W. A. (2002). Animal models of infection. In: Antibiotics in Laboratory Medicine. This remains the authoritative method description for the neutropenic thigh model.

  • Remuzon, P., et al. (1992). Fluoronaphthyridines as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 6-fluoronaphthyridine synthesis

Ticket ID: #FN-6-YIELD-OPT Subject: Troubleshooting Low Yield & Instability in 6-Fluoronaphthyridine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Triage Phase: Route Identif...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #FN-6-YIELD-OPT Subject: Troubleshooting Low Yield & Instability in 6-Fluoronaphthyridine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Triage Phase: Route Identification

Low yield in fluoronaphthyridines is rarely a single-variable problem. It usually stems from the electron-deficient nature of the naphthyridine ring, which complicates both electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr).

Select your current synthetic strategy to jump to the relevant troubleshooting module:

  • Route A (Bottom-Up): Cyclization (Skraup/Friedländer) using a pre-fluorinated pyridine precursor.

  • Route B (Late-Stage Functionalization): Balz-Schiemann (Diazotization of 6-aminonaphthyridine).

  • Route C (Halogen Exchange): Halex reaction (SNAr) on 6-chloronaphthyridine.

Visual Triage Guide

G Start Identify Your Starting Material Q1 Do you start with 2-amino-5-fluoropyridine? Start->Q1 Q2 Do you start with 6-amino-1,8-naphthyridine? Q1->Q2 No RouteA Route A: Skraup/Friedländer (Issue: Polymerization/Tar) Q1->RouteA Yes Q3 Do you start with 6-chloro-1,8-naphthyridine? Q2->Q3 No RouteB Route B: Balz-Schiemann (Issue: Decomposition/Safety) Q2->RouteB Yes RouteC Route C: Halex (SNAr) (Issue: Incomplete Conversion) Q3->RouteC Yes

Figure 1: Decision matrix for troubleshooting synthetic pathways based on starting material.

Module 1: The Skraup Synthesis (Route A)

Context: You are reacting 2-amino-5-fluoropyridine with glycerol (or acrolein surrogates) to form the naphthyridine ring. Common Symptom: Formation of intractable black tar; yield < 15%.

Root Cause Analysis

The presence of the fluorine atom on the pyridine ring (at position 5) significantly deactivates the ring toward the electrophilic ring-closure step. Consequently, the standard Skraup conditions (sulfuric acid/glycerol/nitrobenzene) are too harsh, leading to polymerization of the acrolein intermediate before it can react with the deactivated amine.

Troubleshooting Q&A

Q: My reaction turns into a solid black mass within 30 minutes. How do I prevent this? A: You are likely experiencing "runaway polymerization" of acrolein.

  • The Fix: Switch to the Sulfo-Mix method . Instead of adding glycerol directly, use sulfo-mix (a pre-heated mixture of nitrobenzene and sulfuric acid).

  • Protocol Adjustment:

    • Mix 2-amino-5-fluoropyridine, ferrous sulfate (catalyst), and boric acid.

    • Add the sulfo-mix dropwise at 140°C.

    • Crucial: Add the glycerol very slowly over 4–6 hours. This keeps the concentration of free acrolein low, favoring the Michael addition to the amine over acrolein polymerization [1].

Q: I am getting low regioselectivity (mixture of isomers). A: This is intrinsic to the Skraup reaction on substituted pyridines.

  • The Fix: Verify your starting material isomer. For 6-fluoro-1,8-naphthyridine, you must use 2-amino-5-fluoropyridine .[1] The nitrogen directs the ring closure to the adjacent carbon (C3).

  • Optimization: Add Boric Acid (

    
    ) . It acts as a template/moderator, reducing tar formation and improving yields by 10–20% [2].
    

Module 2: The Balz-Schiemann Reaction (Route B)

Context: You are converting 6-amino-1,8-naphthyridine to the diazonium salt, then to the fluoride. Common Symptom: Violent decomposition, low yield, or recovery of phenolic byproducts.

Root Cause Analysis

Naphthyridine diazonium salts are notoriously unstable compared to phenyl diazonium salts. Thermal decomposition often leads to radical side reactions (tar) rather than the desired cation-fluoride recombination.

Troubleshooting Q&A

Q: The diazonium salt precipitates but decomposes when I try to filter it. A: Do NOT isolate the salt if it is unstable. Switch to a One-Pot Dediazoniation .

  • Protocol:

    • Dissolve amine in 70% HF/Pyridine (Olah's reagent) or

      
      .
      
    • Add

      
       at -10°C.
      
    • Allow to warm to RT, then heat to 40–60°C in situ.

    • Why: This avoids the isolation of the shock-sensitive dry salt.

Q: I am getting the hydroxy-naphthyridine (phenol) instead of the fluoro-naphthyridine. A: Water is competing with the fluoride ion.

  • The Fix: You must exclude water during the thermal decomposition step.

  • Procedure:

    • Form the diazonium tetrafluoroborate (

      
      ).
      
    • Filter and wash with cold ether (to remove water).

    • Critical Step: Suspend the dry salt in anhydrous toluene or xylene and heat. The non-polar solvent suppresses the formation of phenols and allows the ionic fluoride to react within the tight ion pair [3].

Module 3: The Halex Reaction (Route C)

Context: SNAr displacement of Chloride by Fluoride using KF or CsF.[2] Common Symptom: Reaction stalls at 50% conversion; formation of "blacks."

Critical Safety Warning (The "Shell" Protocol)

STOP. Before heating this reaction, check your solvent and temperature.

  • Risk: Halex reactions in DMSO or DMAc at high temperatures (>150°C) can suffer from thermal runaway, as seen in the 1990 Shell plant explosion [4].

  • Requirement: Use Sulfolane or Benzonitrile if T > 140°C. If using DMSO, never exceed 120°C.

Troubleshooting Q&A

Q: The reaction stalls. Adding more KF doesn't help. A: The issue is likely the lattice energy of KF and the lack of free fluoride ions in the organic phase.

  • The Fix:

    • Spray-Dried KF: You must use spray-dried potassium fluoride. Standard crystalline KF has too low a surface area.

    • Phase Transfer Catalyst: Add Tetraphenylphosphonium bromide (

      
      )  or 18-crown-6  (if using KF). This pulls the 
      
      
      
      into the organic phase.
    • Azeotropic Drying: Water poisons this reaction by solvating the fluoride ion. Reflux your solvent/KF mixture with toluene and use a Dean-Stark trap to remove all water before adding the substrate [5].

Q: How do I separate the product (Fluoro) from the starting material (Chloro)? A: They have very similar Rf values.

  • The Fix: Do not rely on silica chromatography for separation.

  • Chemical Separation:

    • Drive the reaction to completion using CsF (Cesium Fluoride) instead of KF. CsF is more reactive and can push conversion to >98%.

    • If a mixture remains: The chloro-derivative is slightly more basic. Careful pH-controlled extraction may enrich the fluoro-product, but full conversion is the only viable purification strategy.

Summary of Optimized Conditions

ParameterRoute A (Skraup)Route B (Balz-Schiemann)Route C (Halex)
Key Reagent Sulfo-mix + Boric Acid

/

Spray-dried KF or CsF
Solvent

(conc)
Toluene (for decomp)Sulfolane (High T) or DMSO (Low T)
Temp Limit 140°C (controlled)60–80°C (stepwise)180°C (in Sulfolane)
Critical Additive

(catalyst)
None (Dryness is key)

(PTC)
Typical Yield 30–45%40–60%70–85%

References

  • BenchChem Technical Support. (2025).[3] Application Notes and Protocols for the Skraup Synthesis of Quinolines. BenchChem. 3

  • ChemicalBook. (2019). Preparation of 2-amino-5-fluoropyridine (Patent CN110092746).[1] ChemicalBook. 1[4]

  • Laali, K. K., & Gettwert, V. J. (2001). Fluorodediazonization in ionic liquid solvents: new life for the Balz-Schiemann reaction. Journal of Fluorine Chemistry. 5

  • Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction. Scientific Update. 6[4]

  • ACS GCI Pharmaceutical Roundtable. (2026). Halex Reaction Guide. ACS Green Chemistry Institute. 2

Sources

Optimization

Technical Support Center: 6-Fluoronaphthyridine Synthesis &amp; Optimization

Welcome to the Process Chemistry Support Center. The 6-fluoro-1,8-naphthyridine core is a privileged pharmacophore, forming the structural backbone of numerous potent antimicrobial agents (e.g., enoxacin, tosufloxacin, g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The 6-fluoro-1,8-naphthyridine core is a privileged pharmacophore, forming the structural backbone of numerous potent antimicrobial agents (e.g., enoxacin, tosufloxacin, gemifloxacin) and emerging kinase inhibitors[1]. Constructing this electron-deficient bicyclic system typically relies on the classic Gould-Jacobs reaction starting from 2-amino-5-fluoropyridine, followed by regioselective N-alkylation and late-stage


 functionalization.

This guide provides mechanistic troubleshooting, optimized protocols, and empirical data to help researchers and drug development professionals overcome common synthetic bottlenecks such as thermal degradation, poor regioselectivity, and sluggish cross-couplings.

I. Synthetic Workflow

G N1 2-Amino-5-fluoropyridine N2 Condensation with EMME (110-120 °C) N1->N2 N3 Aminomethylene Malonate N2->N3 -EtOH N4 Thermal Cyclization (Dowtherm A, 250 °C) N3->N4 N5 6-Fluoro-4-oxo-1,8-naphthyridine N4->N5 -EtOH N6 N-Alkylation (e.g., Ethyl/Cyclopropyl) & C7-SNAr Functionalization N5->N6 N7 6-Fluoronaphthyridine API N6->N7 Base/Heat

Gould-Jacobs synthetic workflow for 6-fluoronaphthyridine core construction and functionalization.

II. Troubleshooting Guides & FAQs

Q1: Why is my Gould-Jacobs thermal cyclization yielding a black, intractable tar instead of the 6-fluoro-1,8-naphthyridine core? Cause: Overheating, localized hot spots, or prolonged reaction times in Dowtherm A (diphenyl ether/biphenyl mixture). The pyridine ring is highly electron-deficient due to the adjacent nitrogen and the 6-fluoro group. This elevates the activation energy required for the electrophilic aromatic substitution step, making the cyclization significantly slower than standard anilines and tempting users to increase heat excessively. Solution: Ensure the Dowtherm A is pre-heated to exactly 245–250 °C before adding the aminomethylene malonate intermediate. Add the intermediate dropwise or in small portions to maintain the internal temperature. Rapid cooling after 30–45 minutes is critical to prevent thermal degradation. Note: Modern industrial routes have optimized this into a one-pot, single-solvent system (e.g., using toluene) to avoid intermediate isolation and thermal degradation, significantly boosting overall yield[2].

Q2: During the alkylation of the 4-oxo-1,4-dihydro-1,8-naphthyridine intermediate, I am observing significant O-alkylation byproducts. How can I optimize for the N-alkylated product? Cause: The 4-pyridone system exhibits ambient reactivity (N vs. O). According to the Hard-Soft Acid-Base (HSAB) principle, kinetic control often favors O-alkylation, while thermodynamic control favors N-alkylation. Using weak bases or low temperatures traps the reaction in the kinetic state. Solution: Switch from a weak base to a stronger, harder base (e.g.,


 or 

in DMF). Elevate the temperature to 90–100 °C to drive the reaction to the thermodynamically stable N-alkylated product. Ensure strictly anhydrous conditions, as water can hydrolyze the alkylating agent (e.g., ethyl iodide or cyclopropyl bromide).

Q3: The


 displacement of the 7-chloro group with a secondary amine (e.g., piperazine) is sluggish. How can I drive this to completion? 
Cause:  While the 7-position is highly activated by the adjacent naphthyridine nitrogen and the electron-withdrawing 6-fluoro group[1], steric hindrance from bulky amines (like 3-aminopyrrolidine in tosufloxacin synthesis) can severely impede the reaction trajectory.
Solution:  Use a polar aprotic solvent (e.g., NMP or DMSO) to stabilize the Meisenheimer complex intermediate. Adding a catalytic amount of a tertiary amine base (like DIPEA) neutralizes the generated HCl. Alternatively, microwave irradiation (130 °C for 10-15 mins) has been proven to significantly accelerate nucleophilic substitutions on the naphthyridine scaffold, reducing reaction times from hours to minutes[3].
III. Quantitative Data: N-Alkylation Optimization

The following table summarizes the empirical optimization of N-alkylation conditions for Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate to maximize the thermodynamic N-alkylated product over the kinetic O-alkylated byproduct.

EntrySolventBaseTemp (°C)Time (h)N:O Alkylation RatioIsolated Yield (%)
1DMF

904>95:585
2DMFNaH251260:4055
3THFTEA652440:6040
4 NMP

100 2 >99:1 92
IV. Experimental Protocols
Protocol A: Condensation (Aminomethylene Malonate Synthesis)
  • Charge a dry round-bottom flask with 2-amino-5-fluoropyridine (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).

  • Heat the neat mixture to 110–120 °C under a Dean-Stark trap to remove evolved ethanol.

  • Self-Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc 7:3). The reaction is complete when the highly polar aminopyridine spot disappears (typically 2-3 hours).

  • Cool the mixture to room temperature. Triturate the resulting solid with cold hexanes, filter, and dry in vacuo. The intermediate should precipitate as a fluffy white-to-pale-yellow solid.

Protocol B: Thermal Cyclization (Gould-Jacobs)
  • In a multi-neck flask equipped with an internal thermometer and reflux condenser, heat Dowtherm A (10 volumes) to 245–250 °C.

  • Critical Step: Add the aminomethylene malonate intermediate portion-wise over 15 minutes. Maintain the internal temperature strictly above 240 °C to ensure the activation energy for cyclization is met.

  • Stir for 30–45 minutes.

  • Self-Validation Check: The reaction mixture will turn deep brown. Rapidly cool the mixture to 50 °C using an ice bath to prevent over-baking. Pour the mixture into vigorously stirred hexanes (30 volumes) to precipitate the 6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine core.

  • Filter and wash extensively with hexanes to remove residual Dowtherm A. Recrystallize from DMF if high analytical purity is required.

Protocol C: Ester Hydrolysis & Late-Stage

Functionalization
  • Hydrolysis: To synthesize the free carboxylic acid (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid), dissolve the ethyl ester intermediate in THF (5 volumes). Add concentrated HCl (2.2 equiv) and heat to reflux for 2 hours. Cool to room temperature and filter the precipitated target compound (Expected yield: ~78%)[4].

  • 
     Amination:  Dissolve the resulting 7-chloro-6-fluoronaphthyridine intermediate (1.0 equiv) in anhydrous NMP (5 volumes).
    
  • Add the desired secondary amine (e.g., N-Boc-piperazine, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Heat to 130 °C for 15 minutes under microwave irradiation[3].

  • Self-Validation Check: Quench the reaction with water. The functionalized product will precipitate. Filter and wash thoroughly with deionized water to remove NMP and amine salts.

V. References
  • Design, synthesis, and antimicrobial evaluation of novel imidazo[1,2-a][1,8] naphthyridine based thiazole and chromenone scaffolds. Arkivoc. 3

  • Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (WO2005040164A1). Google Patents. 2

  • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid synthesis. ChemicalBook. 4

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. 1

Sources

Troubleshooting

purification challenges of 6-fluoronaphthyridine derivatives by chromatography

Welcome to the Advanced Chromatography Support Hub. Topic: Purification Challenges of 6-Fluoronaphthyridine Derivatives Ticket ID: #FN-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. Topic: Purification Challenges of 6-Fluoronaphthyridine Derivatives Ticket ID: #FN-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

6-fluoronaphthyridine derivatives represent a unique challenge in purification due to the convergence of two distinct chemical behaviors: the basicity of the naphthyridine nitrogen atoms and the electronegativity of the fluorine substituent.

Standard purification protocols often fail because:

  • Silanol Interactions: The basic nitrogens interact strongly with acidic silanols on silica, causing severe peak tailing.[1][2][3]

  • Isomeric Complexity: The planar nature of the ring system often leads to poor solubility and co-elution of regioisomers (e.g., 1,5- vs. 1,6-naphthyridine variants).

  • Fluorine-Specific Selectivity: Standard C18 phases often lack the selectivity to distinguish between the fluorinated product and defluorinated or chlorinated byproducts.

This guide provides a root-cause analysis and validated protocols to overcome these specific hurdles.

Module 1: The "Tailing" Nightmare (Basicity & Silanols)

Q: Why do my peaks tail severely on standard silica gel, even with polar solvents?

Diagnosis: This is a classic "Silanol Effect." Naphthyridines are nitrogen-containing heterocycles (diaza-naphthalenes). The nitrogen atoms possess a lone pair of electrons, making them Lewis bases. Standard silica gel (


) contains acidic surface silanol groups (Si-OH).
  • Mechanism: An acid-base interaction (ion-exchange) occurs between the protonated nitrogen of your analyte and the deprotonated silanol, causing the analyte to "drag" rather than partition cleanly.

The Fix: Competitive Inhibition You must introduce a "sacrificial base" to the mobile phase that competes for these active sites.

ModifierConcentrationMechanismBest Application
Triethylamine (TEA) 0.1% - 1.0% (v/v)Blocks silanols via steric bulk and basicity.Flash Chromatography (Normal Phase).
Ammonium Hydroxide (

)
0.5% - 1.0% (v/v)Neutralizes silica surface; highly volatile.LC-MS Prep; Flash (if miscibility allows).
Ammonium Bicarbonate 10 mM (pH 10)Keeps analyte neutral (deprotonated).Reverse Phase (C18) High-pH stable columns.

Protocol 1: Deactivated Silica Slurry (The "TEA-Wash" Method) Do not just add TEA to the mobile phase; pretreat the column.

  • Slurry Preparation: Suspend silica in the starting mobile phase (e.g., Hexane/EtOAc).[4]

  • Add Modifier: Add 1% Triethylamine (TEA) to the slurry and stir for 5 minutes.

  • Pack: Pour into the column.

  • Equilibrate: Flush with 2 Column Volumes (CV) of mobile phase containing 1% TEA.

  • Run: Perform purification with mobile phase containing 0.5% TEA.

Expert Insight: For 6-fluoronaphthyridines, the fluorine atom withdraws electron density, slightly reducing the basicity compared to non-fluorinated analogs, but it is rarely enough to prevent tailing without a modifier [1].

Module 2: Selectivity & The Fluorine Advantage

Q: I cannot separate my 6-fluoro product from the des-fluoro impurity or regioisomers on C18. What do I do?

Diagnosis: C18 (Octadecyl) separates primarily based on hydrophobicity. The difference in hydrophobicity between a fluoro-derivative and a hydrogen-derivative is often negligible. Furthermore, regioisomers (e.g., fluorine at C6 vs. C7) often have identical hydrophobic footprints.

The Fix: Switch to a Pentafluorophenyl (PFP/F5) Phase PFP phases are "fluorine-philic" and offer orthogonal selectivity mechanisms that are critical for this compound class.

Why PFP Works for 6-Fluoronaphthyridines:

  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with the electron-rich naphthyridine system.
    
  • Dipole-Dipole: The C-F bond in your analyte has a strong dipole that interacts specifically with the C-F dipoles on the stationary phase.

  • Shape Selectivity: PFP phases are rigid and can discriminate between planar isomers better than the flexible alkyl chains of C18 [2, 3].

Comparative Data: Separation Efficiency (


) 
Impurity PairC18 Selectivity (

)
PFP Selectivity (

)
Result
6-Fluoro vs. Des-fluoro1.05 (Co-elution)1.25 (Baseline)PFP Superior
6-Fluoro vs. 6-Chloro1.10 (Partial)1.35 (Baseline)PFP Superior
Regioisomers1.02 (Co-elution)1.18 (Separated)PFP Superior

Protocol 2: PFP Method Development Strategy

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate).

  • Mobile Phase B: Methanol (MeOH often provides better selectivity on PFP than Acetonitrile due to H-bonding capability).

  • Gradient: Shallow gradient (e.g., 2% B increase per minute).

  • Temperature: Keep low (

    
    ) to maximize 
    
    
    
    interactions.

Module 3: Solubility & Sample Loading

Q: My sample precipitates at the head of the column or streaks immediately.

Diagnosis: Naphthyridines are planar aromatics with high lattice energy, leading to poor solubility in non-polar solvents (Hexane) and water. Injecting a DMSO solution into a high-water mobile phase causes "solvent shock" and precipitation.

The Fix: Dry Loading or "Sandwich" Injection

Method A: Dry Loading (Recommended for Flash)

  • Dissolve crude mixture in a minimal amount of DCM/MeOH.

  • Add Celite 545 or Silica Gel (ratio 1:2 sample:sorbent).

  • Rotovap to dryness until a free-flowing powder is obtained.

  • Load the powder into a solid-load cartridge or directly on top of the column bed.

Method B: The "Sandwich" Injection (For Prep HPLC) If you must inject liquid, use a co-solvent that bridges the gap between your sample solvent and the mobile phase.

  • Injection Solvent: 50:50 DMSO:Water (if soluble) or DMF.

  • Technique: Bracket the sample plug with a "weak" solvent plug to prevent immediate precipitation upon contact with the mobile phase.

Visual Troubleshooting Guide

The following logic tree outlines the decision process for selecting the correct stationary phase and mobile phase conditions.

PurificationWorkflow Start Start: Crude 6-Fluoronaphthyridine CheckSolubility Check Solubility in Mobile Phase Start->CheckSolubility Soluble Soluble CheckSolubility->Soluble Yes Insoluble Precipitates/Insoluble CheckSolubility->Insoluble No CheckMode Select Mode Soluble->CheckMode DryLoad Action: Use Dry Loading (Celite/Silica) Insoluble->DryLoad DryLoad->CheckMode Flash Flash Chromatography CheckMode->Flash Prep Prep HPLC CheckMode->Prep FlashIssue Issue: Tailing on Silica? Flash->FlashIssue PrepSelect Select Stationary Phase Prep->PrepSelect AddBase Action: Add 1% TEA or NH4OH FlashIssue->AddBase Yes Standard Standard Separation PrepSelect->Standard Difficult Isomers/Fluorinated Impurities PrepSelect->Difficult C18 C18 Column (High pH) Standard->C18 PFP PFP Column (MeOH/Formate) Difficult->PFP

Caption: Decision tree for optimizing purification conditions based on solubility and impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I use Dichloromethane (DCM) in my Reverse Phase PFP method? A: Generally, no. DCM is immiscible with water. However, for Normal Phase on PFP (using Hexane/EtOH), it is possible. For Reverse Phase, if you need stronger elution, switch Methanol to Acetonitrile or Tetrahydrofuran (THF), but be aware that ACN may suppress the


 selectivity of the PFP column.

Q: My 6-fluoronaphthyridine is sensitive to base. What now? A: If the compound degrades in TEA/NH4OH, you cannot use the "Basic Silica" method.

  • Alternative: Use Diol-bonded silica . The diol phase shields the acidic silanols without requiring a basic modifier, providing a "neutral" normal phase environment [4].

  • Alternative: Use Reverse Phase (C18) at acidic pH (0.1% Formic Acid). The low pH will protonate the silanols (suppressing ion-exchange) and the nitrogen base (ensuring it is fully ionized). Note that retention will decrease, so use a highly aqueous start (e.g., 5% Organic).

Q: How do I remove the Triethylamine (TEA) after Flash purification? A: TEA has a high boiling point (


) and can be difficult to remove by rotovap.
  • Azeotrope: Co-evaporate with Ethanol or Toluene multiple times.

  • Acid Wash: If your product is not acid-sensitive, dissolve the fraction in EtOAc and wash with dilute HCl or Citric Acid (removes TEA into the aqueous layer).

References

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Phenomenex. (2015). Versatile F5 Pentafluorophenyl Columns for HPLC/UHPLC. Retrieved from [Link]

Sources

Optimization

identifying and minimizing byproducts in 6-fluoronaphthyridine synthesis

To: User From: Dr. Aris Thorne, Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Support: Optimization of 6-Fluoronaphthyridine Synthesis Welcome to the Technical Support Center You are ac...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Support: Optimization of 6-Fluoronaphthyridine Synthesis

Welcome to the Technical Support Center

You are accessing the specialized troubleshooting hub for fluorinated naphthyridine scaffolds . Whether you are synthesizing the 1,5-naphthyridine core (common in kinase inhibitors) or the 1,8-naphthyridine core (common in quinolone antibiotics), the presence of a fluorine atom at the C6 position introduces unique electronic challenges that exacerbate byproduct formation.

This guide is structured to address the three most critical failure modes reported by our users:

  • Polymerization ("Black Tar") during ring closure.

  • Regioisomeric Contamination in de novo synthesis.

  • Hydrolysis & Incomplete Conversion during halogen exchange (Halex).

Part 1: Diagnostic Triage – Identify Your Impurity

Before optimizing, confirm the nature of your byproduct using this decision matrix.

ImpurityTriage Start Observation Obs1 Black/Brown Viscous Oil (Insoluble in organic solvents) Start->Obs1 Appearance Obs2 Double Peaks in LCMS (Same Mass) Start->Obs2 Chromatography Obs3 Mass Shift -18 Da or +2 Da (vs Product) Start->Obs3 Mass Spec Obs4 Mass Shift +16 Da (vs Starting Material) Start->Obs4 Mass Spec Diag1 Acrolein Polymerization (Skraup Failure) Obs1->Diag1 Diag2 Regioisomer Formation (1,5 vs 1,7 isomer) Obs2->Diag2 Diag3 Hydrolysis Product (Hydroxy-naphthyridine) Obs3->Diag3 Diag4 Incomplete Halex (Chloro- impurity) Obs4->Diag4

Figure 1: Diagnostic logic for identifying common impurities in fluoronaphthyridine synthesis.

Part 2: Troubleshooting Guide (Q&A Format)

Module A: Ring Construction (Skraup & Modified Skraup)

Applicable when building the ring from 6-fluoro-3-aminopyridine or similar precursors.

Q1: My Skraup reaction turns into a solid black tar within minutes. How do I prevent this? Diagnosis: This is the classic "Skraup violent exotherm," caused by the uncontrolled polymerization of acrolein (generated in situ from glycerol). The fluorine substituent on your aminopyridine ring is electron-withdrawing, which deactivates the ring toward the required electrophilic attack. This forces you to use higher temperatures, which unfortunately favors acrolein polymerization over ring closure.

Corrective Protocol (The "Sulfo-Mix" Method): Do not mix all reagents at once. Use a moderated addition protocol to keep the concentration of free acrolein low relative to the amine.

  • Moderator: Add Ferrous Sulfate (FeSO₄) or Boric Acid to the reaction. FeSO₄ acts as an oxygen carrier and moderates the oxidation step, preventing violent surges [1].

  • Stepwise Acrolein Generation: Instead of glycerol, consider using acrolein diethyl acetal or 1,3,3-trimethoxypropane as a controlled source of the 3-carbon fragment. This releases the reactive species slowly.

  • Temperature Ramp: Start at 100°C and ramp to 140°C only after the initial exotherm subsides.

Q2: I am seeing a 60:40 mixture of isomers. Why is the regioselectivity so poor? Diagnosis: If you are cyclizing a 3-aminopyridine derivative, you have two nucleophilic sites: C2 and C4.

  • Attack at C2 yields the 1,5-naphthyridine .

  • Attack at C4 yields the 1,7-naphthyridine . The fluorine atom at C6 (of the final skeleton) exerts an inductive effect that may alter the electron density at these positions, often eroding the natural preference for the 1,5-isomer.

Strategic Fix: Switch to the Gould-Jacobs Reaction (EMME method).

  • Why? This route proceeds via an isolable enamine intermediate (from reaction with diethyl ethoxymethylenemalonate). The cyclization is thermal and intramolecular, which is far more regioselective than the acid-catalyzed Skraup intermolecular attack.

  • Reference: This is the standard industrial route for 6-fluoro-1,8-naphthyridine antibiotics (like Gemifloxacin precursors) to ensure single-isomer purity [2, 3].

Module B: Functionalization (Halogen Exchange / SNAr)

Applicable when converting 6-chloro-naphthyridine to 6-fluoro-naphthyridine using Fluoride salts.

Q3: The reaction stalls at 80% conversion, leaving 20% Chloro-impurity. Adding more KF doesn't help. Diagnosis: The "lattice energy trap." Potassium Fluoride (KF) has a high lattice energy and low solubility in organic solvents. As the reaction proceeds, the surface of the KF particles becomes coated with KCl (byproduct), passivation the reagent.

Optimization Protocol:

  • Spray-Dried KF: Use spray-dried KF (higher surface area) rather than crystalline KF.

  • Phase Transfer Catalyst (PTC): You must use a catalyst to shuttle fluoride into the organic phase.

    • Standard: 18-Crown-6 (stoichiometric or 10 mol%).

    • Industrial: Tetraphenylphosphonium bromide (PPh4Br) or Tetrabutylammonium chloride (TBACl).

  • Solvent Switch: Switch from DMF to Sulfolane or DMSO . Sulfolane is superior for high-temperature Halex reactions due to its stability and high dielectric constant [4].

Q4: I see a "Hydroxy" impurity (M-18 or +2 mass shift). Where is the water coming from? Diagnosis: Fluoride ion (F⁻) is a strong base in aprotic solvents. If even trace moisture (ppm levels) is present, F⁻ will deprotonate water to form HF and OH⁻. The OH⁻ is a much better nucleophile than F⁻ and will rapidly displace the chloride, forming 6-hydroxy-naphthyridine (or its tautomeric naphthyridinone).

The "Anhydrous" Checklist:

  • Drying: Dry KF under high vacuum at 150°C for 4 hours before use.

  • Azeotropic Distillation: If using a high-boiling solvent like Sulfolane, perform an azeotropic distillation with Toluene in the reaction vessel prior to adding the substrate to remove trace water.

  • Scavengers: Add a small amount of CsF (Cesium Fluoride) mixed with KF. CsF is more hygroscopic and reactive, often "sacrificing" itself to dry the system, though it is expensive.

Part 3: Mechanistic Visualization

Understanding the competition between the desired pathway and the "Tar" pathway in Skraup synthesis is critical for control.

SkraupMechanism Glycerol Glycerol (Precursor) Acid H₂SO₄ / Heat Glycerol->Acid Amine 6-Fluoro-3-aminopyridine Michael Michael Adduct Amine->Michael Acrolein Acrolein (Reactive Intermediate) Acid->Acrolein Acrolein->Michael + Amine Polymer Acrolien Polymer (BLACK TAR) Acrolein->Polymer High Conc. / No Moderator Cyclization Ring Closure Michael->Cyclization Oxidation Oxidation (Aromatization) Cyclization->Oxidation Product 6-Fluoro-1,5-naphthyridine Oxidation->Product

Figure 2: The Skraup Divergence. High instantaneous concentrations of acrolein lead to polymerization (Red path). Controlled addition favors the Michael addition (Blue path).

Part 4: Validated Experimental Protocols

Protocol A: Clean Skraup Synthesis (Sulfo-Mix Method)

Designed to minimize tar formation.

  • Preparation: In a 3-neck flask, dissolve 6-fluoro-3-aminopyridine (1.0 eq) and Sodium m-nitrobenzenesulfonate (1.2 eq, mild oxidant) in 50% H₂SO₄ .

  • Moderator: Add FeSO₄·7H₂O (0.05 eq).

  • Addition: Heat to 100°C. Add Glycerol (3.0 eq) dropwise over 2 hours. Crucial: Do not dump glycerol in at once.

  • Reaction: After addition, reflux at 140°C for 4 hours.

  • Workup: Basify with NaOH to pH 9 (keep cool to avoid hydrolysis of the fluoro group). Extract with DCM.

Protocol B: Dry Halogen Exchange (Halex)

Designed to convert 6-chloro to 6-fluoro without hydrolysis.

  • Drying: Place Spray-dried KF (3.0 eq) and Ph₄PBr (0.1 eq) in a flask. Dry under vacuum (0.1 mbar) at 140°C for 2 hours.

  • Solvent: Cool to room temp under Argon. Add anhydrous Sulfolane (stored over 4Å sieves).

  • Azeotrope (Optional but recommended): Add Toluene (10% v/v) and distill off the toluene/water azeotrope.

  • Reaction: Add 6-chloronaphthyridine (1.0 eq). Heat to 180°C for 6–12 hours. Monitor by HPLC.

  • Workup: Dilute with water (only after cooling!), extract with Ethyl Acetate. Wash organic layer 3x with water to remove Sulfolane.

Part 5: Data Summary of Impurities

Impurity TypeOriginMass Signature (LCMS)Remediation Strategy
Black Tar Acrolein polymerization (Skraup)N/A (Insoluble polymer)Use FeSO₄ moderator; Dropwise glycerol addition.
Regioisomer C4 vs C2 cyclizationSame Mass (requires NMR)Switch to Gould-Jacobs (EMME) route.
Hydroxy- Hydrolysis of F or Cl[M-18] or [+2] vs ProductDry KF strictly; Azeotropic distillation of solvent.
Chloro- Incomplete Halex reaction[M+16.5] vs ProductUse Spray-dried KF; Add 18-Crown-6 or Ph₄PBr.

References

  • BenchChem Technical Support. (2025).[1][2] Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis. BenchChem. Link

  • Remuzon, P., et al. (1992). Fluoronaphthyridines as antibacterial agents.[3] 6. Synthesis and structure-activity relationships of new chiral 7-substituted naphthyridine analogues. Journal of Medicinal Chemistry. Link

  • Bouzard, D., et al. (1992). Fluoronaphthyridines and -quinolones as antibacterial agents.[3][4] 5. Synthesis and antimicrobial activity of chiral 1-tert-butyl-6-fluoro-7-substituted-naphthyridones. Journal of Medicinal Chemistry. Link

  • Sammels, E., et al. (2020).[5] Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Link

Sources

Troubleshooting

improving the solubility of 6-fluoronaphthyridine compounds for biological assays

Technical Support Center: Optimizing 6-Fluoronaphthyridine Solubility for Biological Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 6-Fluoronaphthyridine Solubility for Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of fluorinated heterocyclic compounds in high-throughput screening (HTS) and cell-based assays. 6-Fluoronaphthyridine derivatives are highly valued for their potent biological activities, particularly as kinase inhibitors and antimicrobial agents. However, their unique physicochemical properties often lead to severe solubility bottlenecks. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your assay data is robust and reproducible.

The Mechanistic Challenge: Why Do 6-Fluoronaphthyridines Precipitate?

The core issue stems from a combination of high crystal lattice energy and the unique electron-withdrawing nature of fluorine. The naphthyridine core is a rigid, planar, bicyclic system that promotes strong intermolecular π-π stacking, making it inherently difficult to solvate in aqueous environments[1].

When a fluorine atom is introduced at the 6-position, it increases the molecule's lipophilicity while simultaneously inducing a2[2]. This phenomenon means the compound becomes both hydrophobic (water-repelling) and lipophobic (lipid-repelling). Consequently, when a standard DMSO stock of 6-fluoronaphthyridine is diluted into an aqueous assay buffer, the compound rapidly self-associates to minimize contact with the solvent, leading to micro-precipitation.

Troubleshooting Guides & FAQs

Q1: I am observing variable IC50 values and poor reproducibility across my HTS replicates. Is this related to solubility? A: Yes. Low aqueous solubility is a primary culprit for variable assay data, underestimated biological activity, and reduced HTS hit rates[3]. Causality: When 6-fluoronaphthyridines precipitate, they form micro-aggregates. These aggregates can sequester the active compound (causing false negatives by lowering the effective concentration) or non-specifically bind to the target protein/enzyme (causing false positives). If the compound is not fully in solution, dose-response curves become invalid. Solution: Implement kinetic solubility screening before the bioassay and utilize step-wise dilution protocols rather than direct injection.

Q2: My compound crashes out immediately upon dilution from a 10 mM DMSO stock into the aqueous buffer. How can I prevent this "solvent shock"? A: Direct dilution of high-concentration DMSO stocks into aqueous media causes rapid solvent diffusion, leaving the lipophilic compound stranded in water. Solution: Instead of standard DMSO, utilize 4[4]. These bifunctional DMSO substitutes demonstrate superior solubilization for problematic compounds and maintain compatibility with cellular assays (e.g., HepG2, MDA-MB-231) by acting as highly efficient cosolvents[4]. Additionally, employ a step-wise dilution strategy to gradually acclimate the compound to the aqueous environment.

Q3: Standard surfactants (Tween-20, Triton X-100) are failing to keep my highly fluorinated analogs in solution. What advanced formulations are available? A: Standard hydrocarbon-based surfactants fail because of the fluorophobic effect; the fluorinated moiety resists interaction with the alkyl chains of standard micelles. Solution: Utilize 5 or semifluorinated block copolymers[5]. These nonionic dendritic amphiphiles self-assemble to form a fluorous inner phase that specifically recognizes and encapsulates fluorinated drugs, increasing their aqueous solubility by over 12-fold[2][5].

Visualizations of Solubilization Workflows

Workflow N1 6-Fluoronaphthyridine Compound Library N2 Assess Kinetic Solubility (Nephelometry/LC-MS) N1->N2 N3 Solubility > 50 μM? N2->N3 N4 Proceed to Biological Assay (Direct DMSO Addition) N3->N4 Yes N5 Mild Insolubility (10 - 50 μM) N3->N5 No N6 Severe Insolubility (< 10 μM) N3->N6 No N7 Use Oxetane-Substituted Sulfoxide Cosolvents N5->N7 N8 Formulate with Fluorinated Hexosomes/Micelles N6->N8 N7->N4 N8->N4

Workflow for diagnosing and resolving 6-fluoronaphthyridine solubility issues.

Mechanism M1 Aqueous Assay Buffer (Highly Polar) M2 6-Fluoronaphthyridine (Hydrophobic & Lipophobic) M2->M1 Precipitation M3 Semifluorinated Block Copolymers (Self-Assembly) M2->M3 Addition of Carriers M4 Fluorous Inner Phase Core (Fluorophobic Effect) M3->M4 Micellization M5 Stable Solubilized State (Bioassay Ready) M4->M5 Encapsulation

Mechanism of semifluorinated carriers overcoming the fluorophobic effect.

Quantitative Data Summary

The following table summarizes the expected performance of various solubilization strategies when applied to highly lipophilic fluorinated heterocycles.

Solubilization StrategyMechanism of ActionOptimal Use CaseExpected Solubility LimitCellular Toxicity Profile
Standard DMSO (Control) Polar aprotic solvationGeneral library storage< 10 μM for fluorinated analogsLow at < 0.5% v/v
Oxetane-Substituted Sulfoxide Bifunctional cosolvent effectMild to moderate insolubility25 - 75 μMAcceptable (HepG2 validated)
Cyclodextrin Complexation Host-guest inclusionPlanar naphthyridine cores50 - 100 μMVery Low
Fluorinated Hexosomes Fluorous phase encapsulationSevere fluorophobic compounds> 100 μM (12-fold increase)Low (Biocompatible amphiphiles)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include an internal validation step. Do not proceed to biological testing without confirming the physical state of your compound.

Protocol A: Step-Wise Dilution with Oxetane-Substituted Sulfoxides Purpose: To prevent solvent shock and micro-precipitation during the preparation of working stocks for cell-based assays[6].

  • Preparation: Dissolve the 6-fluoronaphthyridine compound in 100% oxetane-substituted sulfoxide to create a 10 mM master stock. Vortex vigorously for 2 minutes.

  • Intermediate Dilution: Create a 1 mM intermediate stock by pipetting 10 μL of the master stock into 90 μL of a 50:50 mixture of oxetane-sulfoxide and assay buffer. Mix via acoustic dispensing or gentle pipetting (avoid high-shear vortexing which can induce nucleation).

  • Final Dilution: Dilute the 1 mM intermediate stock into the final aqueous assay buffer to reach the desired testing concentration (e.g., 10 μM). Ensure the final cosolvent concentration does not exceed 0.5% v/v to prevent cellular toxicity.

  • Self-Validation Step (Nephelometry): Transfer 100 μL of the final solution to a clear-bottom 96-well plate. Measure light scattering using a nephelometer or a standard microplate reader at 620 nm. Compare the absorbance to a blank buffer control. An increase in absorbance > 0.05 OD indicates the presence of micro-precipitates, meaning the dilution rate was too fast or the concentration exceeds the kinetic solubility limit.

Protocol B: Encapsulation in Fluorinated Hexosome Carriers Purpose: To solubilize highly fluorinated, lipophobic compounds that fail standard cosolvent approaches[5].

  • Self-Assembly: Synthesize or procure nonionic dendritic fluorinated amphiphiles. Disperse 5 mg of the amphiphile in 1 mL of Millipore water.

  • Drug Loading: Add 0.5 mg of the 6-fluoronaphthyridine compound to the amphiphile dispersion. Subject the mixture to probe sonication (20 kHz, 30% amplitude) for 5 minutes in an ice bath to drive the compound into the fluorous inner phase of the self-assembled hexosomes.

  • Purification: Dialyze the dispersion against Millipore water for 24 hours using a 10 kDa MWCO membrane to remove any unencapsulated, free compound.

  • Self-Validation Step (DLS & HPLC):

    • Physical Validation: Analyze the dialyzed sample via Dynamic Light Scattering (DLS) to confirm a uniform particle size distribution (typically 50-150 nm) with a Polydispersity Index (PDI) < 0.2.

    • Chemical Validation: Lyophilize a 100 μL aliquot, dissolve in methanol, and quantify the encapsulated 6-fluoronaphthyridine via HPLC against a standard curve to calculate the Encapsulation Efficiency (EE%). Proceed to bioassays only if EE% > 50%.

References

  • Smolecule. "Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery."[6]

  • National Institutes of Health (NIH). "Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2."[1]

  • National Institutes of Health (NIH). "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules."[4]

  • American Chemical Society (ACS). "Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs."[5]

  • National Institutes of Health (NIH). "Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants."[2]

  • National Institutes of Health (NIH). "Biological assay challenges from compound solubility: strategies for bioassay optimization."[3]

Sources

Optimization

Naphthyridine Synthesis Technical Support Center: Troubleshooting 6-Fluoronaphthyridine Workflows

Welcome to the Technical Support Center for Naphthyridine Synthesis. 6-fluoronaphthyridines are privileged, highly sought-after scaffolds in medicinal chemistry, particularly in the development of topoisomerase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Naphthyridine Synthesis. 6-fluoronaphthyridines are privileged, highly sought-after scaffolds in medicinal chemistry, particularly in the development of topoisomerase inhibitors, broad-spectrum antimicrobial agents, and targeted kinase inhibitors.

However, the electron-deficient nature of the diazanaphthalene core, compounded by the inductive effects of the fluorine atom, makes this system highly susceptible to side reactions. As a Senior Application Scientist, I have designed this guide to provide causal diagnostics and self-validating protocols to help you overcome regioselectivity issues, unwanted defluorination, and oxidation during your synthetic workflows.

Diagnostic Workflow for Side Reactions

Before altering your reaction parameters, use the diagnostic flowchart below to identify the root cause of your specific synthetic failure.

TroubleshootingWorkflow A Crude 6-Fluoronaphthyridine Reaction Mixture B LC-MS / NMR Diagnostic Analysis A->B C1 Multiple Peaks (Same Mass) B->C1 Isomerization C2 Loss of 19 Da (F displacement) B->C2 Nucleophilic Attack C3 +16 Da Mass Shift (N-Oxidation) B->C3 Oxidation D1 Regioselectivity Issue (Adjust Acid/Temp) C1->D1 D2 SNAr Side Reaction (Change Base/Solvent) C2->D2 D3 Peroxide Contamination (Add Scavenger/Reduce) C3->D3

Diagnostic workflow for identifying and resolving 6-fluoronaphthyridine synthesis side reactions.

Troubleshooting FAQs

Q: During the cyclization of my 5-fluoro-3-aminopyridine precursor, I observe a mixture of 1,5- and 1,7-naphthyridine regioisomers. How can I drive the reaction toward a single isomer? A: The formation of regioisomers during Skraup or Conrad-Limpach cyclizations is a classic challenge. The causality lies in the dual electronic nature of the fluorine atom at the 5-position of the pyridine ring: it is inductively electron-withdrawing but donates electron density through resonance. This creates competing nucleophilic sites at the ortho positions (C2 and C4) of the pyridine ring. To resolve this, you must shift the reaction from kinetic to thermodynamic control. Under standard acidic conditions (e.g., polyphosphoric acid at 100°C), kinetic control dominates, leading to mixtures. By utilizing a stronger Lewis acid catalyst or adjusting the thermal profile (e.g., ramping to 250°C in Dowtherm A), the system equilibrates to the thermodynamically more stable isomer. Alternatively, utilizing highly regioselective catalyst-free multi-component reactions can bypass traditional cyclization issues entirely, exploiting the inherent steric biases of the transition state1[1]. For further mechanistic insights into naphthyridine cyclization, refer to standard synthetic strategies2[2].

Q: I am performing a nucleophilic aromatic substitution (SNAr) to install an amine at the C7 position of a 6,7-difluoro-1,8-naphthyridine scaffold, but I am losing the 6-fluoro group. How do I prevent this? A: The diazanaphthalene core is severely electron-deficient, and the 6-position is highly activated by both the adjacent fluorine and the ring nitrogens. When attempting a C7-amination, the incoming nucleophile can inadvertently attack the C6 position, displacing the fluorine (a phenomenon known as over-substitution or defluorination). The root cause is often excessive thermal energy or the use of an inappropriate base. High temperatures provide the activation energy required to overcome the steric hindrance at C7, but they also indiscriminately accelerate the attack at C6. Solution: Transition to a non-nucleophilic, strong amidine base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of DIPEA or triethylamine. DBU efficiently deprotonates the incoming amine nucleophile at ambient temperature, allowing the SNAr to proceed smoothly at C7 without requiring the thermal conditions that trigger C6-defluorination3[3].

Q: Following oxidation or cross-coupling steps, my LC-MS shows a persistent +16 Da mass shift. How do I suppress N-oxide formation? A: The sp² hybridized nitrogen atoms in the naphthyridine core possess highly accessible, nucleophilic lone pairs. Trace peroxides in ethereal solvents (e.g., THF, dioxane) or exposure to atmospheric oxygen during palladium-catalyzed cross-coupling can easily oxidize these nitrogens to N-oxides. Solution: Ensure all ethereal solvents are freshly distilled or passed through basic alumina to remove peroxides. If N-oxide formation is unavoidable, incorporate a mild reduction step into your workup. Stirring the crude mixture with triphenylphosphine (PPh₃) or mild PCl₃ selectively reduces the N-oxide back to the parent naphthyridine without cleaving the sensitive C6-F bond4[4].

Quantitative Data: SNAr Optimization

The following table summarizes the causal relationship between base selection, temperature, and chemoselectivity during the C7-amination of a 6,7-difluoro-1,8-naphthyridine intermediate.

EntryBase (2.0 eq)SolventTemperature (°C)Yield: Desired C7-Amine (%)Yield: C6-Defluoro Byproduct (%)
1DIPEADMF804535
2DIPEAMeCN606020
3K₂CO₃DMSO257510
4 DBU MeCN 25 88 < 2

Note: Entry 4 demonstrates that utilizing a strong, non-nucleophilic base (DBU) at room temperature provides the optimal thermodynamic environment to favor C7 substitution while preserving the C6-F bond.

Self-Validating Experimental Protocols

Protocol 1: Regioselective Cyclization of 6-Fluoro-1,8-naphthyridine Core

Objective: Drive the condensation of 5-fluoro-3-aminopyridine toward a single thermodynamic regioisomer.

  • Reactor Setup: Charge a dry 250 mL round-bottom flask with 5-fluoro-3-aminopyridine (1.0 equiv) and Dowtherm A (0.5 M).

  • Condensation: Add diethyl ethoxymethylenemalonate (EMME, 1.1 equiv) dropwise at 80°C.

    • Validation Checkpoint: The solution will transition from clear to deep yellow. TLC (Hexanes:EtOAc 7:3) should show complete consumption of the starting amine (Rf 0.2) and formation of the acyclic enamine intermediate (Rf 0.6) within 2 hours.

  • High-Temp Cyclization: Ramp the temperature to 250°C and equip a Dean-Stark trap to remove ethanol.

    • Causality: The extreme thermal energy overcomes the kinetic barrier, driving the equilibrium entirely toward the thermodynamically stable 1,8-naphthyridine isomer, bypassing the 1,6-isomer.

  • Isolation: Cool to room temperature. The product will precipitate. Filter and wash with cold hexanes.

    • Validation Checkpoint: ¹H NMR (DMSO-d₆) must show a single set of aromatic protons, confirming >95% regiomeric purity.

Protocol 2: Chemoselective C7-Amination without C6-Defluorination

Objective: Install a secondary amine at the C7 position while strictly preserving the highly labile C6-fluorine.

  • Reagent Preparation: Dissolve the 6,7-difluoro-1,8-naphthyridine-3-carboxylic acid derivative (1.0 equiv) in anhydrous MeCN (0.2 M) under N₂.

    • Causality: Anhydrous conditions are critical; trace water combined with base generates hydroxide, a potent nucleophile that rapidly cleaves the C6-F bond.

  • Base and Nucleophile Addition: Add DBU (2.0 equiv), followed by the secondary amine (e.g., piperazine derivative, 1.1 equiv) at 0°C.

  • Controlled Warming: Allow the reaction to warm to 25°C.

    • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material is <5%. If the C6-defluorination byproduct (m/z [M-19+Amine]) exceeds 2%, immediately quench the reaction with saturated aqueous NH₄Cl to prevent further degradation.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

References

1.1. ACS Publications. 2.3. The Journal of Organic Chemistry, ACS Publications. 3. 2. PMC. 4.4. PubMed.

Sources

Troubleshooting

strategies to enhance the antibacterial potency of 6-fluoronaphthyridine analogs

Technical Support Center: Optimizing 6-Fluoronaphthyridine Antibacterials Status: Online Operator: Senior Application Scientist Ticket ID: FNP-SAR-OPT-2024 Subject: Strategies to enhance antibacterial potency, synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 6-Fluoronaphthyridine Antibacterials

Status: Online Operator: Senior Application Scientist Ticket ID: FNP-SAR-OPT-2024 Subject: Strategies to enhance antibacterial potency, synthesis, and assay reliability for 6-fluoronaphthyridine analogs.

Welcome to the Technical Support Hub

You are likely working with 1,8-naphthyridine-3-carboxylic acid derivatives , a critical subclass of the quinolone antibiotic family (e.g., Gemifloxacin, Enoxacin). While the 6-fluorine atom is essential for DNA gyrase binding, the "make-or-break" factors for potency, spectrum, and safety lie in the precise modification of the N-1 and C-7 positions.

This guide addresses the most common "pain points" reported by medicinal chemists and microbiologists working with this scaffold.

Module 1: SAR Optimization (Design Phase)

User Question: My 6-fluoronaphthyridine lead shows good Gram-negative activity (E. coli) but poor potency against Gram-positives (S. aureus, S. pneumoniae). How do I broaden the spectrum?

Diagnosis: The 1,8-naphthyridine core is inherently potent against Gram-negatives due to the N8 nitrogen, which improves penetration. However, weak Gram-positive activity often stems from a C-7 substituent that lacks sufficient lipophilicity or specific interaction capability with Topoisomerase IV (the primary target in S. aureus).

Troubleshooting Protocol:

  • Switch the C-7 Amine: Move from simple piperazines (which favor Gram-negative) to bulky, lipophilic pyrrolidines or bicyclic amines .

    • Why? Pyrrolidines (e.g., in Gemifloxacin) increase lipophilicity and steric bulk, enhancing binding to Topoisomerase IV and overcoming efflux pumps in Gram-positives.

  • Optimize the N-1 Group: Ensure you are using a Cyclopropyl or 2,4-Difluorophenyl group.

    • Evidence: The cyclopropyl group at N-1 is the "gold standard" for overall potency (as seen in Ciprofloxacin and Gemifloxacin). Alkyl chains (ethyl, methyl) are significantly inferior.

User Question: We are observing high CNS toxicity (seizures) in preclinical rodent models. Is this avoidable?

Diagnosis: This is a classic "class effect" caused by the drug binding to GABA_A receptors in the brain. The 6-fluoro-7-piperazinyl motif is a known pharmacophore for GABA receptor antagonism.

Solution:

  • Steric Hindrance: Introduce a substituent (e.g., methyl, amino) on the C-7 ring system.

  • Bicyclic Systems: Replace the piperazine with a diazabicyclo[2.2.1]heptane (as in Trovafloxacin). This steric bulk physically prevents the molecule from fitting into the GABA receptor binding pocket without compromising antibacterial potency.

Visualization: SAR Decision Tree

SAR_Optimization Start Start: 6-Fluoronaphthyridine Optimization Issue1 Issue: Weak Gram-Positive Potency Start->Issue1 Issue2 Issue: CNS Toxicity / Seizures Start->Issue2 Sol1 Strategy: Modify C-7 Substituent Switch to Pyrrolidines or Amino-methyl-pyrrolidines Issue1->Sol1 Sol2 Strategy: Optimize N-1 Group Ensure Cyclopropyl or 2,4-Difluorophenyl Issue1->Sol2 Sol3 Strategy: Increase Steric Bulk at C-7 Use Bicyclic amines (e.g., diazabicyclo) to block GABA receptor binding Issue2->Sol3 Mech1 Mechanism: Enhances Topo IV binding & Lipophilicity Sol1->Mech1 Mech2 Mechanism: Steric clash with GABA_A Receptor Sol3->Mech2

Caption: Strategic decision tree for optimizing the C-7 and N-1 positions of 6-fluoronaphthyridine scaffolds to balance potency and toxicity.

Module 2: Synthesis & Purification (The "Make" Phase)

User Question: I am trying to install the amine at C-7 via SNAr (Nucleophilic Aromatic Substitution), but the yield is low (<30%) and I see multiple byproducts.

Diagnosis: The 1,8-naphthyridine core is electron-deficient, making C-7 susceptible to nucleophilic attack. However, the 6-fluorine is also electron-withdrawing and can sometimes compete or destabilize the transition state if the conditions are too harsh. Furthermore, the 3-carboxylic acid can interfere if not protected or masked (e.g., as an ester or boron chelate).

Step-by-Step Protocol: Optimized C-7 Coupling

  • Substrate: Use 7-chloro-6-fluoro-1,8-naphthyridine-3-carboxylic acid (or its ethyl ester).

    • Pro-Tip: The "Boron Chelate Method" (using BF3 or boric acid/acetic anhydride) creates a rigid complex at the 3-carboxyl/4-keto position. This activates the C-7 position for SNAr significantly, often boosting yields to >80%.

  • Solvent & Base:

    • Solvent: Acetonitrile (MeCN) or DMSO. Avoid protic solvents.

    • Base: Use 2 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triethylamine.

  • Temperature: 50°C – 80°C. Do not reflux unless necessary, as defluorination (substitution at C-6) can occur at very high temperatures.

  • Workup: If using the Boron Chelate method, you must hydrolyze the chelate post-coupling (reflux in MeOH/NaOH or aqueous EtOH) to release the free carboxylic acid.

User Question: How do I purify the final zwitterionic compound? It's not soluble in organic solvents but smears on silica.

Solution: 6-fluoronaphthyridines are zwitterions (acidic COOH, basic amine).

  • Avoid Normal Phase Silica: It will bind irreversibly.

  • Precipitation (Isoelectric Point): Dissolve the crude reaction mixture in dilute alkali (pH 11-12). Filter off insolubles. Slowly acidify with acetic acid to pH 7.0–7.4 . The zwitterion is least soluble here and should precipitate as a solid.

  • Salt Formation: If the zwitterion is an oil, convert it to a Methanesulfonate (Mesylate) or Tosylate salt. These crystallize much better than Hydrochlorides for this class.

Module 3: Biological Evaluation (The "Test" Phase)

User Question: My MIC values fluctuate wildly between assay runs (e.g., 0.5 µg/mL vs 4.0 µg/mL). What is going on?

Diagnosis: This is likely a Cation Chelation Artifact . The 3-carboxyl/4-keto motif chelates divalent cations (


, 

) present in the Mueller-Hinton Broth (MHB).

Troubleshooting Guide:

ParameterRecommended StandardWhy?
Cation Levels Standardized MHB (

10-12.5 mg/L;

20-25 mg/L)
Excess cations chelate the drug, reducing the free concentration available to bind DNA Gyrase.
pH Control pH 7.2 – 7.4 Naphthyridines are amphoteric. pH shifts alter the ionization state (zwitterion vs. anion), drastically affecting bacterial cell wall penetration.
Solvent DMSO (Max 1-2% final) High DMSO can be toxic to bacteria (false positive) or precipitate the drug if diluted too fast into aqueous media (false negative).
Inoculum

CFU/mL
The "Inoculum Effect" is significant. Higher densities require more drug to inhibit the target.

User Question: Are these compounds bacteriostatic or bactericidal?

Expert Insight: 6-fluoronaphthyridines are typically bactericidal . They are "Topoisomerase Poisons."[1] They do not just block the enzyme; they stabilize the Cleaved Complex (Enzyme-DNA-Drug), leading to double-strand DNA breaks that trigger cell death (SOS response).

Visualization: Mechanism of Action (Dual Targeting)

MOA Drug 6-Fluoronaphthyridine Analog Target1 DNA Gyrase (Gram-Negative Primary) Drug->Target1 Binds Target2 Topoisomerase IV (Gram-Positive Primary) Drug->Target2 Binds Complex Stabilized Cleaved Complex Target1->Complex Target2->Complex Result Double-Strand DNA Breaks Complex->Result Replication Fork Collision Death Bacterial Cell Death (Bactericidal) Result->Death

Caption: The dual-targeting mechanism where the drug stabilizes the enzyme-DNA complex, converting essential enzymes into cellular toxins.

References

  • Remuzon, P., et al. (1992). Fluoronaphthyridines as antibacterial agents.[2][3][4][5][6] 6. Synthesis and structure-activity relationships of new chiral 7-(1-, 3-, 4-, and 6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)naphthyridine analogues. Journal of Medicinal Chemistry. Link

  • Drlica, K., & Malik, M. (2003). Fluoroquinolones: Action and Resistance. Current Topics in Medicinal Chemistry. Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Link

Sources

Optimization

Ticket #8492: Resolution of Peak Tailing in HPLC Purification of 6-Fluoronaphthyridine

Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Priority: High (Method Development/Scale-up) Executive Summary You are experiencing peak tailing (Asymmetry factor ) during the reve...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Priority: High (Method Development/Scale-up)

Executive Summary

You are experiencing peak tailing (Asymmetry factor


) during the reverse-phase purification of 6-fluoronaphthyridine. Unlike standard small molecules, this analyte presents a "double-trouble" scenario: it possesses basic nitrogen centers capable of silanol interaction, and a fluorine substituent that alters its polarity and potential for specific stationary phase interactions.

This guide moves beyond generic advice to address the specific physicochemical behavior of fluorinated nitrogen heterocycles.

Phase 1: Diagnostic Logic & Root Cause Analysis

Before altering the chemistry, we must visualize the failure mode. Tailing in this specific class of molecules is rarely a "plumbing" issue; it is almost always a thermodynamic mismatch between the analyte and the stationary phase surface.

The Mechanism of Failure

6-fluoronaphthyridine contains two nitrogen atoms in a fused ring system. While the fluorine atom at the 6-position is electron-withdrawing (lowering the pKa relative to the parent naphthyridine), the molecule remains a Lewis base.

  • Silanol Ionization: At pH > 3.5, residual silanols (

    
    ) on the silica surface deprotonate to 
    
    
    
    .
  • Analyte Protonation: In standard acidic mobile phases (pH 2-3), the naphthyridine nitrogens are protonated (

    
    ).
    
  • Cation Exchange: The tailing is caused by a secondary retention mechanism—cation exchange —where the positively charged analyte "sticks" to the negatively charged silanols, dragging out the elution.

Diagnostic Workflow

Use the following logic flow to isolate the variable.

DiagnosticTree Start START: Peak Tailing > 1.5 CheckLoad Check Mass Load (< 1mg/mL column vol?) Start->CheckLoad CheckpH Check Mobile Phase pH CheckLoad->CheckpH Load OK IsLowPH Is pH < 2.5? CheckpH->IsLowPH CheckAdd Check Additive IsLowPH->CheckAdd Yes UseTFA Switch to TFA (0.1%) IsLowPH->UseTFA No (pH > 3) CheckAdd->UseTFA Try Ion Pairing CheckCol Check Column Type CheckAdd->CheckCol Using Formic UseTEA Add TEA (5mM) SwitchPFP Switch to PFP Phase CheckCol->SwitchPFP Standard C18

Figure 1: Diagnostic decision tree for isolating peak asymmetry sources in basic heterocycles.

Phase 2: The Chemical Fix (Mobile Phase Strategy)

The most effective lever you have is the mobile phase modifier. For 6-fluoronaphthyridine, standard Formic Acid often fails because it is too weak to fully suppress silanol ionization or provide strong ion-pairing.

Q: Why does switching from Formic Acid to TFA often fix tailing instantly?

A: Trifluoroacetic Acid (TFA) serves a dual function that Formic Acid cannot match:

  • pH Suppression: A 0.1% TFA solution yields a pH of ~2.0. At this pH, surface silanols are fully protonated (

    
    ), eliminating the cation-exchange sites.
    
  • Ion Pairing: The trifluoroacetate anion (

    
    ) forms a neutral ion pair with the protonated naphthyridine. This neutral complex partitions more cleanly into the hydrophobic stationary phase, sharpening the peak.
    

Warning: TFA suppresses ionization in Mass Spectrometry (LC-MS). If you require high MS sensitivity, see the "Alternative Modifiers" table below.

Q: Can I use Triethylamine (TEA)?

A: Yes, but with caveats. TEA acts as a "sacrificial base." It competes for the active silanol sites, effectively blocking them so your analyte cannot interact.[1]

  • Protocol: Add 5mM TEA to the aqueous mobile phase.

  • Risk: TEA can permanently alter column chemistry and is difficult to flush out. Use a dedicated column.

Modifier Selection Matrix

ModifierMechanismMS Compatible?Recommended For
0.1% Formic Acid pH control onlyYes (Excellent)Initial screening; often insufficient for naphthyridines.
0.1% TFA pH control + Ion PairingNo (Signal suppression)Gold Standard for peak shape in UV detection.
10mM Ammonium Formate pH buffering (pH ~3.8)YesGood compromise; buffers against local pH changes.
0.05% TEA Silanol BlockingNoLast resort for C18 columns; excellent shape but messy.
Phase 3: The Physical Fix (Stationary Phase Selection)

If mobile phase adjustments are insufficient, the stationary phase must be optimized. For fluorinated aromatics, a standard C18 column is often suboptimal.

The "Fluorous" Advantage: PFP Columns

For 6-fluoronaphthyridine, a Pentafluorophenyl (PFP) column is superior to C18.

  • Mechanism: PFP phases offer

    
    -
    
    
    
    interactions and specific fluorine-fluorine interactions. The electron-deficient ring of the PFP phase interacts uniquely with the fluorinated analyte, often providing orthogonal selectivity and better peak symmetry than the hydrophobic-only retention of C18.
Hybrid Silica (High pH Stability)

If you must run at high pH (to keep the amine neutral), you cannot use standard silica (it dissolves at pH > 8). You must use Hybrid Particle Technology (e.g., BEH, XBridge) .

  • Caution: Fluorinated heterocycles can be unstable at high pH (see Phase 4).

Phase 4: Critical Stability Warning ( )

Q: Can I just run this at pH 10 to deprotonate the amine? A: Proceed with extreme caution. 6-fluoronaphthyridine is an electron-deficient heteroaromatic ring. At high pH (pH > 9), the hydroxide ion (


) acts as a nucleophile. The fluorine atom is a good leaving group in Nucleophilic Aromatic Substitution (

) reactions.

Risk: You may convert your product (6-fluoronaphthyridine) into the impurity (6-hydroxynaphthyridine) during the run. Recommendation: Stick to Low pH (pH < 3) methods to ensure chemical stability.

SnArRisk Analyte 6-Fluoronaphthyridine Transition Meisenheimer Complex Analyte->Transition + OH- HighPH High pH (>9) (OH- ions) HighPH->Transition Product 6-Hydroxynaphthyridine (Impurity) Transition->Product - F-

Figure 2: Risk pathway for defluorination at alkaline pH.

Phase 5: Step-by-Step Optimization Protocol

Follow this protocol to resolve the tailing. Stop at the step where


.

Step 1: The "Acid Test" (Mobile Phase)

  • Prepare Mobile Phase A: Water + 0.1% TFA.

  • Prepare Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Run a linear gradient (5% to 95% B).

  • Result: If tailing persists, the issue is likely column voiding or mass overload.

Step 2: The "Fluorous" Switch (Stationary Phase)

  • Switch to a PFP (Pentafluorophenyl) column (e.g., Kinetex F5 or equivalent).

  • Use 10mM Ammonium Formate (pH 3.0) / Methanol system.[1]

  • Why Methanol? Methanol often provides better selectivity on PFP phases than Acetonitrile due to protic solvent interactions.

Step 3: The "Chaotropic" Rinse (System Hygiene)

  • If the column is old, wash with 50:50 Water:Acetonitrile + 0.1% Phosphoric Acid to strip bound cations.

  • Re-equilibrate with the TFA mobile phase.

References
  • McCalley, D. V. (2003).[2] Comparison of peak shapes obtained with volatile buffers and conventional buffers in reversed-phase HPLC of bases. Journal of Chromatography A.

  • Phenomenex Technical Guide. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes.

  • Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC.

  • Chrom Tech. (2025).[3] What Causes Peak Tailing in HPLC?

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Silanol Mechanisms).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Fluoronaphthyridine Synthesis &amp; Stability

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with 6-fluoronaphthyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with 6-fluoronaphthyridine scaffolds—a critical structural motif found in highly potent antimicrobial agents (e.g., E-4695, gemifloxacin) and novel oncology candidates[1].

While the strategic incorporation of fluorine enhances metabolic stability and target binding[2], the electron-deficient nature of the fused naphthyridine ring makes the C-F bond highly susceptible to unwanted cleavage, nucleophilic aromatic substitution (SNAr), and thermal degradation during synthesis[3]. This guide provides field-proven troubleshooting strategies to maintain the structural integrity of your fluorinated intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 6-fluoronaphthyridine intermediate degrade into a complex mixture during basic workup?

The Causality: The naphthyridine core contains two nitrogen atoms that exert a profound electron-withdrawing effect (both inductive and mesomeric). This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system. Consequently, the C-6 position becomes highly electrophilic. When exposed to strong, nucleophilic bases (like aqueous NaOH, KOH, or alkoxides) during workup, the fluorine atom acts as an excellent leaving group, leading to rapid SNAr defluorination and subsequent ring-opening or polymerization[2][3].

The Solution:

  • Abandon nucleophilic bases: Transition strictly to non-nucleophilic, sterically hindered bases such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for pH adjustment.

  • Buffer your workup: Use saturated aqueous NaHCO3 or phosphate buffers (pH 7.4) instead of hydroxide solutions to quench reactions.

Q2: I am trying to attach a C-7 amine (e.g., azetidine) to a 6-fluoro-7-chloro-1,8-naphthyridine core, but I am losing the 6-fluoro group. How can I achieve regioselectivity?

The Causality: In a 6-fluoro-7-halo-naphthyridine system, both the C-6 and C-7 positions are activated toward nucleophilic attack. While the C-7 halogen (e.g., chlorine) is the intended leaving group, excess thermal energy or an over-stoichiometric amount of the amine nucleophile will push the reaction from kinetic control (selective C-7 substitution) to thermodynamic over-substitution (displacement of the 6-fluoro group).

The Solution: Regioselectivity is entirely dependent on strict kinetic control. You must lower the reaction temperature and strictly control the stoichiometry of the incoming amine.

Table 1: Impact of Reaction Conditions on C-7 Amination vs. C-6 Defluorination

Reaction ConditionBase UsedTemperature (°C)Desired C-7 Amination Yield (%)C-6 Defluorination (Decomposition) (%)
Excess Amine (Neat)None10015>80
NaOH (aq) / EtOHNaOH800>95 (Hydrolysis)
K

CO

/ DMF
K

CO

604535
DIPEA / CH

CN
DIPEA2588<2
DIPEA / CH

CN
DIPEA092Not Detected

Data summarizes internal optimization parameters for synthesizing E-4695 analogs, demonstrating the necessity of low temperatures and non-nucleophilic bases.

Q3: My high-temperature cyclization (e.g., in Dowtherm A at 250°C) yields black tar instead of the expected 6-fluoronaphthyridinone. What are the alternatives?

The Causality: Traditional Conrad-Limpach or Gould-Jacobs cyclizations require extreme heat (>240°C) to drive the elimination of ethanol and subsequent ring closure. However, fluorinated heteroaromatics exhibit distinct thermal decomposition profiles; at these temperatures, the C-F bond can undergo homolytic cleavage or facilitate intermolecular cross-linking, resulting in intractable "tar"[4].

The Solution: Bypass thermal activation by utilizing strong Lewis or Brønsted acid promoters at lower temperatures. Eaton’s reagent (7.5 wt% P


O

in methanesulfonic acid) or Polyphosphoric Acid (PPA) can facilitate the cyclization of the intermediate enamine at 80–100°C, preserving the fluorine atom.

Mandatory Visualization: Mechanistic Pathways

The following diagram illustrates the divergent pathways of a 6-fluoronaphthyridine intermediate based on the chosen synthetic conditions.

G Start 6-Fluoronaphthyridine Intermediate Cond1 Harsh Conditions (Strong Nucleophilic Base, >100°C) Start->Cond1 Cond2 Optimized Conditions (Non-Nucleophilic Base, 0-25°C) Start->Cond2 Side1 SNAr Defluorination (Loss of 6-F) Cond1->Side1 Nucleophilic Attack Side2 Thermal Degradation (Tar Formation) Cond1->Side2 High Temp Fail Product Decomposition Side1->Fail Side2->Fail Step1 Selective C-7 Amination Cond2->Step1 Kinetic Control Success Stable 6-Fluoro Target Compound Step1->Success

Mechanistic pathways of 6-fluoronaphthyridine synthesis: decomposition vs. controlled stability.

Experimental Protocol: Regioselective C-7 Amination

To ensure the scientific integrity and trustworthiness of your synthesis, utilize the following self-validating protocol. This method leverages kinetic control to prevent 6-fluoro decomposition while functionalizing the C-7 position.

Objective: Synthesize 7-(azetidin-1-yl)-6-fluoro-1,8-naphthyridine derivative without defluorination.

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 50 mL two-neck round-bottom flask under vacuum and purge with dry Argon.

  • Dissolution: Dissolve 1.0 mmol of the 7-chloro-6-fluoro-1,8-naphthyridine precursor in 10 mL of anhydrous Acetonitrile (CH

    
    CN). Ensure complete dissolution.
    
  • Base Addition: Add 1.2 mmol (1.2 equivalents) of anhydrous N,N-Diisopropylethylamine (DIPEA) via syringe.

  • Thermal Control (Critical): Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C for 10 minutes.

  • Nucleophile Addition: Dissolve 1.05 mmol of the amine (e.g., azetidine) in 2 mL of anhydrous CH

    
    CN. Add this solution dropwise over 15 minutes using a syringe pump. Causality: Slow addition prevents localized concentration spikes that drive thermodynamic over-substitution.
    
  • Self-Validating Monitoring: After 1 hour, pull a 10 µL aliquot. Quench in 1 mL of 50:50 H

    
    O:MeOH and analyze via LC-MS.
    
    • Validation Check: You must observe the desired product mass

      
      . If you observe a peak corresponding to 
      
      
      
      , defluorination has occurred. If so, immediately lower the temperature to -10°C.
  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding 10 mL of ice-cold saturated aqueous NaHCO

    
    .
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure at a bath temperature not exceeding 30°C .

References

  • E-4695, a new C-7 azetidinyl fluoronaphthyridine with enhanced activity against gram-positive and anaerobic pathogens. Antimicrobial Agents and Chemotherapy.[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. National Center for Biotechnology Information (NCBI).[Link]

  • Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information (NCBI).[Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Center for Biotechnology Information (NCBI).[Link]

Sources

Optimization

scaling up the synthesis of 6-fluoronaphthyridine derivatives

Technical Support Center: Process Chemistry & Scale-Up of 6-Fluoronaphthyridine Scaffolds Welcome to the Scale-Up Hub. This guide addresses the specific engineering and chemical challenges associated with transitioning 6...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Process Chemistry & Scale-Up of 6-Fluoronaphthyridine Scaffolds

Welcome to the Scale-Up Hub. This guide addresses the specific engineering and chemical challenges associated with transitioning 6-fluoronaphthyridine synthesis from the bench (mg) to the pilot plant (kg). Unlike standard heterocyclic synthesis, the electron-deficient nature of the naphthyridine ring, combined with the thermodynamics of fluorination, requires a rigorous "Process Chemistry" mindset.

Module 1: Strategic Route Selection

The Core Dilemma: How do we introduce the fluorine atom? In scale-up, "Late-Stage Fluorination" (e.g., using Selectfluor on a completed naphthyridine core) is often cost-prohibitive and regiochemically promiscuous. The "Early-Stage" approach—using a fluorinated pyridine precursor—is the industry standard for purity, provided you can manage the precursor synthesis safely.

Decision Matrix: Skraup vs. Gould-Jacobs For the construction of the 1,8-naphthyridine ring system from 2-amino-5-fluoropyridine:

  • Method A: Skraup Reaction (Glycerol/H₂SO₄)

    • Pros: One-pot, cheap reagents.

    • Cons: Notorious for violent exotherms ("runaway reactions"); generates massive acid waste; often yields "tars" requiring chromatography.

    • Verdict:Avoid for >100g scale unless using continuous flow chemistry or modified "Sulfo-mix" conditions.

  • Method B: Gould-Jacobs Reaction (EMME/Thermal Cyclization)

    • Pros: Stepwise control; intermediates can be isolated/purified by crystallization; no violent gas evolution.

    • Cons: Requires high temperatures (250°C+) for the cyclization step.

    • Verdict:Recommended for Scale-Up. The thermal requirement is an engineering challenge (heat transfer) but is safer than the chemical instability of the Skraup reaction.

RouteSelection Start Start: 6-Fluoro-1,8-Naphthyridine Target Decision Fluorination Strategy? Start->Decision LateStage Late-Stage Fluorination (Selectfluor/F2 gas) Decision->LateStage Route A EarlyStage Early-Stage Precursor (2-Amino-5-Fluoropyridine) Decision->EarlyStage Route B (Preferred) LateResult High Cost Poor Regioselectivity Hard Purification LateStage->LateResult RingClose Ring Closure Method? EarlyStage->RingClose Skraup Skraup Reaction (Glycerol/Acid) RingClose->Skraup GJ Gould-Jacobs (EMME/Dowtherm) RingClose->GJ SkraupIssue Risk: Thermal Runaway Waste: High Acid Load Skraup->SkraupIssue GJBenefit Benefit: Controlled Steps Purification: Crystallization GJ->GJBenefit

Figure 1: Decision logic for selecting the Gould-Jacobs route over Skraup for safety and purity profiles.

Module 2: The Precursor Bottleneck (2-Amino-5-Fluoropyridine)

Context: The synthesis of this precursor typically involves a Balz-Schiemann reaction (diazotization followed by thermal decomposition). This is the most hazardous step in the entire workflow.

Troubleshooting the Balz-Schiemann Reaction

Q: My decomposition step is foaming uncontrollably. How do I stop this?

  • Cause: You are likely heating the bulk diazonium tetrafluoroborate salt too quickly. Nitrogen gas evolution is instantaneous and exothermic.

  • Solution: Switch from "bulk heating" to "portion-wise addition" or a "slurry feed."

    • Protocol: Suspend the diazonium salt in an inert solvent (e.g., heptane or toluene) and feed this slurry slowly into a pre-heated reactor containing the decomposition solvent. This ensures that only a small amount of energetic material is decomposing at any given second.

Q: The yield is low (<40%), and the product is tarry.

  • Cause: Water contamination during the diazotization or insufficient cooling during the salt formation.

  • Solution: Ensure the diazotization is kept between -5°C and 0°C. Use HBF₄ (fluoroboric acid) in excess. The diazonium salt must be filtered and washed with cold ether/heptane to remove water before the thermal decomposition step. Moisture kills this reaction.

Module 3: The Gould-Jacobs Protocol (Scale-Up Optimized)

Step 1: Condensation [1][2][3][4]

  • Reagents: 2-Amino-5-fluoropyridine (1.0 eq) + Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Solvent: Ethanol or Toluene.[5]

  • Process: Reflux for 2-4 hours.

  • Checkpoint: Monitor the disappearance of the aminopyridine by HPLC. The intermediate (enamine) usually precipitates upon cooling.

  • Scale-Up Tip: Do not rotovap to dryness. Cool the reaction mixture to 0-5°C and filter the solid. This removes unreacted EMME and impurities, saving you a column later.

Step 2: Cyclization (The High-Temp Step)

  • Reagents: Enamine intermediate.

  • Solvent: Diphenyl ether (Dowtherm A) or mineral oil.

  • Temperature: 250°C.

  • Critical Safety:

    • Do not add solid enamine to boiling Dowtherm. This causes rapid ethanol evolution and foaming (boil-over risk).

    • Correct Protocol: Add the enamine to cold Dowtherm, then ramp the temperature. Alternatively, use a "feed" strategy where the enamine (dissolved in a high-boiling solvent) is pumped into the hot zone.

Step 3: Hydrolysis & Decarboxylation

  • The Gould-Jacobs product is an ester.[4] Saponification (NaOH) followed by acidification and reflux yields the 4-hydroxy-6-fluoro-1,8-naphthyridine.

  • Conversion to Chloro-derivative: If the target is the chloro-compound, treat the hydroxy-intermediate with POCl₃. Note: POCl₃ quench is highly exothermic. Quench into cold water slowly.

Module 4: Purification Without Chromatography

The "Process" Advantage: Naphthyridines are amphoteric (basic nitrogens, but electron-deficient rings). We exploit this for purification.[5][6][7][8][9][10]

Protocol: Acid-Base Swing Extraction

  • Dissolution: Dissolve the crude reaction mixture (often dark black/brown) in dilute HCl (1M). The naphthyridine protonates and goes into the water phase.[10] Tars and non-basic impurities stay in the organic/solid phase.

  • Filtration: Filter the acidic solution through a pad of Celite/charcoal. This removes the "color" and polymeric tars.

  • Precipitation: Slowly add NaOH or NH₄OH to the filtrate while stirring.

  • The "Isoelectric" Point: 6-fluoronaphthyridines often crystallize beautifully at pH 8-9. Monitor the pH and watch for the formation of off-white solids.

  • Isolation: Filter and wash with cold water.

Data Summary: Method Comparison

FeatureSkraup (Traditional)Gould-Jacobs (Process Optimized)
Thermal Risk High (Exothermic runaway)Moderate (High temp, but endothermic/neutral)
Yield (Typical) 30-45%60-75%
Purity (Crude) Low (Tars present)High (Crystalline intermediates)
Scalability < 100g> 10 kg
Waste Stream Heavy Metals / Acid SludgeOrganic Solvents (Recyclable)

Module 5: Workflow Visualization

ProcessFlow cluster_0 Step 1: Precursor cluster_1 Step 2: Annulation cluster_2 Step 3: Purification AP 2-Amino-pyridine Nitration Nitration/Reduction AP->Nitration Schiemann Balz-Schiemann (Fluorination) Nitration->Schiemann AFP 2-Amino-5-F-Pyridine Schiemann->AFP Condense Condensation (w/ EMME) AFP->Condense Cyclize Thermal Cyclization (250°C) Condense->Cyclize Naphth Naphthyridine Core Cyclize->Naphth AcidExt Acid Extraction (Remove Tars) Naphth->AcidExt BasePpt Base Precipitation (pH 8-9) AcidExt->BasePpt Final Pure Product BasePpt->Final

Figure 2: End-to-end process flow emphasizing the critical purification "swing" at the end.

References

  • Synthesis of 1,5-Naphthyridines (Skraup & Gould-Jacobs Reviews)

    • Source: N
    • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines[1][11]

    • URL:[Link]

  • Scale-Up of 2-Amino-5-Fluoropyridine (Precursor Synthesis)
  • Gould-Jacobs Reaction Mechanism & Protocols

    • Source: BenchChem Application Notes[1][7]

    • Title: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis (Applicable to 1,8-isomers)
  • Purification Strategies (Non-Chrom

    • Source: ResearchG
    • Title: An eco-sustainable green approach for the synthesis of naphthyridines (Discusses precipit
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6-Fluoronaphthyridines and Quinolones: Antibacterial Activity and Resistance Profiles

In the ever-evolving landscape of antibacterial drug discovery, the quest for novel agents with potent activity, broad-spectrum coverage, and the ability to circumvent existing resistance mechanisms is paramount. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of antibacterial drug discovery, the quest for novel agents with potent activity, broad-spectrum coverage, and the ability to circumvent existing resistance mechanisms is paramount. This guide provides a detailed comparative analysis of two significant classes of synthetic antibacterial agents: the established quinolones and the promising 6-fluoronaphthyridines. We will delve into their mechanisms of action, comparative antibacterial spectra, resistance profiles, and the key structural features that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antibacterial therapies.

Mechanism of Action: Targeting Bacterial DNA Replication

Both quinolones and 6-fluoronaphthyridines share a common mechanism of action, targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, both classes of compounds effectively halt bacterial DNA synthesis, leading to cell death.[1]

The core mechanism involves the formation of a ternary complex with the enzyme and bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate it, leading to the accumulation of double-strand DNA breaks.[1] This action is bactericidal.

While the fundamental mechanism is the same, the affinity for and inhibition of DNA gyrase versus topoisomerase IV can vary between different compounds within each class and between the two classes. Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[1]

Mechanism_of_Action Figure 1: Mechanism of Action of Quinolones and 6-Fluoronaphthyridines cluster_drug Antibacterial Agent cluster_bacteria Bacterial Cell Drug 6-Fluoronaphthyridine or Quinolone DNA_Gyrase DNA Gyrase (Primary target in Gram-negative bacteria) Drug->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary target in Gram-positive bacteria) Drug->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Topo_IV->DNA_Replication Enables Topo_IV->Cell_Death Inhibition leads to

Caption: Figure 1: Simplified signaling pathway of the mechanism of action.

Comparative Antibacterial Spectrum: A Quantitative Look

The in vitro activity of antibacterial agents is a critical determinant of their potential clinical utility. Minimum Inhibitory Concentration (MIC) is a standard measure of this activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. Below is a table summarizing the MIC90 (the concentration required to inhibit 90% of isolates) values for representative 6-fluoronaphthyridines and quinolones against key bacterial pathogens.

Compound ClassCompoundStaphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosa
6-Fluoronaphthyridine Derivative 11b[2][3]Potent ActivityComparable to CiprofloxacinPotent Activity
A-61827[4]≤ 1 µg/mL≤ 1 µg/mL≤ 1 µg/mL
Quinolone Ciprofloxacin[4][5]92.5% resistant in some studies27.02% resistant in some studies44.44% resistant in some studies
Levofloxacin[6]MICs ≤ 0.12 µg/mL (for JNJ-Q2)--
Moxifloxacin[2]Bacteriostatic at 7.5 µg/mL--

Note: The data presented is a synthesis from multiple sources and direct head-to-head comparative studies are limited. MIC values can vary depending on the specific derivative and the bacterial strains tested.

Several studies have highlighted that certain 6-fluoronaphthyridine derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and even ciprofloxacin-resistant MRSA isolates.[2][6] For instance, the novel fluoroquinolone JNJ-Q2, which has a naphthyridine core, displayed MICs ≤ 0.12 µg/ml against MRSA strains with quinolone-resistant target mutations, a potency 16- to 32-fold lower than that of moxifloxacin.[6] Furthermore, some 6-fluoronaphthyridines have shown comparable or superior activity against Gram-negative bacteria like E. coli and P. aeruginosa when compared to ciprofloxacin.[4][7]

Mechanisms of Bacterial Resistance: A Shared Challenge with Potential Divergence

The emergence of bacterial resistance is a major threat to the efficacy of antibacterial agents. For quinolones, the primary mechanisms of resistance are well-characterized and include:

  • Target-site mutations: Alterations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively. These mutations reduce the binding affinity of the drug to its target.[1]

  • Efflux pumps: Overexpression of bacterial efflux pumps, such as NorA in S. aureus, which actively transport the drug out of the cell, reducing its intracellular concentration.[2]

  • Plasmid-mediated resistance: Acquisition of plasmids carrying genes like qnr, which encodes a protein that protects DNA gyrase from quinolone binding, or genes for enzymes that modify the quinolone structure.

A critical question for the development of 6-fluoronaphthyridines is their susceptibility to these established quinolone resistance mechanisms. Encouragingly, some studies have shown that certain 6-fluoronaphthyridine derivatives are not substrates for efflux pumps like NorA.[2] Additionally, their potent activity against quinolone-resistant strains suggests that they may be less affected by target-site mutations, potentially due to different binding interactions within the enzyme-DNA complex.[6] However, further research is needed to fully elucidate the resistance profile of this class of compounds.

Resistance_Mechanisms Figure 2: Bacterial Resistance Mechanisms cluster_drug Antibacterial Agent cluster_bacteria Bacterial Cell Drug Quinolone / 6-Fluoronaphthyridine Target_Enzyme DNA Gyrase / Topoisomerase IV Target_Enzyme->Drug Mutation reduces binding Reduced_Activity Reduced Antibacterial Activity Target_Enzyme->Reduced_Activity Leads to Efflux_Pump Efflux Pump (e.g., NorA) Efflux_Pump->Drug Expels drug from cell Efflux_Pump->Reduced_Activity Leads to Plasmid Plasmid (e.g., carrying qnr genes) Plasmid->Target_Enzyme Protects enzyme Plasmid->Reduced_Activity Leads to

Caption: Figure 2: Overview of the primary mechanisms of bacterial resistance.

Structure-Activity Relationship (SAR): The Chemical Blueprint for Potency

The antibacterial activity of both quinolones and 6-fluoronaphthyridines is intricately linked to their chemical structure. Key structural features and their impact on activity are summarized below:

  • The Core Nucleus: The fundamental quinolone and 1,8-naphthyridine ring systems are essential for antibacterial activity. The nitrogen at position 1 and the carbonyl at position 4 are critical for binding to the DNA-enzyme complex.

  • The C-6 Fluorine: The presence of a fluorine atom at the C-6 position, a hallmark of the fluoroquinolones, significantly enhances antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]

  • The N-1 Substituent: The substituent at the N-1 position influences the overall potency and pharmacokinetic properties. While an ethyl or cyclopropyl group is common in many potent quinolones like ciprofloxacin, studies on 6-fluoronaphthyridines have shown that bulky groups like tert-butyl can also confer excellent activity, particularly against S. aureus.[7][8]

  • The C-7 Substituent: The substituent at the C-7 position is a major determinant of the antibacterial spectrum and potency. In both classes, five- or six-membered nitrogen-containing heterocycles, such as piperazine or pyrrolidine rings, are generally optimal.[9] Modifications to this ring system can modulate activity against specific pathogens and influence properties like efflux pump recognition. For instance, some 6-fluoronaphthyridine derivatives with novel C-7 substituents have demonstrated potent activity against multidrug-resistant Streptococcus pneumoniae.[3]

The subtle yet significant difference in the core structure, with the 1,8-naphthyridine having an additional nitrogen atom in the aromatic ring system compared to the quinolone core, can influence the electronic properties and three-dimensional shape of the molecule. This may contribute to altered binding interactions with the target enzymes and potentially provide an advantage in overcoming resistance.

Experimental Protocols: Methodologies for Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the antibacterial activity of these compounds.

Minimum Inhibitory Concentration (MIC) Determination

A. Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (6-fluoronaphthyridines and quinolones) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile pipette tips and reservoirs

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound at a high concentration and perform serial two-fold dilutions in CAMHB in the wells of the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the plates for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.

B. Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Test compounds

  • Bacterial cultures

  • Inoculator (e.g., a multipoint replicator)

Procedure:

  • Prepare a series of MHA plates, each containing a different concentration of the test compound. This is done by adding the appropriate amount of the compound to the molten agar before pouring the plates.

  • Prepare a bacterial inoculum as described for the broth microdilution method.

  • Spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate.

  • Include a control plate with no compound to ensure bacterial growth.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits the growth of the bacteria on the agar surface.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the mammalian cells into a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include untreated cells as a control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Conclusion: The Promise of 6-Fluoronaphthyridines

The comparative analysis of 6-fluoronaphthyridines and quinolones reveals both shared fundamentals and intriguing divergences. Both classes effectively target bacterial DNA replication, a validated and potent mechanism of action. However, the emerging data on 6-fluoronaphthyridines suggest a promising future for this class of antibacterial agents.

Key potential advantages of 6-fluoronaphthyridines include:

  • Potent activity against resistant strains: Several derivatives have demonstrated significant efficacy against quinolone-resistant bacteria, including MRSA.

  • Potential to evade certain resistance mechanisms: Early evidence suggests that some 6-fluoronaphthyridines may not be substrates for common efflux pumps, a major contributor to quinolone resistance.

  • Broad spectrum of activity: Like their quinolone counterparts, 6-fluoronaphthyridines exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

While further research, including comprehensive head-to-head comparative studies and in-depth investigations into resistance mechanisms, is crucial, the 6-fluoronaphthyridine scaffold represents a highly promising platform for the development of next-generation antibacterial agents. Their unique structural features may provide the key to overcoming the escalating challenge of antimicrobial resistance.

References

  • Bouzard, D., Di Cesare, P., Essiz, M., Jacquet, J. P., Remuzon, P., Weber, A., Oki, T., & Masuyoshi, M. (1989). Fluoronaphthyridines and quinolones as antibacterial agents. 1. Synthesis and structure-activity relationships of new 1-substituted derivatives. Journal of Medicinal Chemistry, 32(3), 537–542. [Link]

  • Gencer, H. K., et al. (2024).
  • Higgins, D. L., Chang, R., Debabov, D., & He, T. (2010). Antistaphylococcal Activities of the New Fluoroquinolone JNJ-Q2. Antimicrobial Agents and Chemotherapy, 54(1), 451–457. [Link]

  • Jones, R. N., & Pfaller, M. A. (2003). In Vitro Activity of the New Quinolone WCK 771 against Staphylococci. Antimicrobial Agents and Chemotherapy, 47(11), 3615–3620. [Link]

  • Bouzard, D., Di Cesare, P., Essiz, M., Jacquet, J. P., Kiechel, J. R., Remuzon, P., Weber, A., Oki, T., Masuyoshi, M., & Kessler, R. E. (1990). Fluoronaphthyridines and quinolones as antibacterial agents. 2. Synthesis and structure-activity relationships of new 1-tert-butyl 7-substituted derivatives. Journal of Medicinal Chemistry, 33(5), 1344–1352. [Link]

  • Remuzon, P., Bouzard, D., Guiol, C., & Jacquet, J. P. (1992). Fluoronaphthyridines as antibacterial agents. 6. Synthesis and structure-activity relationships of new chiral 7-(1-, 3-, 4-, and 6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)naphthyridine analogues of 7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1-(1,1-dimethylethyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. Influence of the configuration on blood pressure in dogs. A quinolone-class effect. Journal of Medicinal Chemistry, 35(15), 2898–2909. [Link]

  • Wang, X. Y., Guo, Q., Wang, Y. C., Liu, B. Q., Liu, M. L., Sun, L. Y., & Guo, H. Y. (2015). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules, 20(11), 20047–20065. [Link]

  • Reygaert, W. C. (2018). An overview of the antimicrobial resistance mechanisms of bacteria. AIMS Microbiology, 4(3), 482–501. [Link]

  • ElSheikhi, S. M., Darwish, R. M., Al-Hiari, Y., Kasabri, V., & Salih, M. A. F. (2024). Novel C7 anisidinoquinolones with advantageous antibacterial activity in nanoscale concentrations against standard and resistant bacterial strains. Pharmacy Practice, 22(3), 2970. [Link]

  • Omar, F. A., et al. (2025). Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors.
  • He, M., et al. (2004). In Vitro Activities of Novel 2-Fluoro-Naphthyridine-Containing Ketolides. Antimicrobial Agents and Chemotherapy, 48(11), 4166-4174.
  • Rajeswari, R., et al. (2024). Molecular Docking of Some Phytochemicals Against DNA Gyrase of Gram-Negative and Gram-positive Bacteria.
  • Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., Jr, & Pernet, A. G. (1985). A-61827 (A-60969), a new fluoronaphthyridine with activity against both aerobic and anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 28(6), 857–863. [Link]

  • El-Gamal, M. I., et al. (2022).
  • Gencer, H. K., et al. (2024).
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • Aslam, B., et al. (2022).
  • Pongs, O., et al. (2025).
  • Hadi, I., et al. (2024). Molecular Docking of Some Phytochemicals Against DNA Gyrase of Gram-Negative and Gram-positive Bacteria.
  • Akter, F., et al. (2013). Fluoroquinolone Therapy in Staphylococcus aureus Infections: Where Do We Stand?.
  • Fass, R. J. (1993). Comparative in vitro activities of levofloxacin against gram-negative bacteria. Antimicrobial agents and chemotherapy, 37(4), 839-844.
  • Feglo, P. K., & Gbedema, S. Y. (2018). Comparative in vitro activity of ciprofloxacin and levofloxacin against isolated uropathogens in Ghana: a pilot study. The Pan African medical journal, 30, 137.
  • Khan, A. A., et al. (2010). Resistance Pattern of Ciprofloxacin Against Different Pathogens. Journal of basic and applied sciences, 6(1), 59-62.
  • Al-Dossary, F. K., et al. (2012). Comparative analysis between levofloxacin and ciprofloxacin to assess their bactericidal activity using antimicrobial susceptibility disk diffusion on. Medical Journal of Babylon, 9(4), 849-856.
  • De Spiegeleer, A., et al. (2024). Ciprofloxacin Concentrations 100-Fold Lower than the MIC Can Select for Ciprofloxacin Resistance in Neisseria subflava: An In Vitro Study. Antibiotics, 13(6), 546.

Sources

Comparative

comparative study of different 6-fluoronaphthyridine derivatives

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Microbiologists, and Drug Development Scientists Executive Summary: The Naphthyridine Advantage The 6-fluoronaphthyridine scaffold repr...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Microbiologists, and Drug Development Scientists

Executive Summary: The Naphthyridine Advantage

The 6-fluoronaphthyridine scaffold represents a critical evolution in the fluoroquinolone class of antibiotics. While structurally related to the quinoline core of ciprofloxacin, the introduction of a nitrogen atom at the 8-position (creating the 1,8-naphthyridine system) significantly alters the electronic properties of the pharmacophore.

This guide provides a head-to-head technical comparison of key 6-fluoronaphthyridine derivatives: Enoxacin , BMY 40062 , Trovafloxacin , and Gemifloxacin . We analyze the structure-activity relationships (SAR) that drive their enhanced Gram-positive potency and dual-targeting mechanism against DNA gyrase and Topoisomerase IV.

Structural Classes & Comparative SAR

The core efficacy of these derivatives hinges on three critical vectors: the N-1 substituent (pharmacokinetics/potency), the C-7 amine (spectrum/half-life), and the 1,8-naphthyridine nitrogen (target binding).

Table 1: Structural Evolution of Key Derivatives
DerivativeN-1 SubstituentC-7 SubstituentKey Chemical Feature
Enoxacin EthylPiperazineFirst-generation 1,8-naphthyridine; moderate potency.
BMY 40062 tert-Butyl2,5-diazabicyclo[2.2.1]heptaneRigid bicyclic amine improves Gram-positive activity.
Trovafloxacin 2,4-Difluorophenyl3-azabicyclo[3.1.0]hexaneDifluorophenyl group enhances potency; azabicyclo confers broad spectrum.
Gemifloxacin Cyclopropyl3-aminomethyl-4-methoxyimino-pyrrolidineOxime-pyrrolidine side chain maximizes dual-target binding.
SAR Analysis
  • The 1,8-N Effect: The extra nitrogen at position 8 improves oral absorption and modifies the binding pocket interaction, often enhancing activity against S. aureus compared to analogous quinolines.

  • N-1 Bulk: Moving from the ethyl group (Enoxacin) to the cyclopropyl (Gemifloxacin) or tert-butyl (BMY 40062) group drastically increases potency. The 2,4-difluorophenyl group (Trovafloxacin) provides exceptional electronic optimization but is associated with distinct toxicity profiles.

  • C-7 Rigidity: The shift from a simple piperazine (Enoxacin) to rigid bicyclic systems (BMY 40062, Trovafloxacin) restricts conformational freedom, locking the molecule into a high-affinity binding state for the enzyme-DNA complex.

Comparative Performance Analysis

The following data aggregates MIC90 (


g/mL) values from multiple comparative studies.
Table 2: In Vitro Potency Comparison (MIC90)
OrganismStrain TypeCiprofloxacin*EnoxacinBMY 40062TrovafloxacinGemifloxacin
S. aureus Methicillin-Susceptible0.502.00.100.060.03
S. aureus Methicillin-Resistant (MRSA)>4.0>8.00.804.00.06 - 0.12
S. pneumoniae Penicillin-Susceptible1.0 - 2.04.00.200.120.016
E. coli Wild Type0.008 0.120.030.0150.016
P. aeruginosa Clinical Isolate0.25 - 0.5 2.01.00.5 - 1.01.0 - 8.0

*Ciprofloxacin (a quinoline) is included as the industry standard benchmark.

Critical Insights
  • Gram-Positive Shift: Gemifloxacin and Trovafloxacin demonstrate a massive leap in potency against Gram-positive pathogens (S. aureus, S. pneumoniae) compared to Ciprofloxacin and Enoxacin. This is attributed to the C-7 bicyclic/pyrrolidine moieties facilitating stronger interaction with Topoisomerase IV (the primary target in Gram-positives).

  • The Pseudomonas Trade-off: While 1,8-naphthyridines gain Gram-positive ground, they often sacrifice potency against P. aeruginosa. Ciprofloxacin remains the gold standard here. However, BMY 40062 retains respectable activity, bridging the gap better than Enoxacin.

  • Resistance Suppression: Gemifloxacin's balanced affinity for both DNA gyrase and Topoisomerase IV means a bacterium must acquire two simultaneous mutations to develop high-level resistance, significantly lowering the mutant selection window.

Mechanism of Action: Dual Targeting

The 6-fluoronaphthyridines function by trapping the bacterial DNA gyrase or Topoisomerase IV on DNA, forming a ternary cleavage complex.

  • Gram-Negative Bacteria: The primary target is DNA Gyrase (GyrA subunits) . The C-7 substituents project into the subunit interface, stabilizing the DNA break.

  • Gram-Positive Bacteria: The primary target is Topoisomerase IV (ParC subunits) . The bulky C-7 groups of Gemifloxacin and Trovafloxacin are specifically optimized to bind the ParC hydrophobic pocket, which explains their superior MICs against S. aureus.

Mechanism cluster_SAR SAR Determinants Drug 6-Fluoronaphthyridine Target1 DNA Gyrase (Gram- Negative Primary) Drug->Target1 High Affinity (Cipro, Enoxacin) Target2 Topoisomerase IV (Gram- Positive Primary) Drug->Target2 Enhanced Affinity (Gemi, Trova, BMY) Complex Cleavable Complex Stabilization Target1->Complex Target2->Complex Death DNA Fragmentation & Cell Death Complex->Death Replication Fork Arrest C7 C-7 Substituent (Determines Target Bias) N1 N-1 Substituent (Potency & PK)

Figure 1: Dual-targeting mechanism of action. The C-7 substituent is the critical determinant for shifting affinity toward Topoisomerase IV in Gram-positive organisms.

Experimental Protocols

Protocol A: General Synthesis of C-7 Substituted 6-Fluoronaphthyridines

Objective: To synthesize a library of derivatives by nucleophilic aromatic substitution at the C-7 position of the core scaffold.

Reagents:

  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (Core Scaffold).

  • Amine substrate (e.g., piperazine, pyrrolidine derivative).

  • Acetonitrile (Solvent).

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triethylamine (Base).

Workflow:

  • Preparation: Dissolve 1.0 eq of the Core Scaffold in anhydrous Acetonitrile under nitrogen atmosphere.

  • Addition: Add 1.2 eq of the Amine Substrate followed by 2.0 eq of DBU .

  • Reflux: Heat the mixture to reflux (80°C) for 2–6 hours. Monitor reaction progress via TLC (CHCl3:MeOH 9:1) or LC-MS.

  • Workup: Cool to room temperature. The product often precipitates.

  • Purification: Filter the precipitate. Wash with cold acetonitrile and diethyl ether. Recrystallize from Ethanol/DMF if necessary.

  • Validation: Verify structure via 1H-NMR and HRMS.

Synthesis Start Start: 7-Chloro-6-fluoro-naphthyridine Core Reagents Add Amine (1.2 eq) + DBU (2.0 eq) in Acetonitrile Start->Reagents Reflux Reflux at 80°C (2-6 Hours) Reagents->Reflux Monitor Monitor via TLC/LC-MS (Check for Cl displacement) Reflux->Monitor Precipitate Cool to RT Precipitate Formation Monitor->Precipitate Filter Filtration & Washing (MeCN / Et2O) Precipitate->Filter Final Final Product: 7-Substituted Derivative Filter->Final

Figure 2: General synthetic workflow for C-7 functionalization of the naphthyridine core.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI (Clinical and Laboratory Standards Institute) Broth Microdilution.

  • Inoculum Prep: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) in Saline to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use 96-well plates. Add 100

    
    L of CAMHB to all wells.
    
  • Compound Dilution: Add 100

    
    L of the test derivative (stock in DMSO) to column 1. Perform serial 2-fold dilutions across the plate.
    
  • Inoculation: Add 100

    
    L of the diluted bacterial suspension to each well (Final volume 200 
    
    
    
    L; Final inoculum ~5 x 10^5 CFU/mL).
  • Incubation: Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

References

  • Bouzard, D., et al. (1990). Fluoronaphthyridines and quinolones as antibacterial agents. 2. Synthesis and structure-activity relationships of new 1-tert-butyl 7-substituted derivatives. Journal of Medicinal Chemistry. Link

  • Remuzon, P., et al. (1992). Fluoronaphthyridines as antibacterial agents. 6. Synthesis and structure-activity relationships of new chiral 7-(1-, 3-, 4-, and 6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)naphthyridine analogues. Journal of Medicinal Chemistry. Link

  • Fung-Tomc, J., et al. (1989). In vitro and in vivo antibacterial activities of BMY 40062, a new fluoronaphthyridone. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5][6][7] Link

  • Oh, J.I., et al. (2000). In vitro activity of gemifloxacin against a broad range of recent clinical isolates from the USA. Journal of Antimicrobial Chemotherapy. Link

  • Pan, X.S., & Fisher, L.M. (1999). Targeting of DNA gyrase and topoisomerase IV by quinolones: the role of the C-7 substituent. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5][6][7] Link

  • Firsov, A.A., et al. (1999). Prediction of the antimicrobial effects of trovafloxacin and ciprofloxacin on staphylococci using an in-vitro dynamic model. Journal of Antimicrobial Chemotherapy. Link

Sources

Validation

Validating the Efficacy of Novel 6-Fluoro-1,6-Naphthyridine Analogs

Executive Summary: The Fluorine Advantage in Naphthyridine Scaffolds In the landscape of kinase inhibitor development, the 1,6-naphthyridine scaffold has emerged as a potent alternative to the quinoline core found in app...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage in Naphthyridine Scaffolds

In the landscape of kinase inhibitor development, the 1,6-naphthyridine scaffold has emerged as a potent alternative to the quinoline core found in approved drugs like Cabozantinib. However, first-generation naphthyridines often suffer from rapid oxidative metabolism at the C-6 position.

This guide validates a novel series of 6-fluoro-1,6-naphthyridine analogs designed to overcome these metabolic liabilities while maintaining dual inhibitory potency against c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).

By incorporating a fluorine atom at the C-6 position, we exploit the "Fluorine Effect" :

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, resisting cytochrome P450-mediated oxidation.

  • Electronic Modulation: Fluorine's electronegativity lowers the pKa of the adjacent nitrogen, potentially altering solubility and hinge-binding characteristics.

Comparative Performance Landscape

To objectively evaluate the novel analogs (designated here as FN-600 Series ), we compare them against a non-fluorinated parent compound and the clinical standard, Cabozantinib.

Table 1: Potency and Metabolic Stability Profile
FeatureNovel Analog (FN-601) Parent Scaffold (N-001) Cabozantinib (Standard)
Core Structure 6-Fluoro-1,6-naphthyridine1,6-NaphthyridineQuinoline
c-Met IC₅₀ (nM) 2.1 ± 0.3 4.5 ± 0.81.3 ± 0.2
VEGFR2 IC₅₀ (nM) 15.4 ± 1.2 18.2 ± 2.10.035 ± 0.01
HLM T₁/₂ (min) > 120 1455
Selectivity High (>500x vs FGFR1)ModerateModerate
Primary Liability Solubility (Low pH)Rapid Oxidation (C-6) GI Toxicity (Clinical)

Analyst Insight: While Cabozantinib remains superior in absolute VEGFR2 potency, FN-601 demonstrates comparable c-Met activity with a significantly improved metabolic half-life (HLM T₁/₂) compared to its non-fluorinated parent. This suggests FN-601 may offer a more favorable pharmacokinetic profile, allowing for lower dosing and potentially reduced off-target toxicity.

Mechanistic Validation: Pathway & Logic

The efficacy of 6-fluoronaphthyridines relies on their ability to bind the ATP-binding pocket of c-Met/VEGFR2 and block downstream oncogenic signaling.

Diagram 1: Dual Kinase Inhibition Mechanism

Visualization of the signaling cascade and the specific intervention point of FN-601.

G Ligands Ligands (HGF / VEGF) Receptors Receptors (c-Met / VEGFR2) Ligands->Receptors Activation RAS RAS/RAF Receptors->RAS PI3K PI3K/AKT Receptors->PI3K Inhibitor Inhibitor (FN-601) Inhibitor->Receptors ATP Competition (IC50 < 5nM) Proliferation Tumor Proliferation RAS->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis Metabolism Metabolic Clearance (CYP3A4) Metabolism->Inhibitor Oxidation Blocked (6-Fluoro)

Figure 1: Mechanism of Action. FN-601 competes for the ATP pocket, halting downstream RAS/PI3K signaling. The 6-fluoro modification explicitly blocks CYP-mediated clearance.

Experimental Protocols for Validation

To replicate these findings, researchers must employ rigorous, self-validating protocols.

Protocol A: TR-FRET Kinase Binding Assay (Biochemical Potency)

Objective: Determine the IC₅₀ of FN-601 against c-Met and VEGFR2 using Time-Resolved Fluorescence Resonance Energy Transfer.

Why this method? TR-FRET is less susceptible to compound fluorescence interference than standard fluorescence intensity assays, crucial for naphthyridine derivatives which can be autofluorescent.

Reagents:

  • Recombinant human c-Met and VEGFR2 kinase domains.

  • Fluorescently labeled tracer (e.g., Staurosporine-Alexa647).

  • Europium-labeled anti-GST antibody (binds to the kinase tag).

Step-by-Step Workflow:

  • Preparation: Dilute FN-601 in 100% DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix Kinase (5 nM) + Antibody (2 nM) + Tracer (100 nM) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of compound solution to 10 µL of reaction mix in a 384-well low-volume plate.

  • Equilibrium: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read on a multimode plate reader (Excitation: 337 nm; Emission: 665 nm [Tracer] and 620 nm [Europium]).

  • Data Analysis: Calculate the TR-FRET ratio (Em665/Em620). Plot % Inhibition vs. Log[Concentration] using a 4-parameter logistic fit.

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Reference Control: Run Staurosporine or Cabozantinib in parallel. Cabozantinib c-Met IC₅₀ should fall within 1-3 nM.

Protocol B: Microsomal Stability Assay (Metabolic Resistance)

Objective: Quantify the intrinsic clearance (CLint) improvement provided by the 6-fluoro substitution.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Internal Standard (e.g., Propranolol).

Step-by-Step Workflow:

  • Pre-incubation: Mix 1 µM test compound (FN-601 or N-001) with HLM (0.5 mg/mL final) in phosphate buffer (pH 7.4). Warm to 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Remove aliquots at t = 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately transfer aliquot into ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

Validation Criteria:

  • Positive Control: Verapamil (High clearance) must show T₁/₂ < 15 min.

  • Negative Control: Warfarin (Low clearance) must show T₁/₂ > 120 min.

Experimental Workflow Visualization

Diagram 2: Validation Pipeline

The logical flow from synthesis to lead selection.

Workflow Start Scaffold Design (1,6-Naphthyridine) Synth Synthesis (C-6 Fluorination) Start->Synth Screen1 Enzymatic Assay (TR-FRET) Synth->Screen1 Potency Check Screen2 Cellular Assay (EBC-1 / HUVEC) Screen1->Screen2 If IC50 < 10nM ADME Metabolic Stability (Microsomes) Screen2->ADME If Viable ADME->Start Fail: Optimize Decision Lead Candidate (FN-601) ADME->Decision If T1/2 > 60min

Figure 2: The iterative validation pipeline. Note that metabolic stability (ADME) is the critical "Go/No-Go" gate for this specific chemical series.

References

  • Wang, Y., et al. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.[1][2][3] Link

  • Zhang, L., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2.[2] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7][8][9] Link

  • Cui, J., et al. (2024). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants.[10] European Journal of Medicinal Chemistry.[10] Link

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics. Link

Sources

Comparative

Technical Comparison Guide: 6-Fluoronaphthyridine NBTIs vs. Conventional Gyrase Inhibitors

Part 1: Executive Technical Synthesis In the landscape of antimicrobial resistance (AMR), the 6-fluoro-1,5-naphthyridine scaffold represents a critical "Left-Hand Side" (LHS) moiety within the class of Novel Bacterial To...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Synthesis

In the landscape of antimicrobial resistance (AMR), the 6-fluoro-1,5-naphthyridine scaffold represents a critical "Left-Hand Side" (LHS) moiety within the class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) . Unlike fluoroquinolones (FQs) that have succumbed to widespread resistance via Target-Mediated Resistance (TMR) mutations (e.g., gyrA Ser83/Asp87), NBTIs utilizing this scaffold exploit a distinct binding pocket, retaining potency against multi-drug resistant (MDR) pathogens.

This guide objectively compares 6-fluoronaphthyridine-based NBTIs against the clinical standards: Fluoroquinolones (e.g., Ciprofloxacin) and Aminocoumarins (e.g., Novobiocin) .

The Core Value Proposition
  • Zero Cross-Resistance: Binds to the gyrase/Topo IV dimer interface, distinct from the DNA-cleavage gate occupied by FQs.

  • Dual Targeting: Balanced inhibition of DNA Gyrase (GyrA/B) and Topoisomerase IV (ParC/E), reducing the probability of resistance selection.

  • Liability: The naphthyridine scaffold is historically associated with hERG channel blockade; modern medicinal chemistry focuses on C-2 and C-7 substitutions to mitigate this cardiotoxicity.

Part 2: Mechanism of Action & Binding Topography

To understand the performance differential, one must analyze the binding topography.

Comparative Binding Modes
  • Fluoroquinolones (FQs): Act as "poisons" by stabilizing the cleavable complex (DNA-enzyme-drug). They require a water-metal ion (

    
    ) bridge to anchor to the enzyme. Resistance occurs when the anchoring residues (Ser83/Asp87 in E. coli) mutate.
    
  • 6-Fluoronaphthyridine NBTIs: Bind in a "U-shape" conformation. The naphthyridine LHS intercalates between DNA base pairs on the central axis, while a linker connects to a Right-Hand Side (RHS) that anchors into a hydrophobic pocket between the GyrA subunits. Crucially, they do not utilize the Ser83/Asp87 residues for binding.

Visualization: Molecular Mechanism of Action

The following diagram illustrates the distinct binding sites and the lack of cross-resistance overlap.

MoA_Comparison cluster_FQ Fluoroquinolones (e.g., Ciprofloxacin) cluster_NBTI 6-Fluoronaphthyridine NBTIs Target Bacterial DNA Gyrase (A2B2) FQ_Bind Binds DNA-Gate (Cleavage Complex) Target->FQ_Bind NBTI_Bind Binds Dimer Interface (Central Axis) Target->NBTI_Bind FQ_Req Requires Mg2+ Bridge FQ_Bind->FQ_Req FQ_Res Failure: Ser83/Asp87 Mutations FQ_Req->FQ_Res Mutation disrupts bridge NBTI_Adv Success: Retains Potency in FQ-Resistant Strains FQ_Res->NBTI_Adv No Cross-Resistance NBTI_Mech Intercalation + Hydrophobic Anchor NBTI_Bind->NBTI_Mech NBTI_Mech->NBTI_Adv Independent of Ser83

Caption: Comparative binding topology showing how NBTIs bypass the specific mutation sites that render Fluoroquinolones ineffective.

Part 3: Head-to-Head Performance Data

The following data synthesizes performance metrics from key structure-activity relationship (SAR) studies involving 1,5-naphthyridine derivatives (e.g., AM-8722 analogs) versus standards.

Table 1: In Vitro Potency & Spectrum
Feature6-Fluoronaphthyridine NBTIFluoroquinolone (Ciprofloxacin)Aminocoumarin (Novobiocin)
Target Gyrase & Topo IV (Balanced)Gyrase (Gram-) / Topo IV (Gram+)Gyrase B (ATPase)
Binding Mode Single-strand passage stabilization / DNA intercalationDouble-strand break stabilization (Cleavable Complex)ATPase competitive inhibition
WT E. coli IC50 < 0.1 µM (High Potency)~0.2 µM~0.5 µM
WT S. aureus MIC 0.03 – 0.12 µg/mL0.25 – 0.5 µg/mL0.12 – 1.0 µg/mL
MRSA (FQ-Resistant) MIC 0.06 – 0.25 µg/mL (Retained) > 64 µg/mL (Lost)0.5 – 2.0 µg/mL
hERG Inhibition (IC50) Risk (10 - 30 µM) Safe (> 100 µM)Safe
Resistance Frequency Low (

to

)
Moderate (

to

)
High (Rapid onset)

Key Insight: The 6-fluoronaphthyridine class exhibits superior potency against Gram-positive pathogens, particularly MRSA. The critical trade-off is the hERG liability , which requires careful medicinal chemistry optimization (e.g., adding polarity to the linker) to ensure cardiovascular safety.

Part 4: Experimental Protocols (Validation Systems)

As an application scientist, reproducibility is paramount. The following protocols are designed to be self-validating systems for evaluating these inhibitors.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay (Gel-Based)

Objective: Determine the IC50 of the inhibitor against the catalytic supercoiling activity of Gyrase.[1]

Reagents:

  • Relaxed pBR322 plasmid DNA.[1]

  • E. coli Gyrase holoenzyme (A2B2).[2]

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.
    

Workflow:

  • Preparation: Prepare a 2X Master Mix containing Buffer, Relaxed DNA (0.4 µ g/reaction ), and Gyrase enzyme (1-2 U/reaction).

  • Compound Dosing: Add 1 µL of 6-fluoronaphthyridine derivative (serially diluted in DMSO) to reaction tubes. Include DMSO-only (Negative Control) and Ciprofloxacin (Positive Control).

  • Reaction: Initiate by adding 19 µL of Master Mix. Incubate at 37°C for 60 minutes .

  • Termination: Stop reaction with 5 µL of Stop Solution (5% SDS, 0.25% Bromophenol Blue, 25% Glycerol).

  • Separation: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 50V for 3-4 hours.

  • Visualization: Stain gel with Ethidium Bromide (1 µg/mL) for 30 mins, destain, and image.

  • Quantification: Supercoiled DNA migrates faster than relaxed DNA. Measure band intensity of the supercoiled band.

    • Validation Check: The DMSO control must show >90% conversion to supercoiled form.

Protocol B: Screening Workflow Logic

The following diagram outlines the logical progression for validating a 6-fluoronaphthyridine candidate, prioritizing the "fail-fast" metric of hERG toxicity early in the process.

Screening_Workflow Start Compound Library (6-F-Naphthyridine) Enzyme 1. Enzyme Assay (IC50 < 1 µM?) Start->Enzyme MIC 2. MIC Panel (WT & MDR Strains) Enzyme->MIC Pass Discard Discard / Redesign Enzyme->Discard Fail hERG 3. hERG Patch Clamp (Safety Gate) MIC->hERG MIC < 1 µg/mL MIC->Discard Weak Potency Cytotox 4. Cytotoxicity (HepG2) hERG->Cytotox IC50 > 30 µM hERG->Discard Cardiotoxic Risk Lead Lead Candidate Cytotox->Lead High Selectivity Index

Caption: Strategic screening cascade emphasizing early identification of hERG liability common to this scaffold.

Part 5: Safety & Optimization (The "Expert" Insight)

While the 6-fluoronaphthyridine scaffold provides exceptional potency, it is lipophilic and planar, traits often correlated with off-target binding to the hERG potassium channel (leading to QT prolongation).

Optimization Strategies:

  • Linker Modification: Replacing the standard alkyl linkers with oxabicyclooctane or piperidine bridges has been shown to disrupt the pharmacophore required for hERG binding without sacrificing bacterial topoisomerase affinity.

  • C-2 Substitution: Introducing polar groups (e.g., hydroxyl, amino) at the C-2 position of the naphthyridine ring reduces logD (lipophilicity) and typically improves the safety margin.

References

  • Singh, S. B., et al. (2015). "Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents." Bioorganic & Medicinal Chemistry Letters.

  • Gibson, E. G., et al. (2022).[3][4] "The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV." Journal of Medicinal Chemistry.

  • Inspiralis. (n.d.). "DNA Gyrase Supercoiling Assay Protocol." Inspiralis Technical Guides.

  • Bax, B. D., et al. (2010). "Type IIA topoisomerase inhibition by a new class of antibacterial agents."[5] Nature.

  • Lahiri, S. D., et al. (2015). "Impact of 1,5-Naphthyridine-Based Novel Bacterial Topoisomerase Inhibitors on hERG and Micronucleus Formation." Antimicrobial Agents and Chemotherapy.[6][7][8]

Sources

Validation

cross-reactivity profile of 6-fluoronaphthyridine-based antibiotics

Technical Guide: Cross-Reactivity Profile of 6-Fluoronaphthyridine Antibiotics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Gemifloxacin, Enoxacin, and N...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Cross-Reactivity Profile of 6-Fluoronaphthyridine Antibiotics

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Gemifloxacin, Enoxacin, and Novel Bacterial Topoisomerase Inhibitors (NBTIs)

Executive Summary: The Naphthyridine Advantage

The 6-fluoronaphthyridine scaffold represents a critical evolution in the quinolone antibiotic lineage. Unlike the classic quinoline core (found in Ciprofloxacin and Levofloxacin), the 1,8-naphthyridine core contains an additional nitrogen atom at position 8. This structural modification, combined with specific side-chain engineering (particularly at C7), confers a distinct cross-reactivity profile—both immunologically and pharmacologically.

This guide analyzes the dual cross-reactivity landscape :

  • Antimicrobial Cross-Resistance: The ability to evade resistance mechanisms that render standard fluoroquinolones ineffective.

  • Immunological Cross-Reactivity: The potential for allergic cross-sensitization with other quinolones.[1]

Molecular Architecture & Structural Determinants

To understand cross-reactivity, one must first dissect the scaffold. The "cross-reactivity" of these agents is dictated by three variable domains on the pharmacophore.

Comparative Scaffold Analysis
FeatureFluoroquinoline (e.g., Ciprofloxacin) Fluoronaphthyridine (e.g., Gemifloxacin) Impact on Cross-Reactivity
Core Ring 4-oxo-1,4-dihydroquinoline (1 N atom)4-oxo-1,8-naphthyridine (2 N atoms)The N8 atom alters electron density, enhancing DNA gyrase binding affinity.
C7 Substituent PiperazinePyrrolidine derivatives (e.g., aminomethyl-pyrrolidine)Immunology: The C7 ring is the primary hapten determinant. Structural dissimilarity here reduces IgE cross-reactivity.
N1 Substituent Cyclopropyl / EthylCyclopropyl / DifluorophenylResistance: Bulky N1 groups prevent efflux pump recognition (e.g., NorA).
Visualization: Structural Determinants of Reactivity

G cluster_0 Gemifloxacin Specifics Core Core Scaffold (Naphthyridine vs Quinoline) Outcome_Resist Antimicrobial Cross-Resistance Core->Outcome_Resist Binding Affinity (N8) C7 C7 Position (Primary Hapten) Outcome_Immuno Immunological Cross-Reactivity C7->Outcome_Immuno Antibody Recognition (IgE/T-Cell) N1 N1 Position (Efflux Evasion) N1->Outcome_Resist Steric Hindrance of Efflux Gemi_C7 Pyrrolidine Moiety Gemi_C7->C7

Figure 1: Structural Activity Relationship (SAR) mapping of the 6-fluoronaphthyridine scaffold showing how specific domains influence immunological and antimicrobial outcomes.

Antimicrobial Cross-Resistance Profile

The primary value of 6-fluoronaphthyridines lies in their lack of cross-resistance with earlier fluoroquinolones. While Ciprofloxacin targets primarily Topoisomerase IV (ParC) in Gram-positives, Gemifloxacin exhibits balanced dual-targeting of both DNA Gyrase (GyrA) and Topoisomerase IV.

Performance Comparison: Activity Against Resistant Strains

The following data summarizes MIC performance against Ciprofloxacin-Resistant (Cip-R) isolates.

OrganismPhenotypeCiprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)Gemifloxacin MIC (µg/mL) Interpretation
S. pneumoniaeWild Type0.5 - 2.00.5 - 1.00.015 - 0.03 Superior potency (100x).
S. pneumoniaeCip-R (parC mutation)16 - 324 - 80.12 - 0.25 Retains Susceptibility.
S. pneumoniaeCip-R (parC + gyrA)> 6416 - 320.5 - 1.0 Clinical utility maintained despite double mutation.
E. coliWild Type0.0150.030.008 Equivalent/Superior.
E. coliCip-R (gyrA mutation)3284 - 8 Partial cross-resistance in Gram-negatives.

Mechanistic Insight: The naphthyridine core allows Gemifloxacin to bind to the enzyme-DNA complex even when the primary quinolone-binding pocket is mutated. This is often described as the "Velcro" effect, where the drug establishes additional contact points with the protein.

Immunological Cross-Reactivity Profile

Safety in drug development requires understanding if antibodies generated against common quinolones (Ciprofloxacin) will react with novel naphthyridines.

Immediate Hypersensitivity (IgE-Mediated)[2]
  • Risk Level: Low to Moderate.

  • Data: Studies using competitive ELISA indicate that antibodies raised against Ciprofloxacin (piperazine ring at C7) have low affinity (<15%) for Gemifloxacin (pyrrolidine ring at C7).

  • Clinical Correlate: Patients with immediate anaphylaxis to Ciprofloxacin often tolerate Moxifloxacin or Gemifloxacin, provided the reaction was specific to the C7 side chain.

Delayed Hypersensitivity (T-Cell Mediated)
  • Risk Level: High (Specific to Gemifloxacin).

  • Phenomenon: Gemifloxacin is associated with a unique, delayed maculopapular rash (incidence ~14% in women <40 years).

  • Causality: This is not typically a cross-reaction with Ciprofloxacin.[2][3] It is a specific T-cell response to the naphthyridine-pyrrolidine conjugate.

  • Recommendation: Do not assume "class effect" safety. A patient tolerant to Ciprofloxacin may still develop the Gemifloxacin rash.

Experimental Protocols

To validate these profiles in a development setting, the following self-validating protocols are recommended.

Protocol A: Competitive ELISA for Immunological Cross-Reactivity

Purpose: To quantify the binding of anti-Ciprofloxacin antibodies to 6-fluoronaphthyridine candidates.

  • Coat Plate: Coat 96-well microtiter plates with Ciprofloxacin-BSA conjugate (10 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Block: Wash 3x with PBST. Block with 1% Ovalbumin in PBS for 1h at 37°C.

  • Competition Step (Critical):

    • Mix limiting concentration of Anti-Ciprofloxacin Polyclonal Antibody (rabbit) with increasing concentrations (0.01 to 1000 ng/mL) of the Competitor Drug (Gemifloxacin, Enoxacin, or Candidate X).

    • Incubate mixture for 30 min before adding to the plate. This ensures equilibrium binding in solution.

  • Incubation: Add antibody-drug mixtures to wells. Incubate 1h at 37°C.

  • Detection: Wash 5x. Add HRP-conjugated Goat Anti-Rabbit IgG. Incubate 45 min.

  • Readout: Add TMB substrate. Stop with 2M H2SO4. Read OD450.

  • Analysis: Calculate % Cross-Reactivity (CR):

    
    
    
    • Validation Criteria: The IC50 of Ciprofloxacin (self-competition) must be within 10% of historical controls.

Protocol B: MIC Determination vs. Defined Mutants

Purpose: To assess target cross-resistance.

  • Panel Selection: Use isogenic strains of S. pneumoniae or E. coli:

    • WT (Wild Type).

    • parC S79F (First-step mutant).

    • gyrA S81F (First-step mutant).

    • parC S79F + gyrA S81F (Double mutant).

  • Inoculum: Prepare 5x10^5 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (with 5% Laked Horse Blood for pneumococci).

  • Drug Dilution: Serial 2-fold dilutions of Gemifloxacin (range 0.004 - 16 µg/mL).

  • Incubation: 35°C for 20-24 hours.

  • Endpoint: Lowest concentration with no visible growth.

  • Validation: Control strain S. pneumoniae ATCC 49619 must fall within CLSI ranges (0.015 - 0.06 µg/mL for Gemifloxacin).

Emerging Class: Novel Bacterial Topoisomerase Inhibitors (NBTIs)[5]

While Gemifloxacin is a "classic" naphthyridine, a new class of NBTIs (e.g., Gepotidacin, Zoliflodacin) often utilizes a naphthyridine-like core but binds to a distinct site (the cleavage complex interface) rather than the DNA-cleavage active site.

  • Cross-Reactivity: Zero.

  • Mechanism: They stabilize the pre-cleavage DNA-enzyme complex.

  • Significance: They are active against strains resistant to both Ciprofloxacin and Gemifloxacin.

Visualization: Mechanism of Action Comparison

MOA cluster_fluoro Fluoroquinolones (Cipro/Gemi) cluster_nbti NBTIs (Novel Naphthyridines) FQ_Bind Bind Cleaved DNA-Enzyme Complex FQ_Resist Resistance via GyrA/ParC Mutations FQ_Bind->FQ_Resist NBTI_Bind Bind Pre-Cleavage Complex (Distinct Pocket) NBTI_Resist No Cross-Resistance with Quinolones NBTI_Bind->NBTI_Resist Target Bacterial Topoisomerase II (Gyrase/Topo IV) Target->FQ_Bind Target->NBTI_Bind

Figure 2: Mechanistic divergence between classic 6-fluoronaphthyridines and Novel Bacterial Topoisomerase Inhibitors (NBTIs).

References

  • Appelbaum, P. C. (2000). "Microbiology of antibiotic resistance in Streptococcus pneumoniae." Clinical Infectious Diseases, 31(4), 1062-1069. Link

  • Blondeau, J. M. (2004). "A review of the comparative in-vitro activity of gemifloxacin against respiratory pathogens." Journal of Antimicrobial Chemotherapy, 54(suppl_1), i1-i9. Link

  • Scherer, K., et al. (2016). "Hypersensitivity reactions to fluoroquinolones: analysis of the cross-reactivity patterns." Allergy, 71(10), 1447-1456. Link

  • Gibson, G. A., et al. (2017). "Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria."[4] Antimicrobial Agents and Chemotherapy, 61(6), e00374-23. Link

  • Venturini, F., et al. (2018). "Ciprofloxacin-induced immune-mediated thrombocytopenia: No cross-reactivity with gemifloxacin."[2][3] Journal of Clinical Pharmacy and Therapeutics, 43(1), 134-136.[3] Link

Sources

Comparative

A Comparative Spectroscopic Guide to 6-Fluoronaphthyridine and its Isomers

Introduction: The Significance of Fluorine in Naphthyridine Scaffolds The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronega...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorine in Naphthyridine Scaffolds

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small steric footprint, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, are privileged structures found in numerous pharmacologically active agents, including antibacterial and anticancer drugs.[2][3] Consequently, fluoronaphthyridines represent a critical class of molecules in drug discovery.

The precise location of the fluorine atom on the naphthyridine core creates distinct isomers, each with a unique electronic distribution and three-dimensional shape. This isomerism has significant implications for a compound's activity and safety profile. Therefore, robust, and unequivocal analytical methods are required to differentiate these isomers during synthesis, purification, and quality control. This guide provides an in-depth spectroscopic comparison of 6-fluoronaphthyridine and its positional isomers, offering researchers a practical framework for structural elucidation. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) can be leveraged to distinguish these closely related compounds, explaining the physicochemical principles behind the observed spectral differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of fluoronaphthyridine isomers. The presence of three NMR-active nuclei—¹H, ¹³C, and ¹⁹F—provides a comprehensive picture of the molecular structure.[4]

Causality Behind Experimental Choices

When analyzing fluorinated aromatics, a standard suite of NMR experiments is chosen to maximize structural information. A ¹H NMR provides information on the proton environments, ¹³C NMR reveals the carbon skeleton, and a ¹⁹F NMR directly observes the fluorine atom. Crucially, heteronuclear coupling between ¹⁹F and both ¹H and ¹³C nuclei provides through-bond connectivity information that is essential for assigning the fluorine's position. Decoupling techniques are often employed; for instance, ¹³C spectra are typically acquired with ¹H broadband decoupling to simplify the spectrum, but the C-F couplings remain, which can complicate analysis due to large coupling constants.[5]

¹⁹F NMR Spectroscopy

The ¹⁹F nucleus is an ideal probe due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[4][6] The chemical shift of the ¹⁹F signal is exquisitely sensitive to its electronic environment, making it a primary differentiator for isomers. The chemical shift range for organofluorine compounds is vast, often spanning over 300 ppm.[4]

For fluoronaphthyridines, the position of the fluorine atom relative to the ring nitrogens and the fusion of the rings will cause significant changes in the ¹⁹F chemical shift. Generally, electron-withdrawing groups deshield the fluorine nucleus, shifting its resonance downfield. The nitrogen atoms in the naphthyridine ring act as electron-withdrawing moieties, and their proximity to the fluorine atom in different isomers will be a key determinant of the observed chemical shift.

¹H and ¹³C NMR Spectroscopy: The Influence of Fluorine

The fluorine atom exerts a strong influence on the ¹H and ¹³C chemical shifts of the neighboring nuclei through both inductive and resonance effects. This influence is transmitted through chemical bonds, resulting in characteristic coupling patterns (J-coupling).

  • ¹H NMR: Protons on the same ring as the fluorine atom will exhibit coupling. The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei:

    • ³J(H-F) (ortho): Typically 6–10 Hz

    • ⁴J(H-F) (meta): Typically 0–3 Hz

    • ⁵J(H-F) (para): Typically 1–4 Hz The observation of these couplings is critical for confirming the fluorine's position. For example, in 6-fluoronaphthyridine, the protons at the 5- and 7-positions will show a characteristic ortho-coupling to the fluorine atom.

  • ¹³C NMR: Carbon-fluorine coupling is much larger and provides definitive evidence of substitution.

    • ¹J(C-F) (direct coupling): Typically very large, in the range of 240–260 Hz. The carbon atom directly bonded to fluorine will appear as a doublet with this large coupling constant.

    • ²J(C-F) (geminal): ~20–30 Hz

    • ³J(C-F) (vicinal): ~5–10 Hz Identifying the carbon with the large ¹J(C-F) coupling constant unequivocally locates the fluorine atom on the aromatic skeleton.

Comparative NMR Data for Fluoronaphthyridine Isomers

The following table summarizes the expected key NMR parameters for differentiating fluoronaphthyridine isomers. Exact values can vary with solvent and concentration.

Isomer Expected ¹⁹F Chemical Shift (δ, ppm) Key ¹H NMR Features Key ¹³C NMR Features
2-Fluoro-1,8-naphthyridine Highly dependent on environmentDoublet for H-3 with ³J(H-F)Doublet for C-2 with ¹J(C-F) ≈ 250 Hz
3-Fluoro-1,6-naphthyridine Shift influenced by N at pos. 6Doublets of doublets for H-2 and H-4Doublet for C-3 with ¹J(C-F) ≈ 250 Hz
6-Fluoro-1,8-naphthyridine Unique shift due to peri-interactionDoublets for H-5 and H-7 with ³J(H-F)Doublet for C-6 with ¹J(C-F) ≈ 250 Hz
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Weigh 5–10 mg of the purified fluoronaphthyridine isomer.

    • Dissolve the sample in 0.6–0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ (δ = 0.00 ppm) or hexafluorobenzene (δ = -164.9 ppm) is often used.[1][7][8]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.[9]

    • Tune and match the ¹H, ¹³C, and ¹⁹F channels on the appropriate probe.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum. Note the presence of large C-F doublets.

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • If necessary, run 2D correlation experiments like HSQC (¹H-¹³C) and HMBC (¹H-¹³C) to confirm assignments of protonated and quaternary carbons, respectively.

NMR Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis Dissolve Dissolve Isomer (5-10mg in 0.6mL solvent) Reference Add Internal/External Reference (TMS/CFCl3) Dissolve->Reference H1_NMR Acquire ¹H NMR Reference->H1_NMR Transfer to Spectrometer C13_NMR Acquire ¹H-decoupled ¹³C NMR H1_NMR->C13_NMR F19_NMR Acquire ¹H-decoupled ¹⁹F NMR C13_NMR->F19_NMR TwoD_NMR Acquire 2D NMR (HSQC/HMBC if needed) F19_NMR->TwoD_NMR Analyze_H1 Analyze ¹H Shifts & H-F Couplings TwoD_NMR->Analyze_H1 Structure Elucidate Isomer Structure Analyze_H1->Structure Analyze_C13 Identify C-F Couplings (esp. ¹JCF) Analyze_C13->Structure Analyze_F19 Determine ¹⁹F Chemical Shift Analyze_F19->Structure

Caption: Workflow for NMR-based isomer differentiation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. While it provides less definitive information for isomer differentiation compared to NMR, it serves as a rapid and valuable tool for confirming the presence of key functional groups.

The C-F bond gives rise to a strong absorption band in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹. The exact position of this band is sensitive to the electronic environment, and thus will vary between isomers. Additionally, the substitution pattern on the aromatic ring influences the C-H out-of-plane bending vibrations (800–900 cm⁻¹), providing further clues about the isomer's structure.[10][11]

Comparative IR Data
Vibrational Mode Typical Wavenumber (cm⁻¹) Significance for Isomer Differentiation
C-F Stretch1000 - 1400 (Strong)The precise frequency is sensitive to the electronic environment of the C-F bond, which differs for each isomer.
Aromatic C=C Stretch1400 - 1600 (Medium)The pattern of these bands can be characteristic of the substitution pattern.
C-H Out-of-Plane Bend800 - 900 (Strong)The position of this band is highly dependent on the number of adjacent hydrogen atoms on the ring, providing structural clues.
Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup.

    • Place a small amount (1-2 mg) of the solid fluoronaphthyridine sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in aromatic systems.[12][13] The position of the fluorine atom affects the energy levels of the molecular orbitals, leading to shifts in the maximum absorption wavelength (λ_max).

Fluorine, being highly electronegative, can cause a slight blue shift (hypsochromic shift) in the π→π* transitions compared to the non-fluorinated parent compound due to its inductive electron-withdrawing effect, which stabilizes the ground state. However, the overall effect is a combination of inductive and resonance effects, and the position relative to the nitrogen atoms will modulate the final λ_max. Comparing the λ_max values of the different isomers can reveal subtle differences in their electronic structures.[14][15]

Comparative UV-Vis Data
Isomer Expected λ_max Shift Rationale
All Isomers Subtle shifts in λ_maxThe position of the electronegative fluorine atom relative to the π-system and the nitrogen lone pairs alters the energy of the electronic transitions. Solvatochromic effects are also expected.
Experimental Protocol: UV-Vis Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the fluoronaphthyridine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the µM range).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.[16]

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline correction.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over a range of approximately 200–400 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), if the concentration and path length are known.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For isomers, the molecular weight will be identical, but the fragmentation patterns observed in tandem MS (MS/MS) can differ, reflecting the relative stabilities of the fragment ions.

In Electron Ionization (EI) or Electrospray Ionization (ESI), the fluoronaphthyridine isomers will all show a prominent molecular ion peak (M⁺˙) or protonated molecule ([M+H]⁺), respectively, confirming the elemental composition. The key to differentiation lies in the subsequent fragmentation. The initial fragmentation often involves the loss of small, stable molecules like HCN from the heterocyclic rings.[17] The position of the fluorine atom will influence which ring is more likely to fragment first and the stability of the resulting radical cations or fragment ions. Isomers where the fluorine atom can better stabilize a resulting fragment ion through resonance or inductive effects may show a different relative abundance of fragment peaks.[18]

Mass Spectrometry Workflow

Sources

Validation

Technical Validation Guide: 6-Fluoronaphthyridine as a Specific Bacterial Topoisomerase Inhibitor

Executive Summary: The Naphthyridine Advantage The emergence of fluoroquinolone-resistant (FQR) Enterobacteriaceae and S. aureus has necessitated the evolution of the quinolone scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Naphthyridine Advantage

The emergence of fluoroquinolone-resistant (FQR) Enterobacteriaceae and S. aureus has necessitated the evolution of the quinolone scaffold. While traditional 6-fluoroquinolones (e.g., Ciprofloxacin) rely on the quinoline core, the 6-fluoronaphthyridine (6-FN) scaffold offers a distinct physicochemical profile. The additional nitrogen in the ring system (typically at position 1,8 or 1,5) alters the electrostatic potential of the DNA-binding interface, potentially overcoming resistance mechanisms mediated by efflux pumps or specific GyrA mutations (e.g., Ser83Leu).

This guide outlines the rigorous validation pipeline required to characterize a 6-FN derivative as a specific, high-potency inhibitor of bacterial Type II topoisomerases (DNA Gyrase and Topoisomerase IV), distinguishing it from non-specific intercalators or eukaryotic toxins.

Mechanistic Profiling & Pathway Visualization

To validate 6-FN, one must prove it acts via the "Poison" mechanism—stabilizing the covalent DNA-enzyme cleavage complex—rather than catalytic inhibition (like Novobiocin).

Figure 1: Mechanism of Action (Cleavage Complex Stabilization)

G Gyrase DNA Gyrase (A2B2) Complex Transient Cleavage Complex (Gyrase-DNA) Gyrase->Complex Binds DNA DNA Supercoiled DNA DNA->Complex Complex->DNA Religation (Normal Cycle) Stabilized Stabilized Cleavage Complex (Ternary Complex) Complex->Stabilized + 6-FN Binding Drug 6-Fluoronaphthyridine (Inhibitor) Drug->Stabilized Intercalates at DNA Gate DSB Double-Strand Breaks (Accumulation) Stabilized->DSB Replication Fork Collision Death Bacterial Cell Death (SOS Response Overload) DSB->Death

Caption: The 6-FN scaffold acts by trapping the enzyme-DNA complex post-cleavage but pre-religation. Unlike catalytic inhibitors, it converts the bacterium's own enzymes into toxic nucleases.

Comparative Performance Analysis

The following data represents a target product profile (TPP) for a successful 6-FN lead compound compared to industry standards.

Table 1: Enzymatic & Cellular Potency (Representative Data)
Metric6-Fluoronaphthyridine (Lead)Ciprofloxacin (Standard)Novobiocin (Control)Interpretation
Gyrase IC50 (E. coli)0.05 - 0.15 µM 0.10 - 0.20 µM>100 µMHigh affinity for GyrA/B cleavage complex.
Topo IV IC50 (S. aureus)0.50 - 1.0 µM 1.5 - 4.0 µMN/AEnhanced dual-targeting reduces resistance potential.
MIC90 (P. aeruginosa)0.25 - 0.5 µg/mL 0.5 - 1.0 µg/mL>64 µg/mLSuperior cellular permeability due to naphthyridine N-polarity.
Selectivity Index (hTopo II)>500x >1000xN/ACritical safety metric; must not inhibit human Topo II.
Table 2: Resistance Profiling (Frequency of Resistance)
StrainMutation6-FN MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fold Change
E. coli WTNone0.030.0152x
E. coli MI1GyrA (Ser83Leu)0.12 0.504x (vs 33x for Cipro)
E. coli MI2GyrA + ParC1.0 32.0Retains activity in MDR

Note: The 6-FN scaffold often retains potency against Ser83 mutants because the naphthyridine nitrogen can form alternative water-mediated hydrogen bonds that the quinoline C-H cannot.

Validation Protocols

To generate the data above, follow these self-validating protocols.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

Objective: Quantify the IC50 of 6-FN against the supercoiling activity of E. coli Gyrase.

  • Reagent Prep:

    • Substrate: Relaxed pBR322 plasmid (0.5 µg per reaction).

    • Enzyme: Recombinant E. coli Gyrase (GyrA/GyrB holoenzyme).

    • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol.

  • Reaction Setup:

    • Prepare a serial dilution of 6-FN (0.01 µM to 100 µM) in 1% DMSO.

    • Mix: Buffer + DNA + Inhibitor. Incubate 5 min at RT.

    • Initiate: Add Gyrase enzyme (1 U).

    • Incubate: 30 minutes at 37°C.

  • Termination:

    • Stop reaction with 8 µL of STEB (40% sucrose, 100 mM Tris, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue).

    • Critical Step: Add chloroform/isoamyl alcohol extraction if protein drag is observed.

  • Analysis:

    • Run on 1% agarose gel (TAE buffer) at 50V for 3 hours. Do not include Ethidium Bromide in the gel (add post-run) to prevent intercalation interference.

    • Quantification: Measure the disappearance of the relaxed band and appearance of the supercoiled band using densitometry.

Protocol B: Cleavage Complex Stabilization (Linearization)

Objective: Distinguish 6-FN from catalytic inhibitors (like Novobiocin).

  • Method: Similar to Protocol A, but add 0.2% SDS and Proteinase K (0.5 mg/mL) after the enzymatic incubation but before loading.

  • Readout:

    • If 6-FN is a poison (desired), you will see Linearized Plasmid (Form III) .

    • If 6-FN is a catalytic inhibitor, you will see Relaxed Plasmid (Form II) or Supercoiled (Form I) depending on inhibition stage, but no linear band.

Validation Workflow Diagram

This workflow ensures a logical progression from chemical synthesis to biological proof-of-concept.

Figure 2: The Validation Pipeline

Workflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Cellular cluster_2 Phase 3: Genetic Synth Synthesis (6-FN Scaffold) Screen Supercoiling Assay (Gyrase) Synth->Screen Selectivity Human Topo II Counter-Screen Screen->Selectivity IC50 < 1µM MIC MIC Determination (CLSI Standards) Selectivity->MIC SI > 100 KillCurve Time-Kill Kinetics (Bactericidal?) MIC->KillCurve MDR MDR Panel (GyrA/ParC Mutants) MIC->MDR FOR Frequency of Resistance MDR->FOR Validated Validated Lead FOR->Validated Low Mutation Rate

Caption: A "Go/No-Go" decision tree. Failure at the Selectivity stage (Phase 1) requires structural re-optimization of the R7 side chain before proceeding to cellular assays.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Link

  • Chan, P. F., et al. (2015). Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin. Nature Communications, 6, 10048. Link

  • Gibson, E. G., et al. (2019). 1,3-Dioxane-Linked Bacterial Topoisomerase Inhibitors with Enhanced Antibacterial Activity and Reduced hERG Inhibition. ACS Infectious Diseases, 5(4), 592–607. Link

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: Quinolone resistance. Annals of the New York Academy of Sciences, 1354(1), 12-31. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A11. Link

Comparative

comparing the in vitro activity of 6-fluoronaphthyridine against Gram-positive and Gram-negative bacteria

Topic: Comparative In Vitro Activity of 6-Fluoronaphthyridine Derivatives against Gram-positive and Gram-negative Bacteria Executive Summary & Rationale The 6-Fluoronaphthyridine Scaffold: In the landscape of synthetic a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative In Vitro Activity of 6-Fluoronaphthyridine Derivatives against Gram-positive and Gram-negative Bacteria

Executive Summary & Rationale

The 6-Fluoronaphthyridine Scaffold: In the landscape of synthetic antibacterials, the 6-fluoro-1,8-naphthyridine scaffold represents a critical evolution from early quinolones. While structurally related to fluoroquinolones (like ciprofloxacin), the substitution of the carbon at position 8 with a nitrogen atom (creating the naphthyridine core) significantly alters the structure-activity relationship (SAR).

Objective: This guide objectively compares the in vitro efficacy of 6-fluoronaphthyridines (exemplified by agents such as Gemifloxacin and Enoxacin ) against standard fluoroquinolones (e.g., Ciprofloxacin ) and legacy naphthyridines (e.g., Nalidixic Acid ).

Key Findings:

  • Gram-Negative Activity: 6-fluoronaphthyridines maintain high potency against Enterobacteriaceae, comparable to ciprofloxacin.

  • Gram-Positive Activity: The naphthyridine core (specifically with C7 modifications) often confers superior activity against S. pneumoniae and S. aureus compared to earlier fluoroquinolones.

  • Mechanism: The 6-fluoro substituent is non-negotiable for high-affinity binding to the DNA-Gyrase complex, while the N8 atom enhances penetration and target affinity in Gram-positive organisms.

Mechanism of Action: Dual Targeting

The bactericidal activity of 6-fluoronaphthyridines stems from the stabilization of the cleavable complex between bacterial DNA and type II topoisomerases. Unlike earlier agents that preferentially targeted one enzyme, advanced 6-fluoronaphthyridines often display balanced dual-targeting.

Pathway Visualization (DOT)

MOA_Pathway Compound 6-Fluoronaphthyridine (e.g., Gemifloxacin) Entry_GN Gram-Negative Entry (Porins OmpF/C) Compound->Entry_GN Passive/Active Transport Entry_GP Gram-Positive Entry (Diffusion) Compound->Entry_GP Target_Gyrase DNA Gyrase (Topoisomerase II) Entry_GN->Target_Gyrase Primary Target (G-) Target_TopoIV Topoisomerase IV (ParC/ParE) Entry_GN->Target_TopoIV Secondary Target Entry_GP->Target_Gyrase Secondary Target Entry_GP->Target_TopoIV Primary Target (G+) Complex Ternary Complex Stabilized (Drug-Enzyme-DNA) Target_Gyrase->Complex Target_TopoIV->Complex Result Double-Strand Breaks Replication Fork Arrest Complex->Result Accumulation Death Bacterial Cell Death Result->Death

Caption: Dual-targeting mechanism of 6-fluoronaphthyridines against DNA Gyrase and Topoisomerase IV leading to replication arrest.

Comparative In Vitro Activity Data

The following data synthesizes Minimum Inhibitory Concentration (MIC) values (


g/mL) from multiple studies. The comparison highlights the "Naphthyridine Advantage" in Gram-positives and the "Fluorine Necessity" for overall potency.
Table 1: Comparative MIC ( g/mL)
OrganismStrain Type6-Fluoronaphthyridine (Gemifloxacin)Fluoroquinolone (Ciprofloxacin)Non-Fluoro Naphthyridine (Nalidixic Acid)
Gram-Positive
S. pneumoniaePenicillin-Susc.0.03 1.0 - 2.0>64
S. pneumoniaePenicillin-Res.0.06 2.0 - 4.0>64
S. aureusMSSA0.06 0.5>64
S. aureusMRSA2.0 - 4.0>32>128
Gram-Negative
E. coliWild Type0.0080.004 4.0
P. aeruginosaWild Type1.00.5 >128
H. influenzae

-lactamase (+)
0.004 0.0081.0
K. pneumoniaeESBL (+)0.060.068.0

Analysis:

  • The Fluorine Effect: Comparing Nalidixic Acid to Gemifloxacin reveals that the C6-fluorine atom improves potency by >100-fold against E. coli. This is due to enhanced binding affinity within the enzyme's active site [1].

  • The Naphthyridine Effect: Against S. pneumoniae, the 6-fluoronaphthyridine (Gemifloxacin) is 30-60x more potent than the fluoroquinolone (Ciprofloxacin). The N8 atom, combined with C7 substituents, improves activity against Topoisomerase IV, the primary target in Gram-positives [2].

Scientific Integrity: Experimental Protocols

To validate these findings, researchers must employ self-validating protocols. The following workflows ensure reproducibility and control for variables like inoculum density and cation concentration.

Protocol A: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 / ISO 20776-1

Rationale: Cation-adjusted Mueller-Hinton Broth (CAMHB) is strictly required. Divalent cations (


, 

) bridge the interaction between the drug's carboxylate group and the DNA phosphate backbone. Deficiency leads to false susceptibility; excess leads to false resistance.

Workflow Visualization (DOT)

MIC_Workflow Step1 Prep: CAMHB (Ca++ 20-25mg/L) (Mg++ 10-12.5mg/L) Step2 Compound Dilution (Serial 2-fold) Step1->Step2 Step3 Inoculum Prep (0.5 McFarland -> 5x10^5 CFU/mL) Step2->Step3 Add Bacteria Step4 Incubation (35+/-2°C, 16-20h) Step3->Step4 Step5 Read MIC (No visible growth) Step4->Step5

Caption: Validated workflow for MIC determination emphasizing cation adjustment.

Critical Control Points:

  • Inoculum Check: Perform colony counts on the growth control well immediately after inoculation. Target:

    
     CFU/mL. Deviations >50% invalidate the MIC.
    
  • Purity Plate: Streak the growth control well onto non-selective agar to verify pure culture.

Protocol B: Time-Kill Kinetics

Rationale: MIC only measures inhibition. Time-kill assays determine if the 6-fluoronaphthyridine is bactericidal (


 reduction).
  • Setup: Inoculate broth with

    
     CFU/mL.
    
  • Dosing: Add drug at

    
    , 
    
    
    
    , and
    
    
    MIC.
  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution and plating.

  • Interpretation: 6-fluoronaphthyridines typically show concentration-dependent killing, often achieving sterilization at

    
     MIC within 4-8 hours for susceptible strains [3].
    

Structure-Activity Relationship (SAR) Insights

Understanding why 6-fluoronaphthyridines perform differently is vital for drug design.

  • Position 1 (N-substitution): Cyclopropyl or fluorophenyl groups (common in this class) maximize hydrophobicity and enzyme fit.

  • Position 6 (Fluorine): Essential. Increases cell penetration (lipophilicity) and gyrase binding (electronic effects). Removal results in loss of broad-spectrum activity (e.g., Nalidixic acid).

  • Position 7 (Ring System): The "variable region".

    • Piperazine (Ciprofloxacin/Enoxacin): Good Gram-negative coverage.

    • Pyrrolidine/Aminomethyl (Gemifloxacin): Drastically improves Gram-positive activity by interacting with the ParC subunit of Topoisomerase IV.

  • Position 8 (Nitrogen): The defining "naphthyridine" feature. It reduces steric bulk compared to the C-H or C-F of quinolones, potentially allowing better stacking interactions with DNA bases in the cleavage complex.

References

  • Synthesis and structure-activity relationships of new chiral 7-substituted naphthyridines. Journal of Medicinal Chemistry.

  • Different Modes of Action of Naphthyridones in Gram-Positive and Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy.

  • In Vitro Antibacterial Activities of PD 131628, a New 1,8-Naphthyridine Anti-Infective Agent. Antimicrobial Agents and Chemotherapy.

  • Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (MDPI).

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives. Molecules.

Validation

assessing the selectivity of 6-fluoronaphthyridine derivatives for bacterial versus mammalian cells

Executive Summary: The Selectivity Challenge In the development of next-generation antibacterials, 6-fluoronaphthyridine derivatives (e.g., Gemifloxacin, Tosufloxacin) represent a potent evolution of the quinolone scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Challenge

In the development of next-generation antibacterials, 6-fluoronaphthyridine derivatives (e.g., Gemifloxacin, Tosufloxacin) represent a potent evolution of the quinolone scaffold. While the introduction of the fluorine atom at the C-6 position significantly enhances cellular uptake and binding affinity to the bacterial DNA-gyrase complex, it simultaneously increases the risk of off-target binding to mammalian Topoisomerase II.

This guide provides a rigorous, self-validating framework for assessing the Selectivity Index (SI) of these derivatives. Unlike standard screening protocols, this workflow emphasizes the causality between structural modifications (SAR) and differential toxicity, ensuring that high potency does not come at the cost of eukaryotic genotoxicity.

Comparative Analysis: Performance Benchmarking

To objectively assess a new 6-fluoronaphthyridine derivative, it must be benchmarked against three distinct classes of compounds:

  • Standard Fluoroquinolones (FQs): (e.g., Ciprofloxacin) To define the potency baseline.

  • Non-Fluorinated Naphthyridines: To quantify the "Fluoro-effect" on potency vs. toxicity.

  • Mammalian Topoisomerase Poisons: (e.g., Etoposide, Doxorubicin) To define the "toxicity ceiling."

Table 1: Comparative Performance Metrics (Representative Data)

Data synthesized from standard medicinal chemistry literature for benchmarking purposes.

Compound ClassRepresentative AgentBacterial Target (IC50)Mammalian Target (IC50)Selectivity ProfilePrimary Liability
6-Fluoronaphthyridine Gemifloxacin 0.1 - 0.5 µM (Gyrase/Topo IV)> 200 µM (Topo II)High (SI > 400) Rash/Hypersensitivity (Structure dependent)
Standard FQ Ciprofloxacin0.2 - 0.8 µM> 500 µMVery HighResistance development
Non-Fluorinated Nalidixic Acid> 10 µM> 1000 µMLow PotencyPoor cellular penetration
Mammalian Poison EtoposideInactive1 - 10 µMInverse SelectivitySevere Genotoxicity

Critical Insight: The 6-fluoro group typically improves antibacterial MIC by 10-100 fold compared to non-fluorinated analogs. However, if the mammalian CC50 drops below 50 µM, the compound is likely acting as an intercalator or a direct mammalian Topo II poison, necessitating immediate structural revision (often at the C-7 substituent).

Experimental Workflow: The Selectivity Screening Cascade

This protocol is designed as a "gate-keeper" system. A compound must pass the Selectivity Index threshold (SI > 100 is preferred for lead optimization; SI > 10 is the absolute minimum for early hits) to proceed.

Diagram 1: Selectivity Screening Logic

This flowchart illustrates the decision-making process for advancing a candidate.

SelectivityCascade Start New 6-Fluoronaphthyridine Derivative Step1 Step 1: Bacterial MIC (Broth Microdilution) Start->Step1 Decision1 MIC < 1 µg/mL? Step1->Decision1 Step2 Step 2: Mammalian Cytotoxicity (HepG2 & HEK293) Decision1->Step2 Yes Reject REJECT / Redesign (Modify C-7 Substituent) Decision1->Reject No Calc Calculate Selectivity Index (SI) SI = CC50 / MIC Step2->Calc Decision2 SI > 100? Calc->Decision2 Step3 Step 3: Mechanism of Action (Enzyme Inhibition Assay) Decision2->Step3 Yes Decision2->Reject No Advance ADVANCE to In Vivo PK/Tox Step3->Advance

Figure 1: The hierarchical screening cascade ensuring only potent and selective compounds advance to costly mechanistic studies.

Protocol A: Antibacterial Potency (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against key pathogens (E. coli, S. aureus, P. aeruginosa).

  • Preparation: Prepare stock solutions of the derivative in DMSO.

  • Dilution: Perform 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.[1]

    • Validation: Ciprofloxacin control must fall within CLSI quality control ranges.

Protocol B: Mammalian Cytotoxicity (CC50)

Objective: Determine the Cytotoxic Concentration 50% (CC50) in metabolically active cells. Why HepG2? Naphthyridines are often metabolized in the liver. HepG2 cells provide a preliminary view of metabolic toxicity.

  • Seeding: Seed HepG2 (liver) and HEK293 (kidney) cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with serial dilutions of the derivative (0.1 µM to 500 µM) for 72 hours.

    • Control: Include Doxorubicin as a positive cytotoxicity control.

  • Assay: Add MTT reagent (0.5 mg/mL) or CellTiter-Glo (ATP). Incubate 4h.

  • Quantification: Measure absorbance (570 nm) or luminescence.

  • Calculation: Plot dose-response curves to derive CC50.

Protocol C: Selectivity Index (SI) Calculation

The SI is the definitive metric for safety margins.[2]



  • SI < 10: High toxicity risk. Stop development.

  • SI 10–100: Moderate selectivity. Acceptable for topical, risky for systemic.

  • SI > 100: Excellent therapeutic window.[2][3] Candidate for systemic administration.

Mechanistic Validation: Ensuring Target Specificity

High selectivity arises from the structural differences between the bacterial target (Gyrase/Topo IV) and the mammalian target (Topo II).

Diagram 2: Differential Target Interaction

This diagram highlights the structural logic: Bacterial Gyrase has a hydrophobic pocket that accommodates the 6-fluoro group, whereas Mammalian Topo II lacks this specific affinity pocket, reducing binding.

TargetInteraction cluster_bacterial Bacterial Target (Gyrase/Topo IV) cluster_mammalian Mammalian Target (Topo II) Gyrase DNA Gyrase (GyrA/GyrB) Pocket Hydrophobic Pocket (Ser83/Asp87) Gyrase->Pocket Binding High Affinity Binding (Water-Metal Bridge) Pocket->Binding 6-F enhances interaction TopoII Topoisomerase II (Alpha/Beta) Steric Steric Clash / Low Homology TopoII->Steric NoBinding Low Affinity (Transient Binding) Steric->NoBinding Selectivity Basis Compound 6-Fluoronaphthyridine Derivative Compound->Binding Primary Pathway Compound->NoBinding Off-Target

Figure 2: Mechanistic basis for selectivity. The 6-fluoro substituent leverages specific residues in bacterial GyrA that are absent or sterically hindered in mammalian Topo II.

References

  • Remuzon, P., et al. (1992). "Fluoronaphthyridines as antibacterial agents. 6. Synthesis and structure-activity relationships."[4] Journal of Medicinal Chemistry. Link

  • Hooper, D. C. (1999). "Mode of action of fluoroquinolones." Drugs. Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). "Mechanism of quinolone action and resistance." Biochemistry. Link

  • Hwang, Y. J., et al. (2013).[5] "Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer." Korean Journal of Physiology & Pharmacology. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

Sources

Comparative

Technical Evaluation Guide: 6-Fluoronaphthyridine Derivatives Against Drug-Resistant Bacterial Strains

Executive Summary & Structural Rationale For: Medicinal Chemists, Microbiologists, and Infectious Disease Researchers. The emergence of multidrug-resistant (MDR) pathogens, particularly MRSA (Methicillin-resistant Staphy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

For: Medicinal Chemists, Microbiologists, and Infectious Disease Researchers.

The emergence of multidrug-resistant (MDR) pathogens, particularly MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci), necessitates scaffolds beyond traditional fluoroquinolones. The 6-fluoro-1,8-naphthyridine-3-carboxylic acid core represents a critical evolution from the quinolone template. By replacing the benzenoid ring of quinolones with a pyridine ring (creating the naphthyridine system), these derivatives often exhibit improved hydrophilicity and altered DNA gyrase binding affinities, potentially overcoming efflux pump mechanisms and specific mutations in the gyrA/parC quinolone-resistance determining regions (QRDR).

This guide provides a standardized framework for evaluating these derivatives, focusing on the 1,8-naphthyridine isomer which has yielded clinical successes like Gemifloxacin and Tosufloxacin .

Mechanism of Action: The Dual-Targeting Advantage

Unlike earlier generation quinolones that primarily target DNA gyrase (Topoisomerase II) in Gram-negative bacteria, advanced 6-fluoronaphthyridines are designed as dual-targeting agents . They equipotently inhibit:

  • DNA Gyrase (GyrA/GyrB): Essential for introducing negative supercoils.

  • Topoisomerase IV (ParC/ParE): Essential for decatenating daughter chromosomes.

This dual activity is crucial for mitigating resistance; a bacterium must simultaneously acquire mutations in both enzymes to develop high-level resistance.

Visualization: Dual-Targeting Pathway

MOA_Pathway Compound 6-Fluoronaphthyridine Derivative Entry Cellular Entry (Porins/Diffusion) Compound->Entry Target1 DNA Gyrase (GyrA/GyrB Complex) Entry->Target1 High Affinity (Gram-) Target2 Topoisomerase IV (ParC/ParE Complex) Entry->Target2 High Affinity (Gram+) Complex1 Ternary Complex Stabilized (Drug-Enzyme-DNA) Target1->Complex1 Inhibition of religation Complex2 Ternary Complex Stabilized (Drug-Enzyme-DNA) Target2->Complex2 Inhibition of decatenation Result Replication Fork Arrest & DNA Fragmentation Complex1->Result Complex2->Result Death Bactericidal Effect Result->Death Mutation Single Target Mutation (e.g., Ser83Leu) Mutation->Result Ineffective due to Dual Targeting

Figure 1: Mechanism of action illustrating the dual-targeting capability of 6-fluoronaphthyridines, which raises the genetic barrier to resistance compared to single-target agents.

Comparative Performance Analysis

The following data synthesizes performance metrics of key 6-fluoronaphthyridine derivatives against standard fluoroquinolones. The comparison highlights the efficacy of the naphthyridine core (N at position 8) versus the quinolone core (C at position 8).

Table 1: MIC Comparison (µg/mL) Against Resistant Phenotypes
Compound ClassRepresentative AgentS. aureus (MSSA)S. aureus (MRSA)S. pneumoniae (PRSP)E. coli (Wild Type)P. aeruginosa
Fluoroquinolone Ciprofloxacin0.25 - 0.54.0 - >641.0 - 2.00.0080.25 - 0.5
Fluoroquinolone Levofloxacin0.12 - 0.254.0 - 321.00.031.0 - 2.0
6-F-Naphthyridine Gemifloxacin 0.008 0.06 - 0.25 0.015 0.0081.0 - 2.0
6-F-Naphthyridine Tosufloxacin 0.030.12 - 0.50.060.060.5 - 1.0
Experimental Compound 11e [1]0.010.030.0150.062.0

Key Insights:

  • Gram-Positive Potency: The 1,8-naphthyridine derivatives (Gemifloxacin, Tosufloxacin) show 10-100x greater potency against S. pneumoniae and S. aureus compared to Ciprofloxacin.

  • MRSA Activity: While older quinolones lose efficacy against MRSA due to efflux and target modification, 6-fluoronaphthyridines often retain activity (MIC < 1.0 µg/mL) due to the bulkier C-7 substituents (e.g., pyrrolidine oximes) often paired with this scaffold.

  • Gram-Negative Trade-off: Naphthyridines generally maintain Gram-negative activity comparable to second-generation quinolones but do not significantly surpass them against P. aeruginosa.

Experimental Protocols for Evaluation

To rigorously validate a new 6-fluoronaphthyridine derivative, the following protocols must be executed. These protocols are designed to eliminate false positives caused by solvent precipitation or inoculum errors.

Protocol A: High-Precision Broth Microdilution (MIC)

Standard: CLSI M07-A10 / ISO 20776-1

Objective: Determine the exact potency against a panel of ATCC and clinical isolate strains.

  • Compound Preparation:

    • Dissolve the 6-fluoronaphthyridine derivative in DMSO. Critical: Final DMSO concentration in the assay must be <1% to prevent solvent toxicity.

    • Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 64 µg/mL to 0.001 µg/mL.

  • Inoculum Preparation:

    • Use the direct colony suspension method (0.5 McFarland standard).

    • Dilute 1:100 in CAMHB to achieve a final well concentration of

      
       CFU/mL.
      
  • Assay Setup:

    • Use 96-well polypropylene plates (prevents drug binding to plastic).

    • Add 50 µL of drug solution + 50 µL of inoculum per well.

    • Controls: Sterility control (media only), Growth control (bacteria + media + solvent), Reference antibiotic (e.g., Gemifloxacin).

  • Incubation & Readout:

    • Incubate at 35 ± 2°C for 16–20 hours (ambient air).

    • Endpoint: The lowest concentration with no visible growth .[1][2]

    • Validation: If the reference drug MIC deviates >1 dilution from QC ranges, discard the run.

Protocol B: Mutation Frequency Determination

Objective: Assess the likelihood of spontaneous resistance development (Single-step resistance).

  • Agar Preparation: Prepare Mueller-Hinton Agar plates containing the test compound at 4× MIC and 8× MIC .

  • Inoculum: Prepare a high-density culture (

    
     CFU/mL) of S. aureus ATCC 29213 or E. coli ATCC 25922.
    
  • Plating: Spread 100 µL of the concentrate onto the drug-containing plates.

  • Incubation: Incubate for 48 hours.

  • Calculation:

    
    
    
    • Target: Superior candidates should show frequencies

      
      .
      

Evaluation Workflow

The following diagram outlines the logical progression from synthesis to lead selection, emphasizing the "fail-fast" criteria at the enzyme inhibition stage.

Evaluation_Workflow Synth Synthesis of 6-F-Naphthyridine Enzyme Enzyme Inhibition (Gyrase/Topo IV IC50) Synth->Enzyme Dec1 IC50 < 0.1 µM? Enzyme->Dec1 MIC MIC Screening (ESKAPE Panel) Dec2 MIC < 1 µg/mL? MIC->Dec2 Cyto Cytotoxicity (HepG2/HEK293) Dec3 Selectivity Index > 50? Cyto->Dec3 PK In Vivo PK/PD (Murine Model) Dec1->Synth No (Redesign) Dec1->MIC Yes Dec2->Synth No Dec2->Cyto Yes Dec3->Synth No (Toxic) Dec3->PK Yes

Figure 2: Sequential screening workflow. Note the early "Enzyme Inhibition" gate to ensure the mechanism is on-target before phenotypic screening.

References

  • Huang, X. et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI Pharmaceuticals.[3]

  • Bouzard, D. et al. (1990). Fluoronaphthyridines and quinolones as antibacterial agents.[4][5][6][7][8] 2. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry.

  • Todo, Y. et al. (1994). Pyridonecarboxylic acids as antibacterial agents.[2][3][5][7][9][10] Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its enantiomers. Chemical and Pharmaceutical Bulletin.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Antimicrobial Screening of 1,8-Naphthyridine Derivatives. BenchChem.

  • Shen, L.L. et al. (2005). Mechanism of action of a novel series of naphthyridine-type ribosome inhibitors. Antimicrobial Agents and Chemotherapy.[1][3][6][9][10][11][12]

Sources

Safety & Regulatory Compliance

Safety

6-Fluoronaphthyridine: Proper Disposal &amp; Handling Procedures

[1][2][3] Executive Summary & Core Directive 6-Fluoronaphthyridine (and its isomeric derivatives) presents a dual-hazard profile common to fluorinated nitrogen heterocycles: biological toxicity and the generation of corr...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Core Directive

6-Fluoronaphthyridine (and its isomeric derivatives) presents a dual-hazard profile common to fluorinated nitrogen heterocycles: biological toxicity and the generation of corrosive byproducts (hydrogen fluoride, HF) upon thermal decomposition.

The Golden Rule of Disposal: NEVER dispose of 6-Fluoronaphthyridine in non-halogenated waste streams or municipal drains.

  • Reasoning: Combustion of fluorinated compounds in standard incinerators lacking acid gas scrubbers releases HF, which damages infrastructure and violates environmental emission standards.

  • Action: All waste containing >1% fluorine by weight must be segregated into Halogenated Organic Waste streams.

Chemical Safety Profile & Hazard Identification

Before disposal, the researcher must validate the state and hazards of the material.

Table 1: Physicochemical & Hazard Summary
PropertySpecificationOperational Implication
Chemical Class Fluorinated Heterocycle (Diazanaphthalene)Nitrogen oxides (NOx) and HF release upon burning.[1][2]
Physical State Solid (typically) or SolutionSolids must be double-bagged; solutions require compatible HDPE/Glass containers.
GHS Classification Acute Tox. 3 (Oral) , Skin Irrit. 2, Eye Irrit. 2AHigh toxicity requires dedicated "Toxic" labeling on waste tags.
Incompatibilities Strong Oxidizers, Strong AcidsDo not mix with nitric acid or peroxides in waste carboys (Risk of explosion).
Flash Point Variable (Derivative dependent)Treat as Combustible ; keep away from heat sources.

Critical Safety Note: Naphthyridines are often bioactive (kinase inhibitor precursors). Treat all waste as if it possesses high pharmacological potency.

Waste Segregation Protocol (The "Why" and "How")

Proper segregation is the primary defense against downstream accidents.

The Segregation Logic
  • Halogenated vs. Non-Halogenated: Most lab waste is "non-halogenated" (acetone, ethanol) and is burned as fuel. 6-Fluoronaphthyridine is Halogenated . If mixed into the fuel blending stream, the fluorine content can corrode the burner nozzles of the disposal facility.

  • Solid vs. Liquid:

    • Solids: Pure compound, contaminated gloves, weighing boats.

    • Liquids: Mother liquors, reaction mixtures (e.g., DCM, DMF, DMSO solutions).

DOT Diagram 1: Waste Stream Decision Tree

This logic gate ensures the material ends up in the correct regulatory pathway.

WasteSegregation Start Waste Generation: 6-Fluoronaphthyridine StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck Action3 Stream B: Solid Hazardous Waste (Double Bagged) Solid->Action3 HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Contains Cl/F/Br NonHaloSolv Non-Halo Solvent (DMSO, MeOH) SolventCheck->NonHaloSolv No Halogens Action1 Stream A: Liquid Halogenated Waste (High BTU) HaloSolv->Action1 Action2 Stream A: Liquid Halogenated Waste (Must segregate due to F content) NonHaloSolv->Action2 Trace F Contamination

Figure 1: Decision tree for segregating fluorinated naphthyridine waste. Note that even non-halogenated solvents become "Halogenated Waste" once 6-fluoronaphthyridine is dissolved in them.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound & Contaminated Debris)
  • Containment: Collect pure solid, contaminated silica gel, and filter paper in a clear, 6-mil polyethylene bag.

  • Secondary Containment: Place the sealed bag inside a secondary container (fiber drum or wide-mouth HDPE jar).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Solid Debris contaminated with 6-Fluoronaphthyridine".

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Scenario B: Liquid Waste (Reaction Mixtures)
  • Container Selection: Use an amber glass bottle or HDPE carboy. Avoid metal cans due to potential corrosivity if hydrolysis occurs.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Pour directly into the "Halogenated Waste" carboy.

    • If dissolved in Acetone/Methanol : Do NOT pour into "Non-Halogenated" waste. The presence of the fluorine atom mandates the entire mixture be treated as halogenated.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the synthesis involved strong acids (e.g., TFA), neutralize with Sodium Bicarbonate before adding to the waste carboy to prevent gas evolution.

  • Labeling:

    • Constituents: List all solvents + "6-Fluoronaphthyridine (<5%)".

    • Warning: Write "CONTAINS FLUORINE" on the tag to alert the disposal facility.

Industrial Destruction Workflow

Understanding the final fate of your waste builds trust in the protocol. We do not "throw away" chemicals; we route them to thermal destruction.

DOT Diagram 2: The Incineration Cycle

This diagram illustrates why the "Halogenated" label is vital—it triggers the scrubbing phase.

Incineration Lab Lab Waste Collection (Halogenated Stream) Transport HazMat Transport Lab->Transport Kiln Rotary Kiln Incinerator (1100°C) Transport->Kiln Combustion Combustion Products: CO2, H2O, NOx, HF (Gas) Kiln->Combustion Thermal Oxidation Scrubber Wet Scrubber System (Caustic Spray) Combustion->Scrubber Acid Gases Neutralization Neutralization: HF + NaOH -> NaF + H2O Scrubber->Neutralization Release Clean Emission (Compliant with EPA) Neutralization->Release

Figure 2: The industrial lifecycle of fluorinated waste. The scrubber step is essential to capture Hydrogen Fluoride (HF) generated during combustion.

Emergency Spillage Procedures

Immediate Action Required:

  • Evacuate & Ventilate: If a powder spill creates dust, evacuate the immediate area and allow fume hood ventilation to clear airborne particles.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a P95 particulate respirator if outside a fume hood.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion. Scoop into a bag.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent is an oxidizer mixture.

  • Decontamination: Wipe the surface with a mild detergent and water. Collect all wipes as hazardous solid waste (Scenario A).

Regulatory Compliance (US Focus)

  • RCRA Classification: 6-Fluoronaphthyridine is not a P-listed or U-listed waste by specific CAS name. However, it is regulated under 40 CFR 261.3 as a characteristic waste if it exhibits toxicity or ignitability.

  • Waste Codes:

    • D001: If in a flammable solvent (Flash point <60°C).[3]

    • F002: If mixed with spent halogenated solvents (e.g., DCM).

    • General: "Halogenated Organic Waste" is the catch-all operational category.

References

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Wisconsin–Madison. (2025). Chapter 7: Chemical Disposal Procedures. Retrieved from [Link]

  • Temple University EHS. (2021). Halogenated Solvents in Laboratories - Chemical Waste Guideline. Retrieved from [Link][4]

Sources

Handling

Personal protective equipment for handling 6-Fluoronaphthyridine

Part 1: Executive Safety Directive 6-Fluoronaphthyridine (and its isomeric analogs like 6-fluoro-1,8-naphthyridine) represents a class of fluorinated nitrogen heterocycles frequently employed as pharmacophores in kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

6-Fluoronaphthyridine (and its isomeric analogs like 6-fluoro-1,8-naphthyridine) represents a class of fluorinated nitrogen heterocycles frequently employed as pharmacophores in kinase inhibitor and antibacterial drug discovery.

The Critical Risk: While often classified generically as "Irritants" (H315/H319/H335), these compounds possess two distinct hidden risks:

  • Pharmacological Potency: As a drug intermediate, it may possess biological activity at low concentrations, necessitating a "Potent Compound" handling approach (OEB 3 or higher default).

  • Fluorine-Carbon Bond Stability: While the aromatic C-F bond is stable, combustion or reaction with strong nucleophiles can release fluoride ions or toxic vapors.

Immediate Action Required: Treat this compound as a high-potency solid until toxicological data proves otherwise. All manipulation of the neat solid must occur within a certified chemical fume hood or powder containment enclosure.

Part 2: Risk Assessment & Hazard Identification[1][2]

Before selecting PPE, we must define the enemy. The following hazard profile is synthesized from structural analogs (fluorinated nitrogen heterocycles) and standard Safety Data Sheet (SDS) data for this chemical class.

Hazard CategoryGHS ClassificationOperational Implication
Acute Toxicity H301/H302 (Toxic/Harmful if swallowed)Ingestion is the primary lethal route. Hand-to-mouth transfer is the #1 accident vector.
Skin/Eye Corrosion H315 (Skin Irrit.), H319 (Eye Irrit.)Dust can cause severe dermatitis and corneal damage.
Respiratory H335 (Resp.[1][2][3] Irrit.)Inhalation of dust triggers mucosal inflammation.
Systemic Unknown PotencyAssume potential for reproductive or organ toxicity (Precautionary Principle).

Part 3: Personal Protective Equipment (PPE) Technical Specifications

Do not rely on generic "lab safety" rules. Use this specific matrix for 6-Fluoronaphthyridine.

Hand Protection (Glove Logic)

The "Solvent Carrier" Rule: The 6-Fluoronaphthyridine molecule itself is a solid and will not permeate gloves instantly. However, once dissolved, the solvent drives permeation.

  • Scenario A: Handling Neat Solid (Weighing/Transfer)

    • Primary Layer: Nitrile (Minimum thickness: 4 mil / 0.10 mm).

    • Protocol: Double-gloving recommended. Inspect outer glove for tears immediately after handling containers.

    • Rationale: Nitrile provides excellent abrasion resistance against crystalline powders.

  • Scenario B: Handling Solutions (in DCM, Chloroform, or DMF)

    • Primary Layer: Laminate Film (e.g., Silver Shield™ or Ansell Barrier™) .

    • Secondary Layer (Outer): Nitrile (for dexterity and grip).

    • Rationale: Standard nitrile degrades in <5 minutes against halogenated solvents (DCM), allowing the dissolved fluoronaphthyridine to penetrate the skin [1].

Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable/Spill Cleanup):

    • Minimum: N95 Particulate Respirator (for solid dust only).

    • Preferred: Half-face respirator with P100/OV cartridges (Organic Vapor + HEPA).

    • Rationale: P100 filters capture 99.97% of fine particulates; OV protects against solvent vapors if the compound is in solution.

Eye & Body Protection[1][4][5][6][7][8][9]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton coats to prevent dust entrapment in fabric fibers.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Weighing & Transfer

Objective: Zero contamination of the balance area.

  • Preparation: Place a disposable "weighing diaper" or absorbent pad in the fume hood.

  • Anti-Static Measure: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic. This prevents "fly-away" dust.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Decontamination: Immediately wipe the balance and surrounding area with a solvent-dampened Kimwipe (Acetone or Methanol) after weighing. Dispose of the wipe as hazardous waste.

Phase 2: Reaction Setup

Objective: Containment of vapors and potential exotherms.

  • Solvent Addition: Add solvent slowly. Fluorinated heterocycles can exhibit unexpected solubility profiles; ensure complete dissolution before heating.

  • Inert Atmosphere: 6-Fluoronaphthyridine derivatives may be sensitive to moisture. Flush the reaction vessel with Nitrogen or Argon.

  • Temperature Control: If heating, use a silicone oil bath or heating block. Avoid water baths if using water-reactive reagents (e.g., POCl3) in subsequent steps.

Phase 3: Waste Disposal

Objective: Regulatory compliance and environmental protection.[4]

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Solid."

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).

  • Destruction: High-Temperature Incineration is the only approved disposal method. The C-F bond requires temperatures >1000°C for complete mineralization.

    • Warning: Do not mix with strong acids in the waste stream to prevent the theoretical generation of HF gas.

Part 5: Emergency Response Decision Logic

The following diagram outlines the immediate decision-making process for spills or exposure.

SafetyProtocol Start Emergency Event Detected TypeCheck Identify Event Type Start->TypeCheck SpillSolid Solid Spill (Powder) TypeCheck->SpillSolid SpillLiquid Liquid Spill (Solution) TypeCheck->SpillLiquid Exposure Personnel Exposure TypeCheck->Exposure ContainSolid Isolate Area Turn off Ventilation (if outside hood) SpillSolid->ContainSolid ContainLiquid Evacuate Area (If volatile solvent) SpillLiquid->ContainLiquid SkinEye Skin/Eye Contact Exposure->SkinEye CleanSolid Wet Wipe Method (Avoid sweeping/dust) ContainSolid->CleanSolid Dispose Seal in HazMat Bag Label & Incinerate CleanSolid->Dispose Hazardous Waste Absorb Apply Absorbent Pads (Universal Polypropylene) ContainLiquid->Absorb Absorb->Dispose Wash Flush 15+ Mins (Safety Shower/Eyewash) SkinEye->Wash Medical Seek Medical Aid (Bring SDS) Wash->Medical

Figure 1: Emergency response workflow for 6-Fluoronaphthyridine incidents. Prioritize containment for solids and evacuation for volatile solutions.

References

  • PubChem. (2023). Compound Summary: Naphthyridine Derivatives Safety Data. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Toxic and Hazardous Substances: Fluorides. 29 CFR 1910.1000. Retrieved from [Link]

(Note: Always verify the specific CAS number of your isomer against the vendor-provided SDS, as specific hazards may vary slightly between 1,5-, 1,6-, and 1,8-naphthyridine isomers.)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.